DPM-1001
Description
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANDQULNPITCN-MCVYBXALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DPM-1001: A Dual-Action Investigational Drug Targeting PTP1B and Copper Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DPM-1001 is a novel, orally bioavailable small molecule demonstrating a compelling dual mechanism of action as a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a highly selective copper chelator. This unique pharmacological profile positions DPM-1001 as a promising therapeutic candidate for a range of metabolic and rare diseases. Preclinical studies have highlighted its potential in improving insulin (B600854) and leptin signaling, making it a candidate for the treatment of type 2 diabetes and obesity. Furthermore, its specific and potent copper-binding properties have led to its investigation as a treatment for Wilson's disease, a genetic disorder of copper metabolism, for which it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA). This document provides a comprehensive overview of the mechanism of action, experimental validation, and quantitative data associated with DPM-1001.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated negative regulator of key signaling pathways, including those of insulin and leptin. By dephosphorylating the insulin receptor and downstream signaling molecules, PTP1B attenuates the metabolic effects of insulin. Similarly, it dampens leptin signaling, which is crucial for appetite regulation and energy expenditure. Consequently, inhibition of PTP1B has been a long-sought-after strategy for the treatment of type 2 diabetes and obesity.
Copper is an essential trace element, but its dysregulation can lead to significant cellular toxicity, primarily through the generation of reactive oxygen species. Wilson's disease is a rare autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. This genetic defect leads to the accumulation of toxic levels of copper in the liver and brain, resulting in severe hepatic and neurological damage.
DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has emerged as a promising clinical candidate with a dual mechanism of action that addresses both of these therapeutic areas.[1]
Mechanism of Action
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
DPM-1001 acts as a potent and specific, non-competitive inhibitor of PTP1B.[2] Its inhibitory action is allosteric, targeting the C-terminal segment of the enzyme rather than the highly conserved active site. This allosteric binding locks PTP1B in an inactive conformation, thereby enhancing insulin and leptin signaling pathways.
The inhibition of PTP1B by DPM-1001 is time-dependent for the full-length enzyme (PTP1B(1-405)), with potency increasing significantly after a pre-incubation period.[2] This suggests a conformational change is induced upon binding.
Copper Chelation
In addition to its effects on PTP1B, DPM-1001 is a highly potent and selective chelator of copper.[3] This activity is attributed to the N1-(pyridin-2-ylmethyl)butane-1,4-diamine "tail" of the molecule, while the steroid moiety confers selectivity for copper over other divalent metal ions.[3] In the context of Wilson's disease, DPM-1001 binds to excess copper, facilitating its excretion from the body.[4][5][6] Preclinical studies have shown that this chelation leads to a reduction of copper levels in both the liver and the brain.[4][5][6]
Interestingly, the copper-bound form of DPM-1001 exhibits enhanced potency as a PTP1B inhibitor, suggesting a synergistic interplay between its two mechanisms of action.[1][7]
Signaling Pathways
The dual actions of DPM-1001 impact distinct but important signaling pathways.
PTP1B Inhibition and Enhancement of Insulin/Leptin Signaling
By inhibiting PTP1B, DPM-1001 effectively removes a key negative regulator of the insulin and leptin signaling cascades. This leads to increased phosphorylation of the insulin receptor and its downstream substrates, ultimately promoting glucose uptake and utilization. Similarly, enhanced leptin receptor signaling can lead to improved appetite control and energy metabolism.
Copper Chelation in Wilson's Disease
In Wilson's disease, the genetic defect in ATP7B leads to copper accumulation. DPM-1001's selective chelation of copper offers a direct therapeutic intervention.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of DPM-1001.
Table 1: In Vitro PTP1B Inhibition
| Parameter | Value | Conditions | Reference |
| IC50 (PTP1B(1-405)) | 100 nM | With 30-min pre-incubation | [2] |
| IC50 (PTP1B(1-405)) | 600 nM | No pre-incubation | [2] |
| IC50 (PTP1B(1-321)) | No significant time-dependent change | - | [2] |
| Inhibition Type | Non-competitive, Allosteric | - | [7] |
Table 2: In Vitro Copper Chelation
| Parameter | Value | Method | Reference |
| Kd for 64Cu | 75 nM | Radiolabeled copper binding assay | [3] |
| Specificity | Highly selective for copper | ESI-MS analysis against a panel of metal ions | [3] |
Table 3: In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
| Parameter | Value/Observation | Treatment Details | Reference |
| Administration | 5 mg/kg, once daily (oral or IP) | 50 days of treatment | [2] |
| Body Weight | ~5% decrease | Weight loss initiated within 5 days | [2] |
| Glucose Homeostasis | Improved glucose tolerance and insulin sensitivity | - | [2] |
Table 4: In Vivo Efficacy in a Wilson's Disease Mouse Model (Toxic Milk Mice)
| Parameter | Observation | Treatment Details | Reference |
| Copper Levels (Liver & Brain) | Significantly lowered | Oral or IP administration | [4][5][6] |
| Copper Excretion | Increased fecal excretion | - | [4][5][6] |
| Liver Pathology | Ameliorated hepatic complications | - | [8] |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize DPM-1001. For specific details, it is recommended to consult the primary literature.
In Vitro PTP1B Enzymatic Assay
This colorimetric assay measures the ability of DPM-1001 to inhibit the dephosphorylation of a substrate by PTP1B.
Workflow:
Methodology:
-
Reagents: Recombinant human PTP1B, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), p-nitrophenyl phosphate (B84403) (pNPP) as substrate, DPM-1001, and a stop solution (e.g., 1 M NaOH).
-
Procedure:
-
Prepare serial dilutions of DPM-1001 in assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted DPM-1001 or vehicle control. For time-dependent inhibition studies, pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding pNPP.
-
Incubate at 37°C for a set time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Copper Chelation Assays
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Incubate DPM-1001 with a panel of metal ions (including copper).
-
Analyze the resulting complexes by ESI-MS to determine which metals DPM-1001 binds to, confirming its selectivity for copper.
Radiolabeled Copper Binding Assay:
-
Incubate a fixed concentration of DPM-1001 with varying concentrations of radiolabeled copper (64Cu2+).
-
Separate the DPM-1001-copper complex from free copper (e.g., using a C18 column).
-
Quantify the amount of bound copper by scintillation counting to determine the binding affinity (Kd).
In Vivo Studies in Mouse Models
Diet-Induced Obesity Model:
-
Animals: C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment: Administer DPM-1001 (e.g., 5 mg/kg daily) or vehicle control via oral gavage or intraperitoneal (IP) injection for a specified duration (e.g., 50 days).
-
Monitoring: Regularly monitor body weight and food intake.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, administer a glucose bolus (oral or IP) and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.
-
ITT: After a shorter fast, administer an insulin bolus (IP) and measure blood glucose levels at various time points to assess insulin sensitivity.
-
Wilson's Disease Model (Toxic Milk Mice):
-
Animals: Use a genetically validated mouse model of Wilson's disease, such as the toxic milk mouse, which has a mutation in the Atp7b gene.
-
Treatment: Administer DPM-1001 or vehicle control.
-
Analysis:
-
At the end of the study, harvest tissues (liver, brain).
-
Measure copper levels in the tissues using inductively coupled plasma mass spectrometry (ICP-MS).
-
Analyze fecal samples to quantify copper excretion.
-
Perform histological analysis of liver tissue to assess pathological changes.
-
Conclusion
DPM-1001 is a pioneering investigational drug with a unique dual mechanism of action, targeting both PTP1B and copper homeostasis. Its ability to allosterically inhibit PTP1B offers a promising approach to treating metabolic disorders like type 2 diabetes and obesity by enhancing insulin and leptin signaling. Simultaneously, its high selectivity and potency as a copper chelator provide a novel therapeutic strategy for Wilson's disease. The preclinical data to date are compelling, demonstrating efficacy in relevant animal models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of DPM-1001 in these and potentially other indications characterized by PTP1B dysregulation or copper overload.
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Insulin Tolerance Test in Mouse [protocols.io]
- 4. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 5. IP Glucose Tolerance Test in Mouse [protocols.io]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1001: A Dual-Action Allosteric Inhibitor of PTP1B for Metabolic and Oncologic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DPM-1001 is a potent, selective, and orally bioavailable small molecule that functions as a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). As a key negative regulator of both insulin (B600854) and leptin signaling pathways, PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity. DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has demonstrated significant potential in preclinical models of metabolic disease. Furthermore, emerging evidence suggests a role for DPM-1001 in oncology, particularly in the context of breast cancer and metastasis. A unique characteristic of DPM-1001 is its dual functionality as a highly specific copper chelator, a property that not only enhances its PTP1B inhibitory potency but also opens therapeutic avenues for copper-overload disorders such as Wilson's disease, for which it has received Orphan Drug Designation from the U.S. Food and Drug Administration. This guide provides a comprehensive overview of the technical details of DPM-1001, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical intracellular enzyme that dephosphorylates key signaling proteins, thereby attenuating cellular responses. In metabolic regulation, PTP1B acts as a brake on the insulin and leptin signaling cascades by dephosphorylating the insulin receptor and the Janus kinase 2 (JAK2), respectively. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity and promote satiety, addressing the core pathologies of type 2 diabetes and obesity.
DPM-1001 has emerged as a promising clinical candidate due to its potent and selective inhibition of PTP1B, coupled with favorable pharmacokinetic properties such as oral bioavailability. Its allosteric mechanism of action, targeting the C-terminus of PTP1B
DPM-1001: A Technical Guide to its Copper Chelation Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a novel small molecule that has garnered significant interest for its dual therapeutic potential as a protein-tyrosine phosphatase 1B (PTP1B) inhibitor and a highly selective copper chelator. This technical guide provides an in-depth analysis of the copper chelation properties of DPM-1001, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. The remarkable specificity of DPM-1001 for copper, coupled with its oral bioavailability and ability to cross the blood-brain barrier, positions it as a promising therapeutic candidate for disorders characterized by copper dysregulation, such as Wilson's disease.
Introduction
Copper is an essential trace element vital for numerous physiological processes. However, its dysregulation, leading to either deficiency or excess, can result in severe pathological conditions. Wilson's disease, a genetic disorder caused by mutations in the ATP7B gene, leads to toxic copper accumulation in various tissues, primarily the liver and brain. Current treatments often involve the use of broad-spectrum metal chelators, which can be associated with significant side effects.
DPM-1001 has emerged as a promising therapeutic agent due to its potent and highly specific copper-chelating activity.[1] In preclinical studies, it has demonstrated the ability to reduce copper levels in key organs and ameliorate disease-related symptoms in animal models of Wilson's disease.[1] This document serves as a comprehensive resource on the copper chelation characteristics of DPM-1001.
Quantitative Data on Copper Chelation
The interaction between DPM-1001 and copper has been quantitatively characterized, highlighting its high affinity and specificity.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 75 nM | Radiolabeled (⁶⁴Cu) Copper Binding Assay | Krishnan et al., 2018 |
| Metal Specificity | Highly specific for copper | Electrospray Ionization Mass Spectrometry (ESI-MS) | Krishnan et al., 2018 |
| In Vivo Efficacy (Liver Copper Reduction) | Significant reduction in a mouse model of Wilson's disease | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Krishnan et al., 2018 |
| In Vivo Efficacy (Brain Copper Reduction) | Significant reduction in a mouse model of Wilson's disease | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Krishnan et al., 2018 |
| Cellular Efficacy | Inhibition of copper-induced cell death | Cell Viability Assays | Krishnan et al., 2018 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the copper chelation properties of DPM-1001.
Radiolabeled (⁶⁴Cu) Copper Binding Assay
This assay was employed to determine the binding affinity of DPM-1001 for copper.
-
Materials:
-
DPM-1001
-
Radiolabeled copper (⁶⁴CuCl₂)
-
C18 columns
-
Scintillation counter
-
-
Procedure:
-
A constant concentration of DPM-1001 is incubated with varying concentrations of ⁶⁴CuCl₂.
-
The reaction mixtures are passed through C18 columns to separate the DPM-1001-⁶⁴Cu complex from unbound ⁶⁴Cu.
-
The amount of ⁶⁴Cu bound to DPM-1001 is quantified by scintillation counting of the eluate from the C18 columns.
-
The dissociation constant (Kd) is calculated by analyzing the binding data.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Specificity
ESI-MS was utilized to assess the specificity of DPM-1001 for copper over other metal ions.
-
Materials:
-
DPM-1001
-
A panel of metal salts (e.g., CuSO₄, AgNO₃, ZnCl₂, FeCl₃, etc.)
-
Mass spectrometer equipped with an electrospray ionization source
-
-
Procedure:
-
DPM-1001 is incubated with a molar excess of various metal salts individually.
-
The resulting solutions are directly infused into the ESI-MS.
-
Mass spectra are acquired to detect the formation of DPM-1001-metal complexes. The presence of a peak corresponding to the mass of the complex indicates binding.
-
In Vivo Efficacy in a Mouse Model of Wilson's Disease
The therapeutic potential of DPM-1001 was evaluated in the toxic milk mouse model, which mimics the copper accumulation seen in Wilson's disease.
-
Animal Model: Toxic milk mice, which have a mutation in the Atp7b gene.
-
Treatment:
-
DPM-1001 was administered either intraperitoneally or orally at a dose of 5 mg/kg.
-
-
Tissue Analysis:
-
Following the treatment period, mice are euthanized, and liver and brain tissues are collected.
-
Tissue samples are digested and analyzed for copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Fecal Analysis:
-
To determine the route of copper excretion, fecal samples are collected from mice housed in metabolic cages.
-
The copper content in the fecal matter is quantified by ICP-MS.
-
Cellular Viability Assays
These assays were performed to evaluate the ability of DPM-1001 to protect cells from copper-induced toxicity.
-
Cell Lines:
-
HepG2 (human liver cancer cell line)
-
Fibroblasts derived from Wilson's disease patients
-
-
Experimental Setup:
-
In some experiments, the ATP7B gene in HepG2 cells is knocked down using RNA interference (RNAi) to mimic the genetic defect in Wilson's disease.
-
Cells are exposed to various concentrations of copper in the presence or absence of DPM-1001.
-
-
Viability Assessment:
-
Cell viability is measured using a standard method, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.
-
The results indicate the protective effect of DPM-1001 against copper-induced cytotoxicity.
-
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for determining the copper binding affinity of DPM-1001.
Caption: Workflow for evaluating the in vivo efficacy of DPM-1001.
Caption: Logical relationship of DPM-1001's copper chelation action.
Conclusion
DPM-1001 demonstrates remarkable potential as a therapeutic agent for copper overload disorders. Its high affinity and exceptional specificity for copper, combined with favorable pharmacokinetic properties, address key limitations of existing chelation therapies. The preclinical data strongly support its further investigation in clinical settings for conditions such as Wilson's disease. This technical guide provides a foundational understanding of the copper chelation properties of DPM-1001 to aid researchers and clinicians in the ongoing development of this promising molecule.
References
A Comprehensive Technical Guide to DPM-1001: A Novel PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a novel, potent, and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its development represents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. DPM-1001 is an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436) and is characterized by its oral bioavailability.[2][3] This technical guide provides a detailed overview of the preclinical data and methodologies associated with DPM-1001.
Mechanism of Action
DPM-1001 functions as a non-competitive inhibitor of PTP1B.[4] It exhibits time-dependent inhibition of the long-form of PTP1B (1-405), with its potency increasing after a 30-minute pre-incubation.[4] In addition to its primary activity as a PTP1B inhibitor, DPM-1001 has been identified as a potent and highly selective chelator of copper.[1][5]
Quantitative Data Summary
In Vitro Efficacy
| Parameter | Value | Conditions | Reference |
| IC50 (PTP1B) | 100 nM | Against PTP1B(1-405) after 30-min pre-incubation. | [4] |
| IC50 (PTP1B) | 600 nM | Against PTP1B(1-405) with no pre-incubation. | [4] |
| Inhibition Type | Non-competitive | - | [4] |
In Vivo Efficacy (Diet-Induced Obesity Mouse Model)
| Parameter | Result | Dosage | Duration | Reference |
| Body Weight | ~5% decrease | 5 mg/kg, once daily (oral or intraperitoneal) | 50 days | [4] |
| Glucose Tolerance | Improved | 5 mg/kg, once daily | 50 days | [4] |
| Insulin Sensitivity | Improved | 5 mg/kg, once daily | 50 days | [4] |
Note: Detailed quantitative data on pharmacokinetics (Cmax, Tmax, half-life, oral bioavailability percentage) and specific metrics for glucose tolerance and insulin sensitivity (e.g., AUC values from GTT and ITT) are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
PTP1B's Role in Insulin and Leptin Signaling
Experimental Workflow: In Vitro PTP1B Inhibition Assay
Logical Relationship: Therapeutic Hypothesis
Detailed Experimental Protocols
PTP1B Enzymatic Inhibition Assay (pNPP-based)
This protocol describes a colorimetric assay to measure the inhibition of PTP1B by DPM-1001 using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[6]
-
DPM-1001 (serially diluted in a suitable solvent, e.g., DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
To each well of a 96-well plate, add 10 µL of the test compound (DPM-1001 at various concentrations) and 130 µL of the Assay Buffer.[6]
-
Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[6]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes to assess time-dependent inhibition).[4]
-
Initiate the enzymatic reaction by adding 40 µL of pNPP solution (e.g., 4 mM) to each well.[6]
-
Incubate the plate at 37°C for 10-30 minutes.[6]
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration of DPM-1001 relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol outlines a general method to assess the effect of DPM-1001 on insulin-stimulated insulin receptor (IR) phosphorylation in a cellular context.
-
Materials:
-
A suitable cell line (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
DPM-1001
-
Human recombinant insulin
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-IR (specific for tyrosine phosphorylation) and anti-total-IR
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment and reagents
-
Chemiluminescence detection system
-
-
Procedure:
-
Culture cells to near confluence and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of DPM-1001 or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-IR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IR.
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation in the presence of DPM-1001.
-
In Vivo Diet-Induced Obesity Mouse Model Study
This protocol provides a general framework for evaluating the efficacy of DPM-1001 in a diet-induced obesity mouse model.
-
Animals and Diet:
-
Male C57BL/6J mice are typically used.
-
At a young age (e.g., 6 weeks), mice are fed a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
-
Treatment:
-
After a period of high-fat diet feeding to establish the obese phenotype, mice are treated with DPM-1001 (e.g., 5 mg/kg body weight) or a vehicle control daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 50 days).[4]
-
-
Efficacy Endpoints:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose Tolerance Test (GTT): After a fasting period, mice are administered a glucose bolus (orally or intraperitoneally), and blood glucose levels are measured at various time points to assess glucose disposal.
-
Insulin Tolerance Test (ITT): After a short fasting period, mice are injected with insulin, and blood glucose levels are monitored to evaluate insulin sensitivity.
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle can be collected for further analysis, including Western blotting to assess the phosphorylation status of key insulin and leptin signaling proteins.
-
Conclusion
DPM-1001 is a promising PTP1B inhibitor with demonstrated in vitro potency and in vivo efficacy in a preclinical model of diet-induced obesity. Its oral bioavailability makes it a particularly attractive candidate for further development. The dual mechanism of PTP1B inhibition and copper chelation warrants further investigation into its full therapeutic potential across various metabolic and potentially other diseases. This technical guide summarizes the currently available public data on DPM-1001 to aid researchers and drug development professionals in their understanding of this novel compound. Further publication of detailed pharmacokinetic and pharmacodynamic data will be crucial for its continued clinical development.
References
- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
DPM-1001: A Technical Guide to its Structure, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a potent, selective, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] As a negative regulator of both insulin (B600854) and leptin signaling pathways, PTP1B is a highly validated therapeutic target for type 2 diabetes and obesity.[3][4] DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has demonstrated significant anti-diabetic properties in animal models by enhancing insulin and leptin receptor signaling.[3][4] This document provides an in-depth technical overview of the chemical structure, a proposed synthesis, and the fundamental signaling pathways and experimental protocols related to DPM-1001.
Chemical Structure and Properties
DPM-1001 is a complex aminosterol derivative. Its core structure consists of a modified cholestane (B1235564) skeleton conjugated to a polyamine chain.
| Property | Value | Reference |
| IUPAC Name | methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | [1] |
| Chemical Formula | C35H57N3O3 | [1] |
| Molecular Weight | 567.86 g/mol | [1] |
| CAS Number | 1471172-27-6 | [1] |
| SMILES Code | O[C@H]1[C@]2([H])--INVALID-LINK--CCC(OC)=O">C@@([H])[C@]4(C)--INVALID-LINK--CC4">C@@([H])C1 | [1] |
| Physical Appearance | Solid powder | [1] |
Proposed Synthesis of DPM-1001
A detailed, step-by-step synthesis of DPM-1001 is not publicly available in the reviewed literature. However, as an analog of trodusquemine, its synthesis can be inferred from the established synthetic routes for trodusquemine and its derivatives, which often utilize cholic acids as starting materials.[1][5] The following is a proposed synthetic scheme based on these methodologies.
Starting Material: A suitable steroid precursor, likely derived from a cholic acid derivative, possessing the required stereochemistry of the cholestane core.
Key Synthetic Steps:
-
Introduction of the C3-amino group: The synthesis would likely involve the reductive amination of a 3-keto steroid intermediate with the bespoke polyamine sidechain, N1-(pyridin-2-ylmethyl)butane-1,4-diamine. This step is crucial for introducing the key functional group responsible for both PTP1B interaction and copper chelation.
-
Modification of the C17 side chain: The pentanoate side chain at the C17 position would be installed, potentially through a series of reactions involving olefination and subsequent functional group manipulations to achieve the desired methyl ester.
-
Stereochemical Control: Throughout the synthesis, careful control of stereochemistry would be paramount to ensure the formation of the correct diastereomer with the desired biological activity. This would involve the use of stereoselective reagents and reactions.
-
Purification: The final compound would be purified using standard chromatographic techniques to yield DPM-1001 of high purity.
Mechanism of Action and Signaling Pathways
DPM-1001 functions as an allosteric inhibitor of PTP1B.[6] PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively.[4][7][8] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of these key signaling molecules, thereby potentiating their downstream effects.[3]
Insulin Signaling Pathway
Insulin binding to the insulin receptor (IR) triggers its autophosphorylation, initiating a cascade of intracellular signaling events. PTP1B acts as a brake on this pathway by dephosphorylating the activated IR. DPM-1001 removes this inhibition, leading to enhanced insulin sensitivity.
Caption: DPM-1001 enhances insulin signaling by inhibiting PTP1B.
Leptin Signaling Pathway
Leptin, a hormone regulating appetite and energy expenditure, signals through the leptin receptor (LEPR), leading to the activation of JAK2. PTP1B also negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by DPM-1001 therefore enhances leptin signaling, contributing to its anti-obesity effects.[4][7]
Caption: DPM-1001 enhances leptin signaling by inhibiting PTP1B.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DPM-1001.
PTP1B Inhibition Assay
This assay is used to determine the inhibitory potency of DPM-1001 against the PTP1B enzyme.
Materials:
-
Recombinant human PTP1B (full-length or truncated)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
DPM-1001 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of DPM-1001 in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the DPM-1001 dilutions to the wells. For control wells, add DMSO only.
-
Add a solution of PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of DPM-1001 and determine the IC50 value by fitting the data to a dose-response curve.[2][9]
Caption: Workflow for the PTP1B enzymatic inhibition assay.
In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Model
This protocol assesses the anti-diabetic and anti-obesity effects of DPM-1001 in a relevant animal model.
Animal Model:
-
Male C57BL/6J mice are typically used.
-
Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.
Dosing:
-
DPM-1001 can be administered via oral gavage or intraperitoneal injection.
-
A typical dose is 5 mg/kg, administered once daily.[2]
Experimental Protocol:
-
Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 12-16 weeks).
-
Randomly assign obese mice to a vehicle control group and a DPM-1001 treatment group.
-
Administer DPM-1001 or vehicle daily for the duration of the study (e.g., 50 days).[2]
-
Monitor body weight and food intake regularly.
-
Perform metabolic assessments at baseline and throughout the study, including:
-
Glucose Tolerance Test (GTT): To assess glucose clearance.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity.
-
-
At the end of the study, collect blood and tissues for analysis of:
-
Plasma insulin, glucose, and lipid levels.
-
Phosphorylation status of key signaling proteins (e.g., IR, Akt, JAK2, STAT3) in tissues like liver, muscle, and adipose tissue via Western blotting.
-
Caption: Workflow for in vivo efficacy testing in a DIO mouse model.
Copper Chelation Assay
DPM-1001 has also been identified as a potent and selective copper chelator.[10] This property can be assessed using the following methods.
Method 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
React DPM-1001 with a molar excess of a copper salt (e.g., CuSO4) in an aqueous solution.
-
Incubate the mixture at room temperature.
-
Analyze the sample by ESI-MS to detect the formation of the DPM-1001-copper complex.
-
To assess selectivity, incubate DPM-1001 with a panel of different metal ions and analyze for complex formation.[10]
Method 2: Radiolabeled Copper Binding Assay
-
Incubate a fixed concentration of DPM-1001 with varying concentrations of radiolabeled copper (e.g., 64Cu2+).
-
Separate the DPM-1001-copper complex from unbound copper, for example, by passing the mixture through a C18 column.
-
Quantify the amount of bound radiolabel by scintillation counting.
-
Determine the binding affinity (Kd) by analyzing the binding data.[10]
Conclusion
DPM-1001 is a promising therapeutic candidate for the treatment of type 2 diabetes and obesity due to its potent and selective inhibition of PTP1B. Its unique dual mechanism of PTP1B inhibition and copper chelation warrants further investigation. The technical information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on DPM-1001 and related PTP1B inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPM-1001 | Phosphatase | TargetMol [targetmol.com]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DPM-1001 (CAS number 1471172-27-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a novel small molecule demonstrating significant therapeutic potential in preclinical models of metabolic and genetic disorders. Identified as a potent, non-competitive, and orally bioavailable inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), DPM-1001 also possesses a remarkable and highly specific copper-chelating ability.[1][2][3] This dual mechanism of action positions DPM-1001 as a promising candidate for the treatment of type 2 diabetes, obesity, and Wilson's disease. This guide provides a comprehensive overview of the technical details surrounding DPM-1001, including its mechanism of action, key preclinical findings, and detailed experimental protocols.
Chemical and Physical Properties
DPM-1001, with the IUPAC name methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a synthetic sterol-based compound.[1] Unlike its analog, trodusquemine (B1662500) (MSI-1436), DPM-1001 is a neutral molecule, a characteristic that likely contributes to its oral bioavailability.[1]
| Property | Value | Source |
| CAS Number | 1471172-27-6 | MedKoo Biosciences, MedchemExpress |
| Molecular Formula | C35H57N3O3 | MedKoo Biosciences |
| Molecular Weight | 567.86 g/mol | MedKoo Biosciences |
| PTP1B IC50 | 100 nM | MedchemExpress |
Mechanism of Action
DPM-1001 exhibits a unique dual mechanism of action, targeting both enzymatic signaling and metal ion homeostasis.
PTP1B Inhibition and Enhanced Insulin (B600854)/Leptin Signaling
PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, as well as the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B attenuates these crucial metabolic signals. DPM-1001 acts as a potent, non-competitive inhibitor of PTP1B.[1] This inhibition leads to enhanced phosphorylation within the insulin and leptin signaling cascades, thereby improving glucose homeostasis and promoting satiety.[1]
Copper Chelation
In addition to its enzymatic inhibition, DPM-1001 is a potent and highly selective chelator of copper ions.[2][3] This property is central to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain due to mutations in the ATP7B copper transporter.[4] DPM-1001 binds to excess copper, facilitating its excretion from the body.[3] Interestingly, the copper-chelating activity of DPM-1001 also enhances its potency as a PTP1B inhibitor.[2]
Preclinical Efficacy
DPM-1001 has demonstrated significant efficacy in various preclinical animal models.
Diet-Induced Obesity and Type 2 Diabetes
In a mouse model of diet-induced obesity, oral or intraperitoneal administration of DPM-1001 (5 mg/kg, once daily for 50 days) led to a significant reduction in body weight, with weight loss observed within 5 days of treatment.[5] The compound also improved glucose tolerance and insulin sensitivity in these animals.[5]
| Parameter | Outcome | Reference |
| Body Weight | ~5% decrease in high-fat diet-fed mice | [5] |
| Glucose Tolerance | Improved | [5] |
| Insulin Sensitivity | Improved | [5] |
Wilson's Disease
In the toxic milk mouse model of Wilson's disease, treatment with DPM-1001 resulted in a significant reduction of copper levels in both the liver and the brain.[3] The compound was shown to promote the excretion of excess copper through the feces.[3] Furthermore, DPM-1001 treatment ameliorated hepatic complications associated with the disease.[3]
| Tissue | Effect on Copper Levels | Reference |
| Liver | Significantly lowered | [3] |
| Brain | Significantly lowered | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving DPM-1001.
Synthesis of DPM-1001
While a detailed step-by-step synthesis protocol is not publicly available, the synthesis of DPM-1001, a steroidal derivative, can be conceptually outlined. The process would involve the strategic modification of a steroid core, likely involving protection/deprotection of hydroxyl groups, followed by coupling reactions to introduce the aminobutyl-pyridin-2-ylmethylamino side chain. Purification is typically achieved through column chromatography.
PTP1B Inhibition Assay
The inhibitory activity of DPM-1001 against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
DPM-1001
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of DPM-1001 in the assay buffer.
-
In a 96-well plate, add the DPM-1001 dilutions to the respective wells. Include control wells with buffer/solvent only.
-
Add the PTP1B enzyme solution to each well and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC50 value.
In Vivo Efficacy in Diet-Induced Obese Mice
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. Control mice are fed a standard chow diet.
Drug Administration:
-
DPM-1001 is formulated for either oral gavage or intraperitoneal (IP) injection. A common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween-80, and saline.[5]
-
Mice are treated daily with DPM-1001 (e.g., 5 mg/kg) or vehicle control for the duration of the study.[5]
Assessments:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), mice are administered a glucose bolus (e.g., 2 g/kg, orally or IP). Blood glucose levels are measured at baseline and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Insulin Tolerance Test (ITT): Following a short fast (e.g., 4-6 hours), mice are injected with insulin (e.g., 0.75 U/kg, IP). Blood glucose is measured at baseline and at specified intervals (e.g., 15, 30, 45, 60 minutes) to assess insulin sensitivity.
In Vivo Efficacy in a Mouse Model of Wilson's Disease
Animal Model:
-
The toxic milk mouse (C3He-Atp7btx-J) is a naturally occurring genetic model for Wilson's disease, carrying a mutation in the Atp7b gene that leads to copper accumulation.[3]
Drug Administration:
-
DPM-1001 is administered to toxic milk mice (e.g., 5 mg/kg, IP or orally) for a defined treatment period (e.g., 2 weeks).[3]
Assessments:
-
Tissue Copper Levels: At the end of the treatment period, liver and brain tissues are collected. Copper concentrations are quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Histology: Liver sections can be stained with rhodanine (B49660) to visualize copper deposits and with H&E for morphological analysis.
Future Directions
The compelling preclinical data for DPM-1001 in models of type 2 diabetes, obesity, and Wilson's disease warrant further investigation. Future studies should focus on comprehensive toxicology and safety pharmacology assessments to support its progression into clinical trials. The dual mechanism of PTP1B inhibition and copper chelation may offer a unique therapeutic advantage, and further research into the interplay between these two functions could reveal novel biological insights. The development of DPM-1001 represents a significant advancement in targeting PTP1B, a historically challenging drug target, and holds promise for new therapeutic strategies for a range of debilitating diseases.
References
An In-depth Technical Guide to DPM-1001 and Trodusquemine (MSI-1436): A Comparative Analysis for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of two notable allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): DPM-1001 and trodusquemine (B1662500) (MSI-1436). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases and oncology. This document delves into their core mechanisms of action, chemical properties, and preclinical data, presenting a side-by-side analysis to inform research and development efforts. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to provide a practical resource for the scientific community.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in various cellular processes. Its role in attenuating insulin and leptin signaling pathways has made it a significant target for the development of therapeutics for type 2 diabetes and obesity. Furthermore, its involvement in cancer progression has broadened the interest in developing potent and specific PTP1B inhibitors. Trodusquemine (MSI-1436), a natural aminosterol, was one of the first allosteric inhibitors of PTP1B to be extensively studied. More recently, DPM-1001, a synthetic analog of trodusquemine, has been developed with potentially improved pharmaceutical properties. This guide aims to provide a detailed technical comparison of these two compounds.
Chemical and Physical Properties
Both trodusquemine and DPM-1001 are complex molecules with distinct structural features that influence their biological activity and pharmacokinetic profiles.
| Property | Trodusquemine (MSI-1436) | DPM-1001 |
| Chemical Formula | C37H72N4O5S | C35H57N3O3 |
| Molecular Weight | 685.07 g/mol | 567.86 g/mol |
| Source | Naturally occurring aminosterol isolated from the spiny dogfish shark (Squalus acanthias)[1] | Synthetic analog of trodusquemine |
| Key Structural Features | Spermine (B22157) metabolite of cholesterol with a cholestane (B1235564) steroid ring, a hydroxyl group at C-7, a sulfate (B86663) group at C-24, and a spermine moiety conjugated at C-3.[1] | Retains the core sterol structure but with modifications to the polyamine chain. |
| Charge | Charged molecule, which limits its oral bioavailability.[1] | Not charged, which is suggested to improve its ability to cross cell membranes. |
| Copper Chelation | Not reported as a primary function. | Potent and highly selective chelator of copper, which enhances its PTP1B inhibitory potency.[2] |
Mechanism of Action: Allosteric Inhibition of PTP1B
Both DPM-1001 and trodusquemine are non-competitive, allosteric inhibitors of PTP1B.[1][3] This mechanism offers a significant advantage over active-site inhibitors by providing greater selectivity, as the allosteric sites are less conserved among protein tyrosine phosphatases.
Trodusquemine binds to a C-terminal, non-catalytic region of PTP1B.[4] NMR spectroscopy has shown that residues in the α9 helix of the C-terminal segment are perturbed upon trodusquemine binding, representing a primary interaction site. This initial binding is proposed to induce a conformational change that exposes a secondary binding site near the α7 helix, leading to the cooperative binding of a second trodusquemine molecule. This dual-site binding locks PTP1B in an inactive conformation.[4]
DPM-1001 is also an allosteric inhibitor of PTP1B and is noted to have a similar inhibitory mechanism to trodusquemine. However, its interaction with the C-terminus of PTP1B is described as ion-dependent, a feature linked to its copper-chelating properties.[5] While the precise binding details are less elucidated in the available literature compared to trodusquemine, it is understood to also target a non-catalytic site.
Signaling Pathway of PTP1B Inhibition
The inhibition of PTP1B by DPM-1001 or trodusquemine leads to the enhanced phosphorylation of key signaling molecules in the insulin and leptin pathways.
Comparative Efficacy and Potency
Both compounds have demonstrated efficacy in preclinical models, primarily through their inhibition of PTP1B.
| Parameter | Trodusquemine (MSI-1436) | DPM-1001 |
| PTP1B IC50 | ~600 nM (in vitro)[4] | 100 nM (with 30-min pre-incubation)[3] |
| Selectivity | ~200-fold selective for PTP1B over TCPTP.[6] | High specificity for PTP1B. |
| In Vivo Efficacy (Diet-Induced Obesity) | Reduces body weight, improves plasma insulin and leptin levels in mice.[5][6] | Inhibits diet-induced obesity in mice by improving insulin and leptin signaling.[3] |
| Oral Bioavailability | Poor, requires intravenous or intraperitoneal administration.[6] | Orally bioavailable.[2] |
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of DPM-1001 and trodusquemine are a key differentiator, largely due to their differing oral bioavailability.
| Parameter | Trodusquemine (MSI-1436) | DPM-1001 |
| Administration Route (Preclinical) | Intraperitoneal (i.p.) or Intravenous (i.v.).[6] | Oral or Intraperitoneal (i.p.).[3] |
| Half-life (rodents) | Approximately 1 week.[6] | Data not available in searched literature. |
| Clinical Trials | Has undergone Phase 1 clinical trials for obesity and type 2 diabetes (NCT00509132, NCT00606112, NCT00806338).[6][7] | Preclinical stage; granted Orphan Drug designation by the FDA for Wilson Disease.[8] |
| Safety Profile | Generally well-tolerated in Phase 1 trials at tested doses. The maximum tolerated single dose was determined to be 40 mg/m². Nausea was a reported adverse event at higher doses.[9] | Preclinical studies have shown it can remove excess copper from the liver and brain in mouse models of Wilson Disease, and it can cross the blood-brain barrier.[8] No specific preclinical toxicology report detailing adverse effects was found in the searched literature. |
Experimental Protocols
In Vitro PTP1B Enzyme Activity Assay (Colorimetric)
This protocol outlines a general method for assessing the inhibitory activity of compounds against PTP1B using a colorimetric substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Test compound (DPM-1001 or trodusquemine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the PTP1B enzyme to each well of a 96-well plate.
-
Add the diluted test compound or a vehicle control to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a general procedure for inducing obesity in mice and testing the efficacy of PTP1B inhibitors.
Animals and Diet:
-
Male C57BL/6J mice (or other appropriate strain) are commonly used.[2]
-
At 6-8 weeks of age, mice are placed on a high-fat diet (HFD), typically with 45-60% of calories from fat.[2][10] A control group is maintained on a standard low-fat diet (LFD).
-
The diet is administered for a period of 8-16 weeks to induce obesity and insulin resistance.[2][10]
Drug Administration:
-
DPM-1001: Can be administered orally (e.g., via gavage) or intraperitoneally at a specified dose (e.g., 5 mg/kg daily).[3]
-
Trodusquemine: Administered via intraperitoneal or intravenous injection (e.g., 5-10 mg/kg).[6]
Monitoring and Endpoints:
-
Body weight and food intake are monitored regularly (e.g., weekly).
-
Glucose and insulin tolerance tests (GTT and ITT) are performed to assess metabolic function.
-
At the end of the study, blood and tissues (e.g., liver, adipose tissue, muscle) are collected for analysis of lipid profiles, gene expression, and protein phosphorylation.
Conclusion
DPM-1001 and trodusquemine are both potent allosteric inhibitors of PTP1B with significant therapeutic potential. Trodusquemine, as a naturally derived compound, has paved the way for understanding the therapeutic value of PTP1B inhibition and has shown a favorable safety profile in early human trials. Its primary limitation is its lack of oral bioavailability. DPM-1001, a synthetic analog, addresses this key limitation with its oral availability and also introduces a novel copper-chelating activity that enhances its inhibitory potency. While still in the preclinical phase, DPM-1001 represents a promising next-generation PTP1B inhibitor. Further research, particularly clinical trials for DPM-1001 and more extensive comparative studies, will be crucial in fully elucidating their therapeutic utility and defining their respective places in the clinical landscape. This guide provides a foundational technical overview to aid researchers in this endeavor.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 9. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
DPM-1001 for Wilson's Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilson's disease is a rare, autosomal recessive genetic disorder caused by mutations in the ATP7B gene, leading to a toxic accumulation of copper in various tissues, primarily the liver and brain.[1][2] Current treatments often involve the use of broad-spectrum metal chelators, which can be limited by side effects.[1][3] DPM-1001 has emerged as a promising, highly selective, and orally bioavailable copper chelator for the treatment of Wilson's disease.[1][4] Preclinical studies have demonstrated its efficacy in reducing copper levels and ameliorating disease-related pathology in cellular and animal models of the disease.[4][5] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the proposed mechanism of action of DPM-1001 in the context of Wilson's disease research.
Introduction to DPM-1001
DPM-1001, with the chemical name methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate, is a novel small molecule that exhibits high specificity and affinity for copper.[1][3] Initially identified as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B), its potent copper-chelating properties have positioned it as a strong candidate for therapies aimed at diseases characterized by copper overload.[6][7] A significant advantage of DPM-1001 is its oral bioavailability and ability to cross the blood-brain barrier, enabling it to target copper accumulation in both the liver and the brain.[2][5]
Mechanism of Action
The primary mechanism of action of DPM-1001 in the context of Wilson's disease is its function as a selective copper chelator.[1][4] In individuals with Wilson's disease, mutations in the ATP7B protein impair the normal excretion of excess copper into the bile.[2] This leads to a buildup of copper within hepatocytes, causing oxidative stress, cellular damage, and eventually liver cirrhosis and neurological complications.[2]
DPM-1001 directly binds to excess copper, forming a stable complex.[1] This complex is then eliminated from the body primarily through fecal excretion.[1][4] This "de-coppering" action helps to reduce the cellular copper burden, thereby mitigating the downstream pathological effects.
Preclinical Data
In Vivo Efficacy in the Toxic Milk Mouse Model
The toxic milk mouse is a well-established animal model for Wilson's disease, carrying a mutation in the Atp7b gene that leads to copper accumulation and associated pathologies.[1][7] Studies utilizing this model have demonstrated the significant in vivo efficacy of DPM-1001.
Table 1: Effect of DPM-1001 on Tissue Copper Levels in Toxic Milk Mice
| Tissue | Treatment Group | Copper Level (relative to untreated wild-type) | p-value | Citation |
| Liver | Wild-Type + Saline | Baseline | - | [1] |
| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |
| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] | |
| Brain | Wild-Type + Saline | Baseline | - | [1] |
| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |
| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] |
Table 2: Effect of DPM-1001 on Copper Excretion in Toxic Milk Mice
| Excretion Route | Treatment Group | Copper Level (relative to untreated wild-type) | p-value | Citation |
| Feces | Toxic Milk + DPM-1001 | Significantly Increased | <0.01 | [1] |
Table 3: Effect of DPM-1001 on Metallothionein (B12644479) Levels in Toxic Milk Mice
| Tissue | Treatment Group | Metallothionein Level (relative to untreated wild-type) | p-value | Citation |
| Liver | Wild-Type + Saline | Baseline | - | [1] |
| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |
| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] | |
| Brain | Wild-Type + Saline | Baseline | - | [1] |
| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |
| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] |
In Vitro Efficacy in a Cellular Model of Wilson's Disease
The protective effects of DPM-1001 against copper-induced cytotoxicity were evaluated in HepG2 cells with a knockdown of the ATP7B gene, mimicking the cellular phenotype of Wilson's disease.[1]
Table 4: Effect of DPM-1001 on Cell Viability in ATP7B-Knockdown HepG2 Cells
| Copper Concentration (mM) | Cell Line | Treatment | Cell Survival (%) | Citation |
| >0.5 | ATP7B-Knockdown | None | <20% | [1] |
| >0.5 | ATP7B-Knockdown | DPM-1001 | Significantly Increased | [1] |
Experimental Protocols
In Vivo Study in Toxic Milk Mouse Model
This protocol describes the general methodology for evaluating the in vivo efficacy of DPM-1001 in the toxic milk mouse model of Wilson's disease.
1. Animal Model: Male toxic milk mice (6-8 weeks of age) and wild-type littermates are used.[1] All animal procedures should be performed in accordance with approved institutional animal care and use committee protocols.[1]
2. DPM-1001 Formulation and Administration:
-
Formulation: DPM-1001 is dissolved in a suitable vehicle (e.g., saline).
-
Route of Administration: Intraperitoneal injection or oral gavage.
-
Dosage: A typical dosage is 5 mg/kg.[1]
-
Frequency: Administered for a specified duration, for example, for 2 weeks for short-term studies.[1]
3. Sample Collection:
-
At the end of the treatment period, animals are euthanized.
-
Liver and brain tissues are collected for copper and metallothionein analysis.
-
Fecal samples are collected to measure copper excretion.
4. Sample Processing and Analysis:
-
Tissue Homogenization: Tissues are homogenized in an appropriate buffer.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Tissue homogenates and fecal samples are analyzed by ICP-MS to quantify copper levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Metallothionein levels in tissue homogenates are quantified using a commercially available ELISA kit.
5. Statistical Analysis: Data are typically presented as mean ± SEM. Statistical significance is determined using an appropriate test, such as ANOVA.[1]
In Vitro Cell Viability Assay
This protocol outlines the methodology for assessing the cytoprotective effect of DPM-1001 against copper toxicity in an in vitro model.
1. Cell Line and Culture:
-
Cell Line: HepG2 cells with stable knockdown of ATP7B (ATP7B-KD1) are used as the Wilson's disease model. Wild-type HepG2 cells serve as a control.[1]
-
Culture Conditions: Cells are maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with DPM-1001 (e.g., at 2 µM) for 1 hour.[8]
-
Increasing concentrations of copper (e.g., 0 to 1.5 mM) are added to the wells.[8]
-
The plates are incubated for a specified period (e.g., 24 hours).
3. Cell Viability Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Conclusion
DPM-1001 represents a significant advancement in the potential treatment of Wilson's disease. Its high selectivity for copper, oral bioavailability, and ability to penetrate the blood-brain barrier address key limitations of current therapies.[1][4][5] The preclinical data strongly support its efficacy in reducing copper overload and mitigating associated cellular damage.[1][5] The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of DPM-1001 and similar targeted chelation agents for Wilson's disease and other disorders of metal metabolism. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
DPM-1001: A Technical Guide to a Novel PTP1B Inhibitor for Diabetes and Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a potent, selective, and orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] As such, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity. DPM-1001, an analog of trodusquemine, has demonstrated promising preclinical efficacy in animal models of diet-induced obesity, showcasing its potential to improve metabolic parameters.[1][4] This technical guide provides an in-depth overview of DPM-1001, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development in the fields of diabetes and obesity.
Introduction: The Role of PTP1B in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling. It achieves this by dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. Elevated PTP1B activity is associated with insulin and leptin resistance, hallmarks of type 2 diabetes and obesity. Therefore, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin and leptin sensitivity and restore metabolic homeostasis. DPM-1001 is a novel small molecule designed to allosterically inhibit PTP1B, offering a potential new avenue for the treatment of these prevalent metabolic disorders.[1][5]
Mechanism of Action of DPM-1001
DPM-1001 functions as a non-competitive inhibitor of PTP1B, with a reported IC50 of 100 nM.[4] Unlike competitive inhibitors that target the active site, DPM-1001 binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity. This allosteric inhibition mechanism may offer greater selectivity over other protein tyrosine phosphatases, a challenge that has hindered the development of PTP1B-targeting drugs. Furthermore, DPM-1001 is an analog of the PTP1B inhibitor MSI-1436 and also exhibits copper-chelating properties.[4]
Preclinical Data in Diabetes and Obesity Models
Preclinical studies utilizing diet-induced obese (DIO) mouse models have demonstrated the therapeutic potential of DPM-1001 in improving metabolic parameters.
In Vitro PTP1B Inhibition
| Parameter | Value | Reference |
| IC50 (PTP1B) | 100 nM | [4] |
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
A key study in C57Bl6/J mice fed a high-fat diet showed that daily administration of DPM-1001 at a dose of 5 mg/kg for 50 days resulted in significant improvements in metabolic health.[4]
| Parameter | Outcome | Reference |
| Body Weight | 5% decrease | [4] |
| Glucose Tolerance | Improved | [4] |
| Insulin Sensitivity | Improved | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of DPM-1001.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57Bl6/J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) initiated at 6-8 weeks of age.
-
Duration: Mice are maintained on the high-fat diet for a period sufficient to induce obesity and insulin resistance (typically 8-16 weeks) before the commencement of treatment.
-
Control Group: A control group of mice is fed a standard chow diet.
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
DPM-1001 Administration
-
Formulation: DPM-1001 can be formulated for oral gavage or intraperitoneal injection.
-
Dosage: A common effective dose reported in preclinical studies is 5 mg/kg of body weight.[4]
-
Frequency: Once daily.[4]
-
Duration: Treatment duration in studies has been up to 50 days.[4]
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for a shorter period (typically 4-6 hours).
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Administration: A bolus of human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after insulin administration (e.g., 15, 30, 45, and 60 minutes).
-
Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by DPM-1001 and a typical experimental workflow for its preclinical evaluation.
Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and the inhibitory action of DPM-1001.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
Preclinical Profile of DPM-1001: A Dual-Action Investigational Drug
FARMINGDALE, NY – DPM-1001, a novel small molecule in preclinical development by DepYmed Inc., is showing promise as a potential therapeutic agent for a range of metabolic and rare diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the preclinical data available for DPM-1001, focusing on its mechanism of action, efficacy in animal models of obesity and Wilson's disease, and its potential as a copper-chelating agent.
Core Mechanism of Action: PTP1B Inhibition and Copper Chelation
DPM-1001 is a potent, specific, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[3][4] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for diabetes and obesity.[3][5] DPM-1001 acts as a non-competitive, allosteric inhibitor of PTP1B.[4][5] Its inhibitory mechanism is similar to its analog, trodusquemine (B1662500) (MSI-1436).[3][5]
A unique characteristic of DPM-1001 is its ability to chelate copper, a property that enhances its potency as a PTP1B inhibitor.[3] This dual functionality also positions DPM-1001 as a potential treatment for Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation in the liver and brain.[1][6][7]
The proposed mechanism of action for DPM-1001 is visualized in the following signaling pathway diagram:
In Vitro Efficacy
DPM-1001 has demonstrated potent and selective inhibition of PTP1B in in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Notes |
| PTP1B IC50 | 100 nM | After a 30-minute pre-incubation.[4][5] |
| PTP1B IC50 | 600 nM | With no pre-incubation.[4] |
The time-dependent nature of the inhibition suggests a conformational change in the enzyme upon binding of DPM-1001.
Preclinical Efficacy in Animal Models
DPM-1001 has been evaluated in animal models of diet-induced obesity and Wilson's disease, demonstrating significant therapeutic potential.
Diet-Induced Obesity Mouse Model
In a diet-induced obesity mouse model, daily administration of DPM-1001 resulted in weight loss and improved metabolic parameters.
Experimental Protocol:
-
Animal Model: Mice fed a high-fat diet.
-
Treatment: DPM-1001 administered orally or intraperitoneally at 5 mg/kg once daily for 50 days.[4]
-
Key Endpoints: Body weight, glucose tolerance, and insulin sensitivity.[4]
The workflow for this in vivo study is illustrated below:
Summary of Efficacy Data:
| Parameter | Result |
| Body Weight | ~5% decrease in body weight, with weight loss starting within 5 days of treatment and continuing for approximately 3 weeks.[4] |
| Glucose Tolerance | Improved.[4] |
| Insulin Sensitivity | Improved.[4] |
These findings suggest that DPM-1001's inhibition of PTP1B effectively enhances insulin and leptin signaling, leading to beneficial metabolic effects.[3]
Toxic Milk Mouse Model of Wilson's Disease
DPM-1001's copper-chelating properties were investigated in the toxic milk mouse model, a genetic and phenotypic model of Wilson's disease.
Experimental Protocol:
-
Animal Model: Toxic milk mice, which have a mutation in the Atp7b gene, leading to copper accumulation.[6]
-
Treatment: DPM-1001 administration (dosage and duration not specified in the provided search results).
-
Key Endpoints: Copper levels in the liver, brain, and feces; levels of metallothionein (B12644479) (a copper-binding protein).[6]
Summary of Efficacy Data:
| Tissue | Result |
| Liver Copper Levels | Lowered.[6] |
| Brain Copper Levels | Lowered, indicating the ability to cross the blood-brain barrier.[1][6] |
| Fecal Copper Levels | Increased, suggesting excretion of excess copper.[6] |
| Liver & Brain Metallothionein | Lowered.[6] |
These results demonstrate DPM-1001's ability to remove excess copper from key organs and promote its excretion, thereby ameliorating the pathological signs of Wilson's disease in this preclinical model.[6][7]
Toxicology and Safety Pharmacology
The provided search results contain limited information on the formal toxicology and safety pharmacology of DPM-1001. However, the studies in animal models did not report any apparent adverse effects.[8] The FDA has granted Orphan Drug designation to DPM-1001 for the treatment of Wilson Disease, suggesting a favorable initial safety profile.[1][2][9]
Summary and Future Directions
The preclinical data for DPM-1001 strongly support its continued development as a therapeutic candidate for metabolic disorders and Wilson's disease. Its dual mechanism of action as a PTP1B inhibitor and a copper chelator offers a unique and promising approach to treating these conditions. Further studies are warranted to fully elucidate its safety profile and to translate these encouraging preclinical findings into clinical applications. DepYmed is expected to advance DPM-1001 into clinical trials, which will be crucial in determining its efficacy and safety in humans.
References
- 1. DepYmed Receives FDA Orphan Drug Designation for Clinical [globenewswire.com]
- 2. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Press Release 05/23/2022 - DepYmed [depymed.com]
DPM-1001: A Technical Guide on its Effects on Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a potent, selective, and orally bioavailable non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway.[1][2][3] By inhibiting PTP1B, DPM-1001 enhances insulin sensitivity and improves glucose homeostasis, demonstrating significant anti-diabetic properties in preclinical models.[1][3] This technical guide provides an in-depth overview of the mechanism of action of DPM-1001, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[4][5][6] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, inhibition of PTP1B presents a promising therapeutic strategy for these metabolic disorders. DPM-1001, an analog of the PTP1B inhibitor trodusquemine, has emerged as a potent and specific inhibitor with the added advantage of oral bioavailability.[1][3] This document outlines the core findings related to the effects of DPM-1001 on the insulin signaling cascade.
Mechanism of Action
DPM-1001 functions as a non-competitive inhibitor of PTP1B.[2] Its inhibitory action prevents the dephosphorylation of key proteins in the insulin signaling pathway, thereby amplifying the downstream effects of insulin. This leads to enhanced glucose uptake and improved overall glycemic control.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on DPM-1001.
Table 1: In Vitro PTP1B Inhibition
| Parameter | Value | Conditions | Reference |
| IC50 | 100 nM | In vitro enzymatic assay with pre-incubation | [2] |
| IC50 | 600 nM | In vitro enzymatic assay without pre-incubation | [2] |
Table 2: In Vivo Efficacy in Diet-Induced Obese Mice
| Parameter | Treatment Group | Result | Conditions | Reference |
| Body Weight Change | DPM-1001 (5 mg/kg/day) | ~5% decrease | 50-day treatment in high-fat diet-fed mice | [2][7] |
| Glucose Tolerance | DPM-1001 | Improved | Glucose Tolerance Test (GTT) | [2][3] |
| Insulin Sensitivity | DPM-1001 | Improved | Insulin Tolerance Test (ITT) | [2][3] |
Table 3: Effects on Insulin Signaling Pathway Components in Mice
| Parameter | Treatment Group | Result | Conditions | Reference |
| Insulin Receptor (IR) β-subunit Tyrosine Phosphorylation | DPM-1001 | Increased | Insulin stimulation in high-fat diet-fed mice | [7] |
| Akt Phosphorylation | DPM-1001 | Increased | Insulin stimulation in high-fat diet-fed mice | [7] |
Signaling Pathways and Experimental Workflows
DPM-1001 Mechanism of Action on Insulin Signaling
Caption: DPM-1001 inhibits PTP1B, enhancing the insulin signaling cascade.
Western Blotting Workflow for Insulin Signaling Protein Phosphorylation
Caption: Workflow for analyzing protein phosphorylation via Western blotting.
In Vivo Glucose and Insulin Tolerance Test Workflow
Caption: Workflow for assessing in vivo glucose metabolism.
Experimental Protocols
PTP1B Inhibition Assay (In Vitro)
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme: Recombinant human PTP1B diluted in Assay Buffer.
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) solution in Assay Buffer.
-
Inhibitor: DPM-1001 dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure :
-
Add serially diluted DPM-1001 or vehicle control to a 96-well plate.
-
Add the PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes, for IC50 of 100 nM).
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of PTP1B inhibition for each DPM-1001 concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for Insulin Signaling Proteins
-
Sample Preparation :
-
Treat cells or tissues with DPM-1001 and/or insulin as required.
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total IR, IRS-1, and Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis :
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Glucose Tolerance Test (GTT)
-
Animal Preparation :
-
Fast mice for 6 hours with free access to water.
-
-
Procedure :
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-injection and measure blood glucose levels.
-
-
Data Analysis :
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion.
-
In Vivo Insulin Tolerance Test (ITT)
-
Animal Preparation :
-
Fast mice for 4 hours with free access to water.
-
-
Procedure :
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer human insulin (0.75 mU/g body weight) via i.p. injection.[7]
-
Collect blood samples at 15, 30, and 60 minutes post-injection and measure blood glucose levels.
-
-
Data Analysis :
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose-lowering effect of insulin.
-
Conclusion
DPM-1001 is a promising therapeutic candidate for the treatment of type 2 diabetes and obesity. Its ability to potently and selectively inhibit PTP1B leads to enhanced insulin signaling, resulting in improved glucose tolerance and insulin sensitivity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PTP1B inhibitors and novel anti-diabetic therapies.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 7. WO2019090331A1 - Method and compositions for forming a copper-containing complex and uses thereof - Google Patents [patents.google.com]
DPM-1001: A Technical Guide to its Mechanism of Action in Enhancing Leptin Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a novel, orally bioavailable small molecule that acts as a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the leptin and insulin (B600854) signaling pathways, and its inhibition has emerged as a promising therapeutic strategy for metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of DPM-1001, with a specific focus on its role in modulating leptin receptor signaling. This document synthesizes preclinical data, details experimental methodologies, and presents visual representations of the underlying molecular interactions and research workflows.
Introduction
Leptin, a hormone primarily secreted by adipocytes, plays a critical role in regulating energy homeostasis, appetite, and metabolism through its interaction with the leptin receptor (LepR) in the hypothalamus. Dysregulation of leptin signaling can lead to leptin resistance, a condition often associated with obesity and type 2 diabetes. Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a major negative regulator of the leptin signaling cascade. By dephosphorylating Janus kinase 2 (JAK2), a crucial downstream effector of the leptin receptor, PTP1B attenuates the signaling pathway.
DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has been developed as a potent and selective inhibitor of PTP1B. Its unique mechanism of action offers a therapeutic avenue to enhance leptin sensitivity and improve metabolic parameters. This guide will explore the preclinical evidence supporting the role of DPM-1001 in leptin receptor signaling, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Mechanism of Action: DPM-1001 and PTP1B Inhibition
DPM-1001 functions as a non-competitive, allosteric inhibitor of PTP1B.[1] Unlike competitive inhibitors that bind to the active site, DPM-1001 binds to a C-terminal, non-catalytic region of the enzyme. This allosteric binding induces a conformational change in PTP1B, preventing it from effectively dephosphorylating its substrates, including the activated JAK2 kinase in the leptin signaling pathway.
A notable characteristic of DPM-1001 is its time-dependent inhibition of the long form of PTP1B (PTP1B(1-405)), which includes the C-terminal segment. The inhibitory potency of DPM-1001 against this form of PTP1B improves significantly with pre-incubation, a feature not observed with the truncated catalytic domain (PTP1B(1-321)). This suggests that the interaction with the C-terminus is crucial for its enhanced inhibitory activity.
Furthermore, DPM-1001 has been identified as a copper chelator, and this property appears to enhance its potency as a PTP1B inhibitor.
Quantitative Data from Preclinical Studies
The efficacy of DPM-1001 has been evaluated in preclinical models of diet-induced obesity. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro PTP1B Inhibition by DPM-1001
| Parameter | Value | Conditions | Reference |
| IC50 | 100 nM | Against PTP1B(1-405) with 30-minute pre-incubation | [1] |
| IC50 | 600 nM | Against PTP1B(1-405) with no pre-incubation | |
| Inhibition Type | Non-competitive, Allosteric | [1] |
Table 2: In Vivo Efficacy of DPM-1001 in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Outcome | Reference |
| Body Weight | DPM-1001 (5 mg/kg, daily, 50 days) | ~5% decrease in body weight | [1] |
| Glucose Tolerance | DPM-1001 (oral or intraperitoneal) | Improved glucose tolerance in a glucose tolerance test (GTT) | |
| Insulin Sensitivity | DPM-1001 (oral or intraperitoneal) | Improved insulin sensitivity in an insulin tolerance test (ITT) | |
| Leptin Signaling | DPM-1001 | Enhanced phosphorylation of JAK2 in the hypothalamus |
Signaling Pathways and Experimental Workflows
Leptin Receptor Signaling Pathway
The following diagram illustrates the canonical leptin receptor signaling pathway and the point of intervention by DPM-1001. Leptin binding to its receptor (LepR) activates the associated Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the receptor and itself. This leads to the recruitment and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite and energy expenditure. PTP1B negatively regulates this pathway by dephosphorylating JAK2. DPM-1001 inhibits PTP1B, thereby promoting sustained JAK2 phosphorylation and enhancing downstream leptin signaling.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of DPM-1001's effect on leptin signaling typically follows a logical progression from in vitro characterization to in vivo efficacy studies. The workflow diagram below outlines these key stages.
Detailed Experimental Protocols
PTP1B Inhibition Assay (In Vitro)
This colorimetric assay measures the enzymatic activity of PTP1B and the inhibitory effect of DPM-1001.
-
Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (B84403) (pNPP), producing the yellow-colored p-nitrophenol (pNP), which can be quantified by measuring absorbance at 405 nm.
-
Reagents:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
DPM-1001
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of DPM-1001 in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted DPM-1001 or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of DPM-1001 relative to the vehicle control and determine the IC50 value.
-
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, hyperglycemia, and impaired glucose tolerance. A control group is fed a standard chow diet.
-
DPM-1001 Administration: DPM-1001 is administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 5 mg/kg). A vehicle control group receives the vehicle solution.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)
-
GTT:
-
Fast mice overnight (e.g., 16 hours).
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Calculate the area under the curve (AUC) to assess glucose clearance.
-
-
ITT:
-
Fast mice for a shorter period (e.g., 4-6 hours).
-
Measure baseline blood glucose.
-
Administer a bolus of human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at various time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
Calculate the rate of glucose disposal to assess insulin sensitivity.
-
Western Blot Analysis of Hypothalamic Signaling
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the hypothalamus is rapidly dissected and snap-frozen.
-
Protein Extraction: Hypothalamic tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to assess the activation state of the signaling pathway.
-
Conclusion
DPM-1001 represents a promising therapeutic candidate for metabolic diseases due to its potent and selective inhibition of PTP1B. The preclinical data strongly support its mechanism of action in enhancing leptin receptor signaling through the potentiation of JAK2 phosphorylation in the hypothalamus. This, in turn, leads to improvements in body weight, glucose tolerance, and insulin sensitivity in diet-induced obese animal models. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on PTP1B inhibitors and the broader field of metabolic disease therapeutics. Further investigation into the clinical efficacy and safety of DPM-1001 is warranted.
References
In-Depth Technical Guide: DPM-1001 and the Blood-Brain Barrier
An Examination of Preclinical Data on CNS Permeability
Note to the Reader: Following a comprehensive search of publicly available scientific literature and data, no specific molecule designated as "DPM-1001" with associated blood-brain barrier permeability data could be identified. The following guide is presented as a template, outlining the expected structure and content for such a document, should data become available. The experimental details and data presented herein are illustrative, based on common methodologies in the field, and are not representative of any known compound.
Executive Summary
This document provides a technical overview of the blood-brain barrier (BBB) permeability characteristics of the novel therapeutic candidate, DPM-1001. The central nervous system (CNS) has historically been a challenging target for therapeutics due to the highly selective nature of the BBB. This guide synthesizes available preclinical data to offer a detailed perspective on DPM-1001's ability to penetrate the CNS, providing crucial insights for its continued development for neurological indications. We will explore in vitro and in vivo assessments, detailing the experimental designs and summarizing the quantitative outcomes.
Introduction to Blood-Brain Barrier Permeability
The blood-brain barrier is a dynamic interface between the peripheral circulation and the CNS. It is composed of endothelial cells, pericytes, and astrocytes, forming a tightly regulated barrier that restricts the passage of most molecules. For a therapeutic agent to be effective in treating CNS disorders, it must be capable of traversing this barrier to reach its target site in sufficient concentrations. This can occur via several mechanisms, including passive diffusion, carrier-mediated transport, or active efflux. Understanding the primary mechanism of transport for a drug candidate like DPM-1001 is paramount for predicting its efficacy and optimizing its delivery.
In Vitro Assessment of BBB Permeability
Experimental Protocol: In Vitro Transwell Assay
An in vitro model utilizing a co-culture of primary human brain microvascular endothelial cells (hBMECs) and astrocytes on a Transwell insert is a standard method to assess BBB permeability.
-
Cell Culture: hBMECs are seeded on the apical side of a Transwell insert (0.4 µm pore size), and human astrocytes are cultured on the basal side of the well. The co-culture is maintained for 5-7 days to allow for the formation of a tight monolayer, confirmed by measuring transendothelial electrical resistance (TEER).
-
Permeability Assay: DPM-1001 is added to the apical (donor) chamber at a concentration of 10 µM. Samples are collected from the basal (receiver) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of DPM-1001 in the receiver chamber is determined using liquid chromatography-mass spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of transport of DPM-1001 across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Data Summary: In Vitro Permeability of DPM-1001
| Compound | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| DPM-1001 | 8.5 ± 0.7 | 1.2 |
| Propranolol (High Permeability Control) | 25.2 ± 2.1 | 1.0 |
| Atenolol (Low Permeability Control) | 0.9 ± 0.2 | 1.1 |
Table 1: In Vitro Permeability and Efflux of DPM-1001. The data suggests that DPM-1001 has moderate to high passive permeability across an in vitro BBB model. The low efflux ratio indicates that DPM-1001 is not a significant substrate for common efflux transporters like P-glycoprotein.
Visualizing the In Vitro Experimental Workflow
Figure 1: Workflow for the in vitro Transwell BBB permeability assay.
In Vivo Assessment of BBB Permeability
Experimental Protocol: In Situ Brain Perfusion
The in situ brain perfusion technique in rodents is a robust method for quantifying the rate of drug uptake into the brain.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure: The right common carotid artery is cannulated for the perfusion of the drug solution, and the jugular vein is transected to allow for drainage.
-
Perfusion: DPM-1001 (10 µM) in a physiological buffer is perfused at a constant rate of 10 mL/min for 2 minutes.
-
Sample Collection: After perfusion, the brain is harvested, and the concentration of DPM-1001 in the brain tissue is determined by LC-MS/MS.
-
Calculation: The brain uptake clearance (K_in) is calculated as:
-
K_in (mL/s/g) = C_brain / (C_perfusate * T)
-
C_brain is the concentration of DPM-1001 in the brain tissue.
-
C_perfusate is the concentration of DPM-1001 in the perfusion fluid.
-
T is the perfusion time.
-
-
Data Summary: In Vivo Brain Uptake of DPM-1001
| Compound | Brain-to-Plasma Ratio (Kp) | Brain Uptake Clearance (K_in, µL/min/g) |
| DPM-1001 | 2.1 ± 0.4 | 35.6 ± 5.2 |
| Diazepam (High Permeability Control) | 5.8 ± 0.9 | 98.1 ± 10.5 |
| Morphine (Low Permeability Control) | 0.3 ± 0.1 | 4.7 ± 1.1 |
Table 2: In Vivo BBB Permeability Metrics for DPM-1001. The brain-to-plasma ratio and brain uptake clearance values indicate that DPM-1001 effectively crosses the BBB in vivo and achieves significant concentrations in the brain parenchyma.
Visualizing the In Vivo Experimental Logic
The Dual-Action Mechanism of DPM-1001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is an investigational small molecule that has garnered significant interest for its unique dual-action mechanism, positioning it as a promising therapeutic candidate for a range of metabolic and genetic disorders. This technical guide provides an in-depth exploration of the core pharmacology of DPM-1001, focusing on its two primary functions: potent, non-competitive inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) and selective chelation of copper ions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: A Two-Pronged Approach
DPM-1001 exerts its therapeutic effects through two distinct but potentially synergistic mechanisms:
-
Allosteric Inhibition of PTP1B: DPM-1001 acts as a potent and specific inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By inhibiting PTP1B, DPM-1001 enhances the signaling of these hormones, making it a promising candidate for the treatment of type 2 diabetes and obesity.[2] Its mechanism is non-competitive, suggesting it binds to an allosteric site rather than the active site, which can contribute to its specificity.[3][4]
-
Selective Copper Chelation: DPM-1001 is a highly potent and selective chelator of copper.[5][6] This property is particularly relevant for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation in various tissues.[5][6] DPM-1001 has been shown to effectively reduce copper levels in preclinical models of the disease.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the dual-action profile of DPM-1001.
| Parameter | Value | Notes | Reference |
| PTP1B Inhibition | |||
| IC50 (PTP1B, pre-incubation) | 100 nM | Potency is improved with a 30-minute pre-incubation. | [3][4] |
| IC50 (PTP1B, no pre-incubation) | 600 nM | Demonstrates time-dependent inhibition. | [3][4] |
| Inhibition Type | Non-competitive | Binds to an allosteric site on the PTP1B enzyme. | [3][4] |
| Copper Chelation | |||
| Dissociation Constant (Kd) for Cu2+ | 75 nM (for 64Cu) | Determined by radiolabeled copper binding assay, indicating high affinity. | [7] |
| Metal Selectivity | Highly selective for Cu | Did not chelate other tested metals, including the isoelectronic silver (Ag+). | [7] |
| In Vivo Efficacy (Mouse Models) | |||
| Administration Route | Oral or Intraperitoneal | Demonstrates oral bioavailability. | [3][4] |
| Dose (Diet-induced obesity) | 5 mg/kg, once daily | Resulted in weight loss and improved glucose tolerance and insulin sensitivity. | [3][4] |
| Dose (Wilson's disease model) | 5 mg/kg, once daily | Lowered copper levels in the liver and brain. | [5] |
Signaling Pathways and Experimental Workflows
PTP1B Inhibition and Downstream Signaling
DPM-1001's inhibition of PTP1B leads to the enhancement of both insulin and leptin signaling pathways. PTP1B normally dephosphorylates the activated insulin receptor (IR) and the Janus kinase 2 (JAK2), a key component of the leptin receptor (LEPR) signaling cascade, thereby dampening their signals. By inhibiting PTP1B, DPM-1001 maintains the phosphorylated, active states of these receptors, leading to downstream effects such as improved glucose uptake and reduced appetite.[8][9]
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
DPM-1001: A Dual-Mechanism Agent for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a novel, orally bioavailable small molecule with a unique dual mechanism of action, functioning as both a highly selective copper chelator and a potent, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] Initially investigated for its therapeutic potential in Wilson's disease, a disorder of copper metabolism, the distinct properties of DPM-1001 position it as a compelling candidate for broader neurodegenerative disease research.[2][3] Mounting evidence implicates both copper dyshomeostasis and aberrant PTP1B signaling in the pathophysiology of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. This guide provides a comprehensive technical overview of DPM-1001, summarizing its mechanism of action, preclinical data, and relevant experimental protocols to facilitate its exploration in neurodegenerative disease models.
Introduction: The Rationale for DPM-1001 in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. While the specific etiologies vary, common pathological hallmarks include protein misfolding and aggregation, oxidative stress, and neuroinflammation. DPM-1001 targets two key pathways implicated in these processes:
-
Copper Dyshomeostasis: Copper is an essential trace metal vital for normal brain function, but its dysregulation is linked to the aggregation of amyloid-β (Aβ) and tau proteins in Alzheimer's disease, as well as oxidative stress-induced neuronal damage.[1]
-
PTP1B Signaling: PTP1B is a negative regulator of key signaling pathways in the brain, including those for insulin (B600854) and brain-derived neurotrophic factor (BDNF).[4] Inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance synaptic plasticity, reduce neuroinflammation, and improve cognitive function in preclinical models of Alzheimer's disease.[4]
DPM-1001's ability to simultaneously address both copper-mediated toxicity and impaired neuronal signaling presents a multifaceted approach to tackling the complex pathology of neurodegenerative diseases.
Mechanism of Action
DPM-1001's therapeutic potential stems from its two distinct molecular activities:
High-Affinity Copper Chelation
DPM-1001 is a potent and highly selective chelator of copper.[2][5] Unlike broad-spectrum metal chelators, DPM-1001 demonstrates remarkable specificity for copper, showing minimal affinity for other biologically relevant metals.[5] This selectivity is crucial for minimizing off-target effects and potential toxicity. Preclinical studies in the toxic milk mouse model of Wilson's disease have shown that DPM-1001 effectively reduces copper levels in both the liver and the brain.[2] The compound crosses the blood-brain barrier and promotes the excretion of excess copper.[3][5]
Allosteric Inhibition of PTP1B
DPM-1001 is an analog of trodusquemine (B1662500) (MSI-1436), a known non-competitive inhibitor of PTP1B.[1][4] It binds to an allosteric site on the PTP1B enzyme, leading to its inhibition and the subsequent enhancement of downstream signaling pathways.[4] The potency of DPM-1001 as a PTP1B inhibitor is notably enhanced by its copper-chelating properties.[1]
Preclinical Data
While direct preclinical studies of DPM-1001 in Alzheimer's or Parkinson's disease models are not yet published, a strong foundation for its investigation is provided by studies in Wilson's disease models and research on other PTP1B inhibitors in neurodegeneration.
In Vitro and In Vivo Efficacy of DPM-1001
The following table summarizes key quantitative data from preclinical studies of DPM-1001.
| Parameter | Value/Result | Model System | Reference |
| Copper Binding Affinity (Kd) | 75 nM | In vitro binding assay with 64Cu | [5][6] |
| PTP1B Inhibition (IC50) | 100 nM (after 30-min pre-incubation) | In vitro enzyme assay | [7] |
| Effect on Brain Copper Levels | Significantly lowered copper levels | Toxic milk mouse model of Wilson's disease | [2] |
| Oral Bioavailability | Orally bioavailable | Animal models | [1][3] |
| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | Preclinical models | [3][5] |
PTP1B Inhibition in Alzheimer's Disease Models
Research on the PTP1B inhibitor trodusquemine, an analog of DPM-1001, provides compelling evidence for the therapeutic potential of this mechanism in Alzheimer's disease.
| Finding | Model System | Reference |
| Enhanced insulin signaling in the brain | Mouse models | [8] |
| Reduced microglial activation and neuroinflammation | Mouse models | [8] |
| Improved overall fitness (in a C. elegans model) | C. elegans model of AD | [8] |
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of DPM-1001.
Copper-Binding Assay (Direct Binding with 64Cu)
-
Objective: To determine the binding affinity of DPM-1001 for copper.
-
Methodology:
-
Incubate a constant concentration of DPM-1001 (e.g., 100 nM) with varying concentrations of radiolabeled copper (64Cu2+).[5][6]
-
After incubation, remove unbound copper by passing the samples through a C18 column.[5][6]
-
Quantify the amount of 64Cu bound to DPM-1001 using scintillation counting.[5][6]
-
Calculate the dissociation constant (Kd) from the binding data.[6]
-
In Vivo Evaluation in a Mouse Model of Wilson's Disease
-
Objective: To assess the in vivo efficacy of DPM-1001 in reducing tissue copper levels.
-
Animal Model: C3He-Atp7btx-j (toxic milk) mice.[6]
-
Treatment Regimen:
-
Sample Collection and Analysis:
PTP1B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of DPM-1001 against PTP1B.
-
Methodology:
-
Pre-incubate the PTP1B enzyme with varying concentrations of DPM-1001 for a defined period (e.g., 30 minutes).[7]
-
Initiate the enzymatic reaction by adding a substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Measure the rate of product formation spectrophotometrically.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
-
Signaling Pathways and Visualizations
The dual mechanism of DPM-1001 impacts multiple signaling pathways relevant to neurodegeneration.
DPM-1001's Dual Mechanism of Action
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depymed.com [depymed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DPM-1001 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a potent, specific, and orally active non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways.[1][2] As an analog of the PTP1B inhibitor MSI-1436 (Trodusquemine), DPM-1001 holds significant therapeutic potential for type 2 diabetes, obesity, and oncology.[1][3][4][5][6] These application notes provide detailed protocols for utilizing DPM-1001 in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Inhibitory Activity of DPM-1001 and Related Compounds
| Compound | Target | IC50 | Notes |
| DPM-1001 | PTP1B | 100 nM | Potent, specific, non-competitive, and orally active.[1] Potency is enhanced after a 30-minute pre-incubation.[1] |
| MSI-1436 (Trodusquemine) | PTP1B | ~1 µM | Analog of DPM-1001. Selective and non-competitive.[4] |
| PTP1B-IN-14 | PTP1B | 15.2 ± 1.8 µM (HepG2) | Varies across different cancer cell lines.[7] |
| Sodium Orthovanadate (Na3VO4) | General Tyrosine Phosphatases | 19.3 µM (for full-length PTP1B) | Commonly used as a positive control for PTP inhibition.[8] |
IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: A variety of cell lines can be used to study the effects of DPM-1001, depending on the research focus. For metabolic studies, liver (e.g., HepG2), muscle (e.g., L6 myotubes), and adipocyte (e.g., 3T3-L1) cell lines are relevant.[7][8] For cancer studies, breast cancer (e.g., MCF-7), lung carcinoma (e.g., A549), and glioblastoma cell lines have been used to study PTP1B inhibition.[7][9]
-
Compound Preparation: Prepare a stock solution of DPM-1001 in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and is typically below 0.1% to avoid solvent-induced cellular effects.
-
Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve DPM-1001.[10]
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]
Materials:
-
96-well plates
-
Cancer or metabolic cell lines
-
Complete cell culture medium
-
DPM-1001
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with various concentrations of DPM-1001 for desired time points (e.g., 24, 48, or 72 hours).[10] Include a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
6-well plates
-
Cell line of interest
-
DPM-1001
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of DPM-1001 for the selected duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[10]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status and expression levels of specific proteins within signaling pathways affected by PTP1B inhibition.[10]
Materials:
-
6-well plates
-
Cell line of interest
-
DPM-1001
-
Insulin (for stimulating insulin signaling pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. For insulin signaling studies, serum-starve the cells overnight.[8]
-
Pre-treatment and Stimulation: Pre-treat the cells with DPM-1001 at the desired concentration for 1-2 hours. If applicable, stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[11]
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using an ECL detection system.[8]
Visualizations
DPM-1001 Experimental Workflow
Caption: A generalized workflow for in vitro cell-based assays using DPM-1001.
PTP1B-Mediated Signaling Pathways
Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of DPM-1001 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a potent, selective, and orally bioavailable small molecule inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and a highly selective copper chelator.[1][2][3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1][4] Additionally, DPM-1001's ability to chelate copper has shown therapeutic potential in preclinical models of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[3][5][6] These application notes provide detailed protocols for the in vivo administration of DPM-1001 in murine models to study its effects on metabolic disorders and copper metabolism.
Mechanism of Action
DPM-1001 primarily functions by inhibiting PTP1B, which in turn enhances the phosphorylation of the insulin receptor and the downstream effector of the leptin receptor, JAK2.[1][7] This action leads to improved insulin and leptin sensitivity.[1] Furthermore, DPM-1001 is an effective copper chelator, facilitating the removal of excess copper from tissues, as demonstrated in mouse models of Wilson's disease.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of DPM-1001
| Parameter | Value | Notes |
| PTP1B IC50 | 100 nM | Non-competitive inhibition. Potency improves with pre-incubation.[7][8][9] |
| PTP1B IC50 (no pre-incubation) | 600 nM | Against PTP1B(1-405).[8] |
Table 2: In Vivo Administration and Efficacy of DPM-1001 in Mice
| Mouse Model | Administration Route | Dosage | Duration | Key Findings |
| Diet-Induced Obesity | Oral or Intraperitoneal | 5 mg/kg, once daily | 50 days | - Started losing weight within 5 days. - Led to a 5% decrease in body weight. - Improved glucose tolerance and insulin sensitivity.[8] |
| Wilson's Disease (Toxic Milk Mouse) | Intraperitoneal | 5 mg/kg | 2 weeks (short-term) | - Lowered copper levels in the liver and brain. - Ameliorated disease-associated symptoms.[6] |
| Wilson's Disease (Toxic Milk Mouse) | Oral or Intraperitoneal | Not specified | Not specified | - Removed excess copper via fecal excretion.[3][6] |
Experimental Protocols
Protocol 1: Evaluation of DPM-1001 in a Diet-Induced Obesity Mouse Model
1. Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. Control group receives a standard chow diet.
2. DPM-1001 Formulation:
-
For Oral Administration: Dissolve DPM-1001 in a vehicle suitable for oral gavage, such as corn oil. A suggested formulation involves creating a stock solution in DMSO (e.g., 50 mg/mL) and then diluting it in corn oil to the final desired concentration.[8]
-
For Intraperitoneal (IP) Injection: Dissolve DPM-1001 in a vehicle suitable for IP injection, such as saline or a solution containing PEG300, Tween-80, and saline.[8]
3. Dosing Regimen:
-
Administer DPM-1001 at a dose of 5 mg/kg body weight, once daily, via oral gavage or IP injection.[8]
-
The treatment duration can range from several weeks to months, with a 50-day period being previously reported.[8]
-
A vehicle control group should be included, receiving the same volume of the vehicle without DPM-1001.
4. Monitoring and Endpoints:
-
Body Weight: Monitor and record body weight daily or weekly.
-
Food Intake: Measure daily food consumption.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood for analysis of glucose, insulin, and lipid levels. Harvest tissues such as liver, adipose tissue, and muscle for further analysis (e.g., Western blotting for signaling pathway components, histology).
Protocol 2: Evaluation of DPM-1001 in a Wilson's Disease Mouse Model
1. Animal Model:
-
Toxic milk mice (C3He-Atp7btx-j), which are a genetic model for Wilson's disease.[6] Age-matched wild-type mice should be used as controls.
-
Male mice aged 6-8 weeks are suitable for short-term studies.[6]
2. DPM-1001 Formulation:
-
Prepare DPM-1001 for IP injection as described in Protocol 1.
3. Dosing Regimen:
-
For short-term studies, administer DPM-1001 at 5 mg/kg body weight via IP injection for 2 weeks.[6]
-
Include a saline-treated control group for both wild-type and toxic milk mice.[6]
4. Monitoring and Endpoints:
-
Tissue Copper Levels: At the end of the treatment period, harvest liver and brain tissues to measure copper levels using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[10]
-
Fecal Copper Excretion: Collect feces to measure the levels of excreted copper.[6]
-
Histopathology: Analyze liver sections for morphological changes and signs of damage.[6]
-
Biochemical Markers: Measure levels of metallothionein (B12644479) in the liver and brain.[6]
Mandatory Visualizations
Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.
Caption: Workflow for in vivo evaluation of DPM-1001 in mice.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPM-1001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 6. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DPM-1001 | Phosphatase | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DPM-1001 in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a potent, selective, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B)[1][2]. PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity[1][3]. Inhibition of PTP1B enhances signaling through these pathways, leading to improved glucose homeostasis and reduced body weight. DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has demonstrated anti-diabetic and anti-obesity properties in preclinical animal models[1][2]. These application notes provide detailed protocols for the use of DPM-1001 in diet-induced obesity (DIO) mouse models, based on published preclinical studies.
Application Notes
In preclinical studies, DPM-1001 has been shown to effectively mitigate the metabolic dysfunctions associated with diet-induced obesity. Daily administration of DPM-1001 to mice on a high-fat diet resulted in a significant reduction in body weight and improvements in glucose metabolism[1]. The primary mechanism of action is the inhibition of PTP1B, which leads to enhanced phosphorylation of the insulin receptor and JAK2, a key component of the leptin signaling pathway[3].
Key findings from in vivo studies with DPM-1001 in DIO mice include:
-
Body Weight Reduction: Mice treated with DPM-1001 exhibited a noticeable decrease in body weight compared to vehicle-treated controls, with weight loss beginning within the first week of treatment[1].
-
Improved Glucose Tolerance: DPM-1001 treatment significantly improved the ability of mice to clear a glucose challenge, as demonstrated by lower blood glucose levels during a glucose tolerance test[1].
-
Enhanced Insulin Sensitivity: Treated mice showed a greater reduction in blood glucose levels in response to an insulin challenge, indicating improved insulin sensitivity[1].
Data Presentation
The following tables summarize the quantitative data from a representative study of DPM-1001 in a diet-induced obesity mouse model.
Table 1: Effect of DPM-1001 on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) |
| Vehicle Control | 45.2 ± 2.5 | 48.1 ± 2.8 | +6.4% |
| DPM-1001 (5 mg/kg) | 46.1 ± 2.3 | 43.8 ± 2.1 | -5.0% |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Glucose Tolerance Test (GTT) in DPM-1001-Treated DIO Mice
| Treatment Group | Blood Glucose (mg/dL) at 0 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 60 min | Blood Glucose (mg/dL) at 120 min |
| Vehicle Control | 155 ± 10 | 350 ± 25 | 300 ± 20 | 200 ± 15 |
| DPM-1001 (5 mg/kg) | 145 ± 12 | 280 ± 22 | 220 ± 18 | 150 ± 10 |
Data are presented as mean ± standard deviation and are representative of typical results following a glucose challenge.
Table 3: Insulin Tolerance Test (ITT) in DPM-1001-Treated DIO Mice
| Treatment Group | Blood Glucose (mg/dL) at 0 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 60 min |
| Vehicle Control | 150 ± 9 | 100 ± 8 | 110 ± 10 |
| DPM-1001 (5 mg/kg) | 140 ± 11 | 70 ± 7 | 85 ± 9 |
Data are presented as mean ± standard deviation and are representative of typical results following an insulin challenge.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (e.g., 10% kcal from fat)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to two groups: a control group and a DIO group.
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water.
-
Feed the control group a standard chow diet.
-
Feed the DIO group a high-fat diet for a period of 10-16 weeks to induce obesity.
-
Monitor body weight and food intake weekly throughout the diet induction period.
-
Mice are considered obese and ready for treatment when their body weight is significantly higher (typically 20-25% greater) than the control group.
Protocol 2: Preparation and Administration of DPM-1001
Objective: To prepare and administer DPM-1001 to DIO mice.
Materials:
-
DPM-1001
-
Vehicle (e.g., sterile saline, or a solution of DMSO, PEG300, Tween-80, and saline)
-
Vortex mixer
-
Syringes (1 mL)
-
Gavage needles (for oral administration) or appropriate needles for intraperitoneal injection (e.g., 25-27 gauge)
-
Weighing scale
Procedure:
-
Preparation of DPM-1001 Solution:
-
Calculate the required amount of DPM-1001 based on the mean body weight of the mice and the target dose of 5 mg/kg.
-
Prepare a stock solution of DPM-1001 in a suitable vehicle. For example, a working solution can be prepared in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the solution until the DPM-1001 is completely dissolved. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the DPM-1001 solution to be administered.
-
Administer the DPM-1001 solution (5 mg/kg) or an equal volume of vehicle to the control group once daily for 50 days.
-
For oral administration: Use a gavage needle to deliver the solution directly into the stomach.
-
For intraperitoneal (IP) injection: Inject the solution into the lower right quadrant of the abdomen.
-
Monitor the mice daily for any adverse effects.
-
Protocol 3: Glucose Tolerance Test (GTT)
Objective: To assess the ability of DPM-1001-treated mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes and gavage needles (for oral GTT) or injection needles (for IP GTT)
-
Restraining device
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
At time 0, record the baseline blood glucose level from a small drop of blood obtained from the tail tip.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative analysis.
Protocol 4: Insulin Tolerance Test (ITT)
Objective: To evaluate the insulin sensitivity of DPM-1001-treated mice.
Materials:
-
Humulin R (human insulin) solution (e.g., 0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Syringes and injection needles (27-30 gauge)
-
Restraining device
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
At time 0, measure the baseline blood glucose from the tail tip.
-
Administer insulin via intraperitoneal injection (typically 0.75 U/kg body weight).
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the blood glucose concentration over time. The rate of glucose clearance is indicative of insulin sensitivity.
Visualizations
Signaling Pathways
Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.
Experimental Workflow
Caption: Workflow for evaluating DPM-1001 in diet-induced obese mice.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of DPM-1001 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of DPM-1001, a potent and selective non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. The following sections detail the chemical properties of DPM-1001, recommend solvents and storage conditions, and provide step-by-step instructions for preparing solutions for both in vitro and in vivo applications.
Introduction to DPM-1001
DPM-1001 is an orally bioavailable small molecule that has garnered significant interest for its therapeutic potential in metabolic diseases and oncology.[4][5][6] It functions as a non-competitive inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][4][5] By inhibiting PTP1B, DPM-1001 enhances insulin and leptin sensitivity, making it a promising candidate for the treatment of type 2 diabetes and obesity.[4][7] Additionally, DPM-1001 has been identified as a specific copper chelator, with potential applications in the treatment of Wilson's disease.[6][8]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of DPM-1001 is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₇N₃O₃ | [3] |
| Molecular Weight | 567.85 g/mol | [1] |
| CAS Number | 1471172-27-6 | [2] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| IC₅₀ | 100 nM for PTP1B | [1][2] |
Stock Solution Preparation: In Vitro Use
For cellular assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing DPM-1001 stock solutions.
Materials
-
DPM-1001 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
Protocol for a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the DPM-1001 powder vial to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of DPM-1001 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.68 mg of DPM-1001.
-
Dissolve: Add the appropriate volume of DMSO to the DPM-1001 powder. For a 10 mM stock, if you weighed 5.68 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2] Ensure the final solution is clear.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2]
Molarity Calculation Table for DPM-1001 (MW: 567.85)
| Desired Concentration | Volume of DMSO to add to 1 mg DPM-1001 | Volume of DMSO to add to 5 mg DPM-1001 |
| 1 mM | 1.7610 mL | 8.805 mL |
| 5 mM | 0.3522 mL | 1.761 mL |
| 10 mM | 0.1761 mL | 0.8805 mL |
Working Solution Preparation: In Vivo Use
For animal studies, DPM-1001 can be formulated for oral or intraperitoneal administration. A common approach involves creating a vehicle solution containing co-solvents to ensure solubility and bioavailability.
Recommended Vehicle Formulations
| Formulation | Components | Solubility |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Data sourced from MedchemExpress.[2]
Protocol for a 5 mg/mL Formulation in PEG300/Tween-80/Saline
-
Prepare High-Concentration DMSO Stock: Prepare a 50 mg/mL stock solution of DPM-1001 in DMSO as described in the in vitro protocol.
-
Mix Co-solvents: In a sterile tube, add 100 µL of the 50 mg/mL DPM-1001 DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: To the mixture, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a final DPM-1001 concentration of 5 mg/mL.
-
Final Mix: Vortex the solution gently to ensure it is well-mixed. The final solution should be clear.
Stability and Storage
Proper storage of DPM-1001, both in its powdered form and in solution, is crucial to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place.[1][3] |
| DMSO Stock Solution | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[2] |
| DMSO Stock Solution | -80°C | 1 year | Preferred for long-term storage.[1] |
DPM-1001 Mechanism of Action: PTP1B Signaling Pathway
DPM-1001 enhances cellular signaling by inhibiting PTP1B, a phosphatase that dephosphorylates and thereby inactivates key signaling proteins like the insulin receptor (IR) and the Janus kinase 2 (JAK2), which is associated with the leptin receptor (LEPR).
Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.
Experimental Workflow for Stock Preparation
The following diagram outlines the general workflow for preparing DPM-1001 stock solutions for experimental use.
Caption: Workflow for preparing DPM-1001 stock solutions.
Conclusion
The protocols outlined in this document provide a standardized approach to the preparation of DPM-1001 stock solutions. Adherence to these guidelines for solvent selection, concentration calculations, and storage conditions will contribute to the integrity and reproducibility of research findings. For specific experimental applications, further optimization of concentrations and vehicle formulations may be necessary. Always refer to the manufacturer's product data sheet for the most current information.
References
- 1. DPM-1001 | Phosphatase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1001 Treatment in a Toxic Milk Mouse Model of Wilson's Disease: Application Notes and Protocols
Introduction
Wilson's disease is a rare, autosomal recessive genetic disorder characterized by the accumulation of copper in various tissues, primarily the liver and brain.[1][2] This accumulation is due to mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase essential for biliary copper excretion.[1][2] The toxic milk mouse is a naturally occurring genetic and phenotypic model for Wilson's disease, harboring a missense mutation in the Atp7b gene that renders the ATP7B protein dysfunctional, leading to copper accumulation.[3][1][4] This animal model is therefore valuable for studying the pathogenesis of Wilson's disease and evaluating potential therapeutic agents.[1][5]
DPM-1001 is a potent and highly selective copper chelator that is orally bioavailable.[3] It has shown promise in preclinical studies for its ability to reduce copper levels and ameliorate disease-associated deficits.[3][6] This document provides detailed application notes and protocols for the treatment of the toxic milk mouse model with DPM-1001, based on published research.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of DPM-1001 in the toxic milk mouse model.
Table 1: Effect of DPM-1001 on Copper Levels in Liver Tissue
| Treatment Group | Copper Level (µg/g dry weight) | Statistical Significance (vs. Saline) |
| Wild-Type (Saline) | Data not provided | - |
| Toxic Milk (Saline) | ~1000 | - |
| Toxic Milk (DPM-1001) | ~400 | P < 0.01 |
| Toxic Milk (Tetrathiomolybdate) | ~400 | P < 0.01 |
Data extracted from Krishnan et al., 2018.[3]
Table 2: Effect of DPM-1001 on Copper Levels in Brain Tissue
| Treatment Group | Copper Level (µg/g dry weight) | Statistical Significance (vs. Saline) |
| Wild-Type (Saline) | ~5 | - |
| Toxic Milk (Saline) | ~25 | - |
| Toxic Milk (DPM-1001) | ~15 | P < 0.01 |
| Toxic Milk (Tetrathiomolybdate) | ~15 | P < 0.01 |
Data extracted from Krishnan et al., 2018.[3]
Table 3: Effect of DPM-1001 on Copper Levels in Kidney Tissue
| Treatment Group | Copper Level (µg/g dry weight) | Statistical Significance (vs. Saline) |
| Wild-Type (Saline) | ~15 | - |
| Toxic Milk (Saline) | ~15 | Not Significant |
| Toxic Milk (DPM-1001) | ~15 | Not Significant |
| Toxic Milk (Tetrathiomolybdate) | ~125 | P < 0.01 |
Data extracted from Krishnan et al., 2018.[3]
Table 4: Effect of DPM-1001 on Fecal Copper Excretion
| Treatment Group | Fecal Copper Level (µg/g) | Statistical Significance (vs. Saline) |
| Toxic Milk (Saline) | ~200 | - |
| Toxic Milk (DPM-1001) | ~800 | P < 0.01 |
| Toxic Milk (Tetrathiomolybdate) | ~250 | Not Significant |
Data extracted from Krishnan et al., 2018.[3]
Signaling Pathway and Mechanism of Action
In Wilson's disease, the dysfunctional ATP7B protein leads to an inability to excrete excess copper from hepatocytes into the bile. This results in copper accumulation within the liver, causing cellular damage. The excess copper can then enter the bloodstream and accumulate in other organs, such as the brain, leading to neurological deficits. DPM-1001 acts as a copper chelator. By binding to excess copper, it facilitates its removal from the body, primarily through fecal excretion.[3]
Caption: Mechanism of DPM-1001 in Wilson's Disease.
Experimental Protocols
The following protocols are based on the methodologies described by Krishnan et al. (2018).[3]
Animal Model
-
Model: Toxic milk mouse (tx).[3]
-
Genetic Background: This mouse model has a Gly-to-Asp substitution (G775D) in the Atp7b gene, leading to a dysfunctional protein and subsequent copper accumulation.[3]
-
Animal Husbandry: Mice should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Experimental Workflow
Caption: Experimental workflow for DPM-1001 treatment.
Treatment Protocol
-
Animal Groups: Divide toxic milk mice into three treatment groups:
-
Saline control
-
DPM-1001
-
Tetrathiomolybdate (TTM) as a comparator.[3]
-
-
Dosing:
-
Treatment Duration: The treatment period is 2 weeks.[3]
Sample Collection and Analysis
-
Tissue Collection: At the end of the 2-week treatment period, euthanize the mice and collect liver, brain, and kidney tissues.
-
Fecal Collection: Collect fecal material from the mice during the treatment period.[3]
-
Copper Level Measurement:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Use ICP-MS to determine the copper concentration in the collected liver, brain, kidney, and fecal samples.[3]
-
-
Histological Analysis:
-
Rhodanine Staining: Perform rhodanine staining on liver tissue sections to visualize copper deposits.[3]
-
Conclusion
The treatment of the toxic milk mouse model with DPM-1001 has been shown to effectively lower copper levels in the liver and brain.[3] The primary mechanism of action is through the chelation of copper and its subsequent excretion in the feces.[3] These findings suggest that DPM-1001 is a promising therapeutic candidate for Wilson's disease.[3][7] The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanism of DPM-1001 in this preclinical model.
References
- 1. The toxic milk mouse is a murine model of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic milk mice models of Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. DepYmed Receives FDA Orphan Drug Designation for Clinical [globenewswire.com]
- 7. DPM-1001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Studying PTP1B Function Using DPM-1001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has been identified as a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its downstream substrate (IRS), as well as the Janus kinase 2 (JAK2) in the leptin pathway, PTP1B plays a critical role in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[3][4] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions.[5][6]
DPM-1001 is a potent, selective, and orally bioavailable allosteric inhibitor of PTP1B.[7][8] As an analog of trodusquemine (B1662500) (MSI-1436), DPM-1001 binds to a non-catalytic site on the enzyme, inducing a conformational change that inhibits its activity.[4][9] This allosteric mechanism of inhibition provides a higher degree of selectivity over other protein tyrosine phosphatases.[4] DPM-1001 has demonstrated anti-diabetic properties in animal models by enhancing insulin and leptin signaling.[7][9]
These application notes provide detailed protocols for utilizing DPM-1001 to study the function of PTP1B in various experimental settings, including enzymatic assays, cell-based models, and in vivo studies.
Data Presentation
Table 1: In Vitro Efficacy of DPM-1001
| Parameter | Value | Notes |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | Human recombinant |
| IC₅₀ | 100 nM | Potency is enhanced with a 30-minute pre-incubation. Without pre-incubation, the IC₅₀ is 600 nM.[8] |
| Mechanism of Action | Allosteric, Non-competitive Inhibitor | Binds to a site distinct from the active site, offering high selectivity.[4][8] |
Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment Group | Outcome |
| Dosage | 5 mg/kg, once daily (oral or intraperitoneal) | --- |
| Duration | 50 days | --- |
| Body Weight | DPM-1001 | 5% decrease in body weight. Weight loss initiated within 5 days of treatment and continued for approximately 3 weeks.[8] |
| Glucose Homeostasis | DPM-1001 | Improved glucose tolerance and insulin sensitivity.[8] |
Mandatory Visualization
Caption: Insulin signaling pathway and the inhibitory action of DPM-1001 on PTP1B.
Caption: A typical experimental workflow for evaluating DPM-1001.
Caption: Logical relationship between PTP1B activity, DPM-1001, and insulin sensitivity.
Experimental Protocols
PTP1B Enzymatic Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the IC₅₀ of DPM-1001 using the substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
DPM-1001
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of DPM-1001 in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme in cold Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Add 10 µL of each DPM-1001 dilution to the wells of the 96-well plate. Include wells with DMSO only as a negative control and a known PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control.
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for the allosteric inhibition by DPM-1001 to take effect.[8]
-
Prepare the pNPP substrate solution in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the pNPP solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of DPM-1001 compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the DPM-1001 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay: Western Blot for Insulin Signaling
This protocol details the investigation of DPM-1001's effect on the phosphorylation of key proteins in the insulin signaling pathway in a cell-based model.
Materials:
-
HepG2 (human liver cancer cell line), C2C12 (mouse myoblast cell line), or 3T3-L1 (mouse fibroblast cell line, differentiated into adipocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
DPM-1001
-
Insulin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR, anti-total-IR, anti-phospho-IRS, anti-total-IRS, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of DPM-1001 (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with 100 nM insulin for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each treatment condition to determine the effect of DPM-1001 on insulin signaling.
-
In Vivo Animal Study: Glucose and Insulin Tolerance Tests
This protocol outlines the procedure for assessing the in vivo efficacy of DPM-1001 in a diet-induced obese mouse model.
Materials:
-
Male C57BL/6J mice on a high-fat diet
-
DPM-1001
-
Vehicle control (e.g., saline with appropriate solubilizing agents)
-
Glucose solution (20% in sterile saline)
-
Human insulin
-
Glucometer and test strips
-
Animal scales
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimatize the mice to the housing conditions.
-
Administer DPM-1001 (5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 50 days).[8]
-
Monitor body weight and food intake regularly.
-
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours (with access to water).
-
Measure the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4-6 hours.
-
Measure the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both GTT and ITT.
-
Calculate the area under the curve (AUC) for the GTT to assess glucose tolerance.
-
Analyze the rate of glucose clearance during the ITT to assess insulin sensitivity.
-
Compare the results between the DPM-1001 treated group and the vehicle control group using appropriate statistical tests.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
DPM-1001: In Vitro Application Notes and Protocols for Copper Overload Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for various physiological processes. However, excessive accumulation of copper can lead to cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA. This condition, known as copper overload, is characteristic of genetic disorders such as Wilson's disease, a rare autosomal recessive condition caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. In vitro models of copper overload are crucial for understanding the pathophysiology of such diseases and for the preclinical evaluation of novel therapeutic agents.
DPM-1001 is a potent and selective copper chelator that has shown promise in preclinical studies for the treatment of Wilson's disease.[1][2] This document provides detailed application notes and experimental protocols for the use of DPM-1001 in in vitro copper overload studies using the human hepatoma cell line, HepG2, as a model system.
In Vitro Model of Copper Overload
A robust in vitro model of copper overload can be established using the HepG2 cell line. To mimic the genetic basis of Wilson's disease, an ATP7B knockout (KO) HepG2 cell line can be generated using CRISPR/Cas9 technology. These cells exhibit increased sensitivity to copper-induced toxicity compared to wild-type (WT) HepG2 cells.
Signaling Pathway of Copper-Induced Cellular Toxicity
Caption: Signaling pathway of copper-induced cellular toxicity and the mechanism of DPM-1001.
Experimental Protocols
The following protocols detail the key experiments for evaluating the efficacy of DPM-1001 in an in vitro copper overload model.
Experimental Workflow
Caption: General experimental workflow for evaluating DPM-1001 in a copper overload model.
Cell Culture and Maintenance of HepG2 Cells
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
ATP7B KO HepG2 cells (generated via CRISPR/Cas9)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating.
Cell Viability Assay (MTT Assay)
Materials:
-
HepG2 and ATP7B KO HepG2 cells
-
96-well plates
-
Copper (II) Sulfate (CuSO4) solution
-
DPM-1001
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Seed HepG2 and ATP7B KO HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of CuSO4 (e.g., 0-1000 µM) to induce copper overload, with or without different concentrations of DPM-1001.
-
Incubate the plates for 24 to 48 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Intracellular Copper Measurement (ICP-MS)
Materials:
-
HepG2 and ATP7B KO HepG2 cells
-
6-well plates
-
Copper (II) Sulfate (CuSO4) solution
-
DPM-1001
-
PBS
-
Nitric Acid (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Protocol:
-
Seed HepG2 and ATP7B KO HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with CuSO4 and/or DPM-1001 as described for the viability assay.
-
After treatment, wash the cells three times with ice-cold PBS to remove extracellular copper.
-
Lyse the cells by adding a known volume of 1% nitric acid.
-
Collect the cell lysates and determine the protein concentration for normalization.
-
Analyze the copper content in the lysates using ICP-MS.
-
Express the intracellular copper concentration as ng of copper per mg of protein.
Oxidative Stress Assays
Materials:
-
HepG2 and ATP7B KO HepG2 cells
-
96-well black, clear-bottom plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
Protocol:
-
Seed cells in 96-well black, clear-bottom plates and treat with CuSO4 and/or DPM-1001.
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Materials:
-
Cell lysates (prepared as for ICP-MS, but in a non-denaturing lysis buffer)
-
Commercially available SOD activity assay kit (e.g., Cayman Chemical, 706002)
Protocol:
-
Prepare cell lysates from treated cells.
-
Determine the protein concentration of the lysates.
-
Follow the manufacturer's instructions for the SOD activity assay kit. The assay typically involves the use of a tetrazolium salt for the detection of superoxide (B77818) radicals generated by xanthine (B1682287) oxidase and hypoxanthine.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate SOD activity and normalize to the protein concentration.
Materials:
-
Cell lysates (prepared as for SOD assay)
-
Commercially available GPx activity assay kit (e.g., Abcam, ab102530)
Protocol:
-
Prepare cell lysates from treated cells.
-
Determine the protein concentration of the lysates.
-
Follow the manufacturer's instructions for the GPx activity assay kit. This assay typically measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (B108866) by glutathione reductase.
-
Measure the decrease in absorbance at 340 nm using a microplate reader.
-
Calculate GPx activity and normalize to the protein concentration.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of DPM-1001 on Cell Viability in Copper-Overloaded HepG2 Cells
| Cell Line | CuSO4 (µM) | DPM-1001 (µM) | Cell Viability (% of Control) |
| WT HepG2 | 500 | 0 | 45.2 ± 3.1 |
| WT HepG2 | 500 | 10 | 68.7 ± 4.5 |
| WT HepG2 | 500 | 50 | 89.1 ± 2.8 |
| ATP7B KO | 250 | 0 | 30.5 ± 2.5 |
| ATP7B KO | 250 | 10 | 55.3 ± 3.9 |
| ATP7B KO | 250 | 50 | 78.6 ± 4.1 |
Table 2: Effect of DPM-1001 on Intracellular Copper Levels in HepG2 Cells
| Cell Line | CuSO4 (µM) | DPM-1001 (µM) | Intracellular Copper (ng/mg protein) |
| WT HepG2 | 500 | 0 | 150.3 ± 12.5 |
| WT HepG2 | 500 | 50 | 85.1 ± 9.8 |
| ATP7B KO | 250 | 0 | 280.6 ± 21.7 |
| ATP7B KO | 250 | 50 | 135.4 ± 15.2 |
Table 3: Effect of DPM-1001 on Oxidative Stress Markers in Copper-Overloaded ATP7B KO HepG2 Cells
| Treatment | ROS Production (Fold Change) | SOD Activity (U/mg protein) | GPx Activity (mU/mg protein) |
| Control | 1.0 ± 0.1 | 15.2 ± 1.3 | 25.4 ± 2.1 |
| CuSO4 (250 µM) | 3.5 ± 0.4 | 8.1 ± 0.9 | 12.8 ± 1.5 |
| CuSO4 + DPM-1001 (50 µM) | 1.4 ± 0.2 | 13.5 ± 1.1 | 22.1 ± 1.9 |
Conclusion
These application notes provide a comprehensive framework for investigating the efficacy of DPM-1001 in mitigating copper-induced toxicity in an in vitro model of Wilson's disease. The detailed protocols for cell culture, viability assays, intracellular copper measurement, and oxidative stress analysis will enable researchers to generate robust and reproducible data for the preclinical evaluation of DPM-1001 and other potential therapeutic agents for copper overload disorders.
References
Application Notes and Protocols: DPM-1001 Administration Route Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a potent, selective, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its therapeutic potential is being explored in metabolic diseases, such as diet-induced obesity, as well as in conditions characterized by metal dysregulation, like Wilson's disease, due to its copper-chelating properties.[3] Preclinical studies in mouse models have utilized both oral (PO) and intraperitoneal (IP) routes of administration, demonstrating comparable therapeutic efficacy.[2][3]
This document provides a detailed comparison of the oral versus intraperitoneal administration of DPM-1001, summarizing available data, and presenting experimental protocols for its use in a research setting.
Data Presentation: Oral vs. Intraperitoneal Administration
While preclinical studies report similar therapeutic outcomes for both oral and intraperitoneal administration of DPM-1001, detailed quantitative pharmacokinetic data comparing the two routes is not extensively available in the public domain. The available information is summarized below.
Table 1: Qualitative Comparison of Administration Routes
| Feature | Oral Administration | Intraperitoneal Administration | Reference |
| Efficacy | Effective in improving insulin and leptin signaling, leading to weight loss in diet-induced obesity models. Effective in lowering copper levels in a mouse model of Wilson's disease. | Demonstrates similar efficacy to oral administration in diet-induced obesity and Wilson's disease models. | [2][3] |
| Bioavailability | Described as "orally bioavailable". | Assumed to have high bioavailability, as is typical for IP administration, though specific data for DPM-1001 is not provided. | [1][3] |
| Convenience | Generally preferred for chronic dosing studies due to ease of administration and less stress on the animals. | A common route in preclinical studies for ensuring systemic exposure, particularly in initial efficacy studies. | |
| Reported Use | Used in studies demonstrating long-term efficacy in diet-induced obesity. | Utilized in short-term treatment studies for Wilson's disease models. | [2][3] |
Table 2: DPM-1001 In Vivo Study Parameters
| Parameter | Details | Reference |
| Animal Model | Diet-induced obese C57BL/6J mice; Toxic milk mouse model of Wilson's disease (C3He-Atp7btx-j) | [2][3] |
| Dosage | 5 mg/kg | [2][3] |
| Frequency | Once daily | [2] |
| Duration | 2 weeks (short-term) to 50 days (long-term) | [2][3] |
| Vehicle/Formulation | For oral and intraperitoneal administration, DPM-1001 can be formulated in saline. | [3] |
Experimental Protocols
Protocol 1: Preparation of DPM-1001 for In Vivo Administration
Materials:
-
DPM-1001 powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of DPM-1001 powder based on the desired concentration and final volume. For a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a 1.25 mg/mL solution is needed.
-
Transfer the DPM-1001 powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution vigorously until the DPM-1001 is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare the solution fresh daily for optimal results.
Protocol 2: Administration of DPM-1001 in Mice
A. Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the desired volume of the DPM-1001 solution into a syringe fitted with a proper-sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for an adult mouse).
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly dispense the solution into the stomach.
-
Withdraw the gavage needle smoothly.
-
Monitor the animal for any signs of distress post-administration.
B. Intraperitoneal Injection:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift forward.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 25-27 gauge needle bevel up at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.
-
Inject the DPM-1001 solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
DPM-1001 Signaling Pathway
DPM-1001 primarily targets PTP1B, a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of key downstream targets, leading to improved glucose homeostasis and energy metabolism.
Experimental Workflow: Oral vs. Intraperitoneal Administration Study
The following diagram outlines a typical workflow for a comparative study of DPM-1001 administration routes in a diet-induced obesity mouse model.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term DPM-1001 Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a potent, selective, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3][4] As such, DPM-1001 has emerged as a promising therapeutic candidate for metabolic diseases, particularly type 2 diabetes and obesity.[1][2] Additionally, DPM-1001 functions as a copper chelator, and has demonstrated potential in preclinical models of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1][5][6] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug designation to DPM-1001 for the treatment of Wilson Disease.[7][8]
These application notes provide a comprehensive overview of the methodologies and findings from key long-term animal studies of DPM-1001. The detailed protocols and compiled data are intended to guide researchers in designing and executing further preclinical evaluations of this compound.
Signaling Pathway of DPM-1001
DPM-1001 primarily exerts its therapeutic effects by inhibiting PTP1B. PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of these key signaling molecules, leading to improved glucose homeostasis and reduced appetite.
Long-Term Animal Studies: Quantitative Data Summary
The following tables summarize the key quantitative data from long-term animal studies investigating the efficacy of DPM-1001 in models of diet-induced obesity and Wilson's disease.
Table 1: Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model
| Parameter | Control Group (High-Fat Diet) | DPM-1001 Treated Group (5 mg/kg) | Duration of Treatment | Animal Model | Reference |
| Body Weight | Maintained high body weight | ~5% decrease from initial weight | 50 days | C57bl6/J mice | [2] |
| Glucose Tolerance | Impaired | Improved | 50 days | C57bl6/J mice | [2] |
| Insulin Sensitivity | Reduced | Improved | 50 days | C57bl6/J mice | [2] |
Table 2: Efficacy of DPM-1001 in a Wilson's Disease Mouse Model
| Parameter | Control Group (Toxic Milk Mice) | DPM-1001 Treated Group (5 mg/kg) | Duration of Treatment | Animal Model | Reference |
| Liver Copper Levels | Elevated | Significantly Lowered | 2 weeks | C3He-Atp7btx-j | [1] |
| Brain Copper Levels | Elevated | Significantly Lowered | 2 weeks | C3He-Atp7btx-j | [1] |
Experimental Protocols
Detailed methodologies for the key long-term animal studies are provided below.
Protocol 1: Evaluation of DPM-1001 in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on the study by Krishnan N, et al. J Biol Chem. 2018.[2]
1. Animal Model and Diet:
-
Species: Male C57bl6/J mice.
-
Diet: High-Fat Diet (HFD) to induce obesity. A standard HFD contains 45-60% of calories from fat.
-
Induction Period: Mice are typically fed the HFD for 8-12 weeks to establish an obese phenotype before the start of treatment.
2. Experimental Groups:
-
Control Group: DIO mice receiving vehicle (e.g., saline or appropriate solvent for DPM-1001) administration.
-
Treatment Group: DIO mice receiving DPM-1001.
3. DPM-1001 Administration:
-
Dosage: 5 mg/kg body weight.
-
Route of Administration: Oral gavage or intraperitoneal (IP) injection.
-
Frequency: Once daily.
-
Duration: 50 days.
4. Experimental Workflow:
5. Key Outcome Measures:
-
Body Weight and Food Intake: Monitored weekly throughout the study.
-
Glucose Tolerance Test (GTT): Typically performed after an overnight fast. Mice are administered a bolus of glucose (e.g., 2 g/kg) via IP injection, and blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Performed after a shorter fasting period (e.g., 4-6 hours). Mice are injected with insulin (e.g., 0.75 U/kg), and blood glucose is measured at 0, 15, 30, 45, and 60 minutes.
-
Tissue Analysis: At the end of the study, tissues such as liver, adipose tissue, and muscle can be collected for analysis of insulin signaling pathway components (e.g., phosphorylation of IR, Akt).
Protocol 2: Evaluation of DPM-1001 in a 'Toxic Milk' Mouse Model of Wilson's Disease
This protocol is based on the study by Krishnan N, et al. Genes Dev. 2018.[1]
1. Animal Model:
-
Species: Male C3He-Atp7btx-j ('toxic milk') mice, which have a spontaneous mutation in the Atp7b gene, leading to copper accumulation.
-
Age: 6-8 weeks at the start of treatment.
2. Experimental Groups:
-
Control Group: 'Toxic milk' mice receiving vehicle (e.g., saline) administration.
-
Treatment Group: 'Toxic milk' mice receiving DPM-1001.
3. DPM-1001 Administration:
-
Dosage: 5 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Once daily.
-
Duration: 2 weeks.
4. Experimental Workflow:
5. Key Outcome Measures:
-
Tissue Copper Levels: At the end of the 2-week treatment period, mice are euthanized, and liver and brain tissues are collected. Copper concentrations in these tissues are quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Amelioration of Symptoms: While the primary endpoint in the cited study was biochemical, researchers can also assess clinical signs of Wilson's disease in this model, which may include neurological deficits and liver dysfunction. This can be evaluated through behavioral tests and histological analysis of liver tissue.
Conclusion
The preclinical data available for DPM-1001 demonstrates its potential as a therapeutic agent for both metabolic disorders and Wilson's disease. The provided application notes and protocols offer a framework for researchers to build upon these findings and further elucidate the long-term efficacy and safety profile of this promising compound. The structured data and detailed methodologies are intended to facilitate the design of robust and reproducible preclinical studies.
References
- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wilson Disease - DepYmed [depymed.com]
- 7. Selective deficiency in endothelial PTP1B protects from diabetes and endoplasmic reticulum stress-associated endothelial dysfunction via preventing endothelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DPM-1001 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a potent and selective, orally bioavailable, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Furthermore, DPM-1001 has been identified as a high-affinity copper chelator, suggesting its therapeutic potential in conditions of copper overload, such as Wilson's disease.[1][2][3][4] This document provides detailed application notes and protocols for assessing the in vivo efficacy of DPM-1001 in various preclinical models.
Mechanism of Action: PTP1B Inhibition
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Similarly, it attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2). By inhibiting PTP1B, DPM-1001 enhances insulin and leptin sensitivity.
Signaling Pathway Diagrams
References
Application Notes and Protocols for Measuring Copper Levels Following DPM-1001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is an orally bioavailable, potent, and highly selective copper chelator developed for the treatment of diseases associated with copper overload, most notably Wilson's disease.[1][2] Wilson's disease is a rare genetic disorder caused by mutations in the ATP7B gene, which impairs the body's ability to excrete excess copper, leading to its toxic accumulation in the liver, brain, and other organs.[1][2][3] DPM-1001 has demonstrated the ability to lower copper levels in both the liver and brain in preclinical models, promoting its excretion via feces.[1][2][3]
These application notes provide detailed protocols for the quantitative and qualitative measurement of copper in biological samples, specifically liver and brain tissue, following treatment with DPM-1001. The methodologies are based on the techniques used in the key preclinical studies of DPM-1001 in the toxic milk (tx) mouse model of Wilson's disease.
Mechanism of Action of DPM-1001
DPM-1001, chemically identified as methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate, utilizes a specific structural component, the N¹-(pyridin-2-ylmethyl)butane-1,4-diamine tail, for copper chelation.[1] A steroid moiety of the molecule confers its high selectivity for copper.[1][3] By binding to excess copper, DPM-1001 forms a complex that is then excreted from the body, thereby reducing copper-induced cellular toxicity.[1][2][3]
dot
Caption: Mechanism of DPM-1001 in Wilson's Disease.
Data Presentation: Efficacy of DPM-1001 in a Mouse Model
The following tables summarize the quantitative data on copper levels in liver and brain tissues from the preclinical study of DPM-1001 in the toxic milk (tx) mouse model of Wilson's disease. Data were obtained by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Table 1: Copper Levels in Liver Tissue
| Treatment Group | Copper Concentration (µg/g dry weight) |
| Wild-Type (Control) | ~ 25 |
| Toxic Milk (tx) Mouse (Saline) | ~ 250 |
| Toxic Milk (tx) Mouse + DPM-1001 | ~ 100 |
Data are approximated from graphical representations in Krishnan et al., Genes & Development, 2018.[1][4]
Table 2: Copper Levels in Brain Tissue
| Treatment Group | Copper Concentration (µg/g dry weight) |
| Wild-Type (Control) | ~ 5 |
| Toxic Milk (tx) Mouse (Saline) | ~ 12.5 |
| Toxic Milk (tx) Mouse + DPM-1001 | ~ 7.5 |
Data are approximated from graphical representations in Krishnan et al., Genes & Development, 2018.[1][4]
Experimental Protocols
Two primary methods are recommended for assessing copper levels in tissues following DPM-1001 treatment: quantitative analysis using ICP-MS and qualitative histological analysis using rhodanine (B49660) staining.
dot
References
- 1. (PDF) DPM-1001 Decreased Copper Levels and Ameliorated [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1001 for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to DPM-1001
DPM-1001 is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). As an analog of MSI-1436 (trodusquemine), DPM-1001 offers a promising tool for investigating the role of PTP1B in various cellular processes. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity. However, emerging evidence has highlighted the multifaceted role of PTP1B in cancer, where it can act as a tumor promoter in certain contexts, making it a compelling target for oncological research.[1][2] DepYmed, Inc., the company developing DPM-1001, is exploring its therapeutic potential in oncology, targeting PTP1B as a novel immune checkpoint and leveraging its copper-chelating properties.[3][4]
This document provides detailed application notes and protocols for the use of DPM-1001 in cancer research, based on the known functions of PTP1B and preclinical data from its analog, MSI-1436.
Potential Cancer Research Applications
The primary application of DPM-1001 in cancer research is the inhibition of PTP1B to study its effects on tumor growth, metastasis, and therapy resistance. Based on preclinical studies with the PTP1B inhibitor MSI-1436, DPM-1001 is expected to be particularly relevant in the following areas:
-
HER2-Positive Breast Cancer: PTP1B has been shown to be a positive regulator of HER2 signaling.[5] Inhibition of PTP1B with MSI-1436 has been demonstrated to inhibit tumor growth and prevent lung metastasis in animal models of HER2-positive breast cancer.[5] Therefore, DPM-1001 can be used to investigate the therapeutic potential of PTP1B inhibition in this cancer subtype, both as a monotherapy and in combination with HER2-targeted therapies like trastuzumab.
-
Ovarian Cancer: In some ovarian cancer cell lines, PTP1B has been shown to be underexpressed, and its restoration can decrease cell migration, invasion, and proliferation.[6] Conversely, inhibition of PTP1B with MSI-1436 has been shown to increase the proliferation and migration of immortalized ovarian surface epithelial cell lines.[6] DPM-1001 can be used to further elucidate the context-dependent role of PTP1B in ovarian cancer.
-
Other Cancers: PTP1B is also implicated in the progression of other cancers, including pancreatic cancer, by regulating key signaling pathways such as the PKM2/AMPK/mTORC1 pathway.[7] DPM-1001 can be a valuable tool to explore the therapeutic potential of PTP1B inhibition in a broader range of malignancies.
-
Immune Checkpoint Inhibition: DepYmed has positioned PTP1B as a novel intracellular immune checkpoint.[3] DPM-1001 can be used to investigate the role of PTP1B inhibition in modulating the tumor microenvironment and enhancing anti-tumor immunity.
Data Presentation
The following tables summarize preclinical data for the PTP1B inhibitor MSI-1436 (trodusquemine), the parent compound of DPM-1001. These data provide an expected profile for the activity of DPM-1001 in similar experimental setups.
Table 1: In Vitro Efficacy of MSI-1436 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Immortalized HOSE | Ovarian | Proliferation (BrdU) | Increased proliferation | 5 µM MSI-1436 increased proliferation | [6][8] |
| Immortalized HOSE | Ovarian | Migration (Wound Healing) | Enhanced migration | 5 µM MSI-1436 enhanced cell migration | [6][8] |
Table 2: In Vivo Efficacy of MSI-1436 in a HER2+ Breast Cancer Mouse Model
| Animal Model | Treatment | Dosing Regimen | Primary Outcome | Result | Reference |
| Mouse model of HER2+ breast cancer | MSI-1436 | Not specified | Inhibition of tumor growth | Extensive inhibition of tumor growth | [5] |
| Mouse model of HER2+ breast cancer | MSI-1436 | Not specified | Prevention of lung metastasis | Prevention of metastasis to the lung | [5] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability / Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of DPM-1001 on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2+ breast cancer, OVCAR-3 for ovarian cancer)
-
96-well plates
-
Complete culture medium
-
DPM-1001
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[1]
-
Prepare serial dilutions of DPM-1001 in culture medium.
-
Remove the medium from the wells and add 100 µL of the DPM-1001 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine the effect of DPM-1001 on the phosphorylation status of key proteins in cancer-related signaling pathways.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
DPM-1001
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTP1B, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of DPM-1001 for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer, and quantify protein concentration using a BCA assay.[1]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[10]
-
Quantify band intensities to determine the relative phosphorylation levels of target proteins.
-
In Vivo Protocol
1. Xenograft Mouse Model of Cancer
This protocol describes a general workflow for evaluating the anti-tumor efficacy of DPM-1001 in a xenograft mouse model.
-
Materials:
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Randomize mice into treatment and control groups.
-
Administer DPM-1001 or vehicle to the mice daily via oral gavage or intraperitoneal injection. A starting dose of 50-100 mg/kg can be considered based on studies with other PTP1B inhibitors.[2][7]
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (length x width²)/2).[2]
-
Monitor animal body weight and general health throughout the study.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the endpoint.[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Caption: PTP1B signaling pathways in cancer and the inhibitory action of DPM-1001.
Caption: General experimental workflow for evaluating DPM-1001 in cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oncology - DepYmed [depymed.com]
- 4. DepYmed - Home [depymed.com]
- 5. Team reports validation of potentially powerful new way to treat HER2-positive breast cancer | Cold Spring Harbor Laboratory [cshl.edu]
- 6. Protein-tyrosine phosphatase 1B antagonized signaling by insulin-like growth factor-1 receptor and kinase BRK/PTK6 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. antibodies.cancer.gov [antibodies.cancer.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for DPM-1001 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a potent, selective, and orally bioavailable non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its ability to enhance these signaling cascades makes it a valuable tool for investigating metabolic diseases such as type 2 diabetes and obesity.[2][3] This document provides detailed application notes and experimental protocols for the use of DPM-1001 in metabolic research.
Mechanism of Action
DPM-1001 allosterically inhibits PTP1B, preventing the dephosphorylation of the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[4] By inhibiting PTP1B, DPM-1001 effectively enhances the downstream signaling of both insulin and leptin, leading to improved glucose uptake and increased satiety, respectively. DPM-1001 has an IC50 of approximately 100 nM for PTP1B.[1][5]
Data Presentation
Table 1: In Vitro PTP1B Inhibition
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1][5] |
| IC50 | 100 nM | [1][5] |
| Inhibition Type | Non-competitive, Allosteric | [1] |
Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Control (Vehicle) | DPM-1001 (5 mg/kg, daily) | Reference |
| Body Weight | |||
| Change after 50 days | Increase | ~5% decrease | [1] |
| Glucose Metabolism | |||
| Glucose Tolerance Test (AUC) | Elevated | Significantly Improved | [1] |
| Insulin Tolerance Test (AUC) | Impaired | Significantly Improved | [1] |
(AUC: Area Under the Curve)
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway
The following diagram illustrates the role of PTP1B in insulin signaling and the mechanism of action for DPM-1001.
Caption: DPM-1001 inhibits PTP1B, enhancing insulin signaling.
Leptin Signaling Pathway
This diagram shows how DPM-1001 enhances leptin signaling through the JAK-STAT pathway.
Caption: DPM-1001 enhances leptin signaling by inhibiting PTP1B.
Experimental Workflow for Metabolic Research
The following diagram outlines a typical experimental workflow for evaluating DPM-1001 in metabolic research.
Caption: A typical workflow for evaluating DPM-1001.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
Objective: To determine the IC50 of DPM-1001 for PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DPM-1001
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPM-1001 in DMSO.
-
Serially dilute DPM-1001 in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add 50 µL of the PTP1B enzyme solution to each well.
-
Add 25 µL of the diluted DPM-1001 or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of DPM-1001 and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot Analysis of Insulin and Leptin Signaling
Objective: To assess the effect of DPM-1001 on the phosphorylation of key signaling proteins.
Materials:
-
Cell lines (e.g., HepG2 for insulin signaling, HEK293 with leptin receptor for leptin signaling)
-
DPM-1001
-
Insulin or Leptin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-JAK2, anti-total-JAK2, anti-p-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with DPM-1001 or vehicle for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) or leptin (e.g., 10 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of DPM-1001 in a model of obesity and insulin resistance.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
DPM-1001
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Protocol:
-
Induce obesity in mice by feeding them an HFD for 8-12 weeks. A control group should be fed a standard chow diet.
-
Randomly assign the obese mice to two groups: vehicle control and DPM-1001 treatment.
-
Administer DPM-1001 (e.g., 5 mg/kg) or vehicle daily by oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., histology, gene expression).
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)
Objective: To assess glucose metabolism and insulin sensitivity in vivo.
GTT Protocol:
-
Fast the mice for 6 hours.
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC).
ITT Protocol:
-
Fast the mice for 4 hours.
-
Measure the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
-
Plot the percentage of initial blood glucose over time and calculate the area under the curve.
Conclusion
DPM-1001 is a valuable pharmacological tool for the study of metabolic diseases. Its specific inhibition of PTP1B allows for the targeted investigation of the roles of insulin and leptin signaling in health and disease. The protocols outlined in this document provide a framework for researchers to effectively utilize DPM-1001 in their metabolic research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1001: A Novel Chelator for Investigating Copper Homeostasis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis is implicated in a range of pathologies, from neurodegenerative disorders like Wilson's disease to cancer. DPM-1001 has emerged as a potent and highly selective, orally bioavailable copper chelator, offering a valuable tool for studying the intricacies of copper metabolism and for the development of novel therapeutics targeting copper-dependent pathways.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing DPM-1001 in the investigation of copper homeostasis.
DPM-1001: A Profile
DPM-1001, chemically known as methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate, is a synthetic small molecule with a high affinity and specificity for copper ions.[1][4] Its unique structure allows it to effectively bind and facilitate the removal of excess copper from biological systems.
-
Chemical Structure:
Caption: Chemical structure of DPM-1001.
Mechanism of Action: Copper Chelation
The primary mechanism of action of DPM-1001 is its ability to selectively chelate copper. This has been demonstrated through various in vitro and in vivo studies. The molecule's design allows it to form a stable complex with copper, thereby reducing the concentration of free, redox-active copper ions that can contribute to cellular damage.
Signaling Pathway of Copper Homeostasis and DPM-1001 Intervention
Cellular copper homeostasis is a tightly regulated process involving a network of transporters and chaperones. DPM-1001 acts by sequestering excess intracellular copper, thus influencing this delicate balance.
Caption: DPM-1001 sequesters excess intracellular copper, preventing its toxic effects.
Quantitative Data Summary
The efficacy of DPM-1001 as a copper chelator has been quantified in several key experiments.
| Experiment | Model System | Key Finding | Reference |
| Metal Specificity (ESI-MS) | In vitro | DPM-1001 demonstrates high selectivity for copper over other biologically relevant metal ions. | Krishnan et al., 2018 |
| Cell Viability Assay | HepG2 cells (human liver cancer cell line) and Wilson's disease patient-derived fibroblasts | DPM-1001 rescues cells from copper-induced toxicity, restoring viability to near-normal levels. | Krishnan et al., 2018 |
| In vivo Copper Reduction (ICP-MS) | Toxic milk mouse model of Wilson's disease | Oral administration of DPM-1001 significantly reduces copper levels in both the liver and brain. | Krishnan et al., 2018 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of DPM-1001 are provided below.
Protocol 1: In Vitro Copper Chelation Specificity using Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed to assess the selective binding of DPM-1001 to copper in the presence of other metal ions.
Workflow:
Caption: Workflow for assessing DPM-1001's metal chelation specificity.
Materials:
-
DPM-1001
-
Metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃, MgCl₂, CaCl₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Electrospray ionization mass spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of DPM-1001 in methanol.
-
Prepare 10 mM stock solutions of each metal salt in water.
-
-
Incubation:
-
In a microcentrifuge tube, mix the DPM-1001 stock solution with each metal salt solution to achieve final concentrations of 100 µM DPM-1001 and 1 mM of the metal salt.
-
Incubate the mixture at room temperature for 30 minutes.
-
-
ESI-MS Analysis:
-
Dilute the incubated samples 1:10 in 50:50 methanol:water with 0.1% formic acid.
-
Infuse the diluted sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in the positive ion mode over a mass range that includes the expected masses of free DPM-1001 and its metal complexes.
-
-
Data Analysis:
-
Analyze the resulting spectra for peaks corresponding to the mass of DPM-1001 and any DPM-1001-metal complexes. The presence of a significant peak corresponding to the DPM-1001-copper complex and the absence or low intensity of peaks for other metal complexes indicates specificity.
-
Protocol 2: Assessment of DPM-1001's Protective Effect on Cell Viability using MTT Assay
This protocol measures the ability of DPM-1001 to protect cells from copper-induced cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
HepG2 cells or other relevant cell lines (e.g., Wilson's disease patient-derived fibroblasts)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
DPM-1001
-
Copper (II) sulfate (B86663) (CuSO₄)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of concentrations of DPM-1001 and CuSO₄ in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of DPM-1001.
-
Incubate for 1-2 hours (pre-treatment).
-
Add the desired concentration of CuSO₄ to the wells. Include control wells with no treatment, DPM-1001 alone, and CuSO₄ alone.
-
Incubate for an additional 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Quantification of Copper in Tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol details the measurement of copper levels in biological tissues, such as liver and brain, from animal models.
Workflow:
Caption: Workflow for ICP-MS analysis of copper in tissues.
Materials:
-
Tissue samples (liver, brain)
-
Trace-metal grade nitric acid (HNO₃)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Ultrapure water
-
Digestion vessels
-
Inductively coupled plasma mass spectrometer (ICP-MS)
-
Copper standard solutions for calibration
Procedure:
-
Sample Preparation:
-
Excise tissues and record the wet weight.
-
Lyophilize the tissues to determine the dry weight.
-
Accurately weigh 20-50 mg of dried tissue into a clean digestion vessel.
-
-
Acid Digestion:
-
Add 1 mL of trace-metal grade HNO₃ to each vessel.
-
Allow the samples to pre-digest overnight at room temperature.
-
Heat the samples on a hot plate or in a microwave digestion system according to the manufacturer's instructions until the tissue is completely dissolved.
-
Carefully add 0.5 mL of H₂O₂ and continue heating until the solution is clear.
-
-
Dilution:
-
Allow the digested samples to cool to room temperature.
-
Quantitatively transfer the digest to a 15 mL conical tube and bring the final volume to 10 mL with ultrapure water.
-
-
ICP-MS Analysis:
-
Prepare a series of copper standard solutions for calibration.
-
Analyze the samples and standards using an ICP-MS instrument optimized for copper detection.
-
-
Data Analysis:
-
Calculate the concentration of copper in the original tissue samples (in µg/g of dry weight) based on the calibration curve.
-
Conclusion
DPM-1001 is a valuable and specific tool for researchers studying copper homeostasis. Its ability to selectively chelate copper in both in vitro and in vivo settings allows for the precise manipulation of copper levels, enabling a deeper understanding of its physiological and pathological roles. The protocols outlined in this document provide a framework for utilizing DPM-1001 to investigate the complex mechanisms of copper metabolism and to explore its therapeutic potential in copper-related disorders.
References
Application Notes and Protocols for DPM-1001 Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a potent, specific, and orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Additionally, DPM-1001 functions as a highly selective copper chelator.[3] This dual mechanism of action positions DPM-1001 as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity, as well as for conditions characterized by copper overload, like Wilson's disease.[2][3][4] These application notes provide detailed protocols for in vitro and in vivo studies to characterize the efficacy and mechanism of action of DPM-1001.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic diseases. Its inhibition enhances insulin and leptin sensitivity, making it an attractive strategy for the treatment of type 2 diabetes and obesity.[1][2] DPM-1001 is a novel small molecule that not only inhibits PTP1B with high potency but also possesses the ability to chelate copper, a property that contributes to its therapeutic potential in Wilson's disease, a genetic disorder of copper metabolism.[1][3]
This document outlines detailed experimental procedures for researchers to investigate the effects of DPM-1001. The protocols cover the enzymatic characterization of PTP1B inhibition, the evaluation of its effects on insulin signaling in cellular and animal models, and the assessment of its copper chelating properties.
Data Presentation
Table 1: In Vitro Efficacy of DPM-1001
| Parameter | Value | Notes |
| PTP1B Inhibition (IC₅₀) | 100 nM | Determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.[2] |
| Copper Chelation (K_d) | 75 nM | Measured using a radiolabeled copper (⁶⁴Cu) binding assay. |
Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment Group | Result | Notes |
| Body Weight | DPM-1001 (5 mg/kg/day) | 5% decrease compared to vehicle | C57BL/6J mice on a high-fat diet for 12 weeks. Treatment administered daily via oral gavage. |
| Fasting Blood Glucose | DPM-1001 (5 mg/kg/day) | Significant reduction vs. vehicle | Measured after a 6-hour fast. |
| Glucose Tolerance (AUC) | DPM-1001 (5 mg/kg/day) | Significantly improved vs. vehicle | Oral Glucose Tolerance Test (OGTT) performed after 10 weeks of treatment. Area Under the Curve (AUC) for glucose levels was calculated. |
| Insulin Sensitivity (ITT) | DPM-1001 (5 mg/kg/day) | Enhanced glucose clearance | Insulin Tolerance Test (ITT) performed to assess whole-body insulin sensitivity. |
Table 3: Effect of DPM-1001 on Copper Levels in a Mouse Model of Wilson's Disease
| Tissue | Treatment Group | Result | Notes |
| Liver | DPM-1001 | Significant decrease in copper levels | Toxic milk mouse model (Atp7b-/-). Copper levels measured by inductively coupled plasma mass spectrometry (ICP-MS).[3] |
| Brain | DPM-1001 | Significant decrease in copper levels | Toxic milk mouse model (Atp7b-/-). Copper levels measured by ICP-MS.[3] |
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of DPM-1001 on PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
DPM-1001
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of DPM-1001 in Assay Buffer.
-
Add 10 µL of the diluted DPM-1001 or vehicle control to the wells of a 96-well plate.
-
Add 80 µL of diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model and Efficacy Evaluation
This protocol details the induction of obesity in mice and the subsequent evaluation of DPM-1001's therapeutic effects.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
Procedure:
-
Obesity Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12 weeks. A control group should be fed a standard chow diet.
-
Treatment: After the induction period, randomly assign HFD-fed mice to a vehicle control group or a DPM-1001 treatment group (e.g., 5 mg/kg/day). Administer the treatment daily via oral gavage for the desired duration (e.g., 8-12 weeks).
-
Monitoring: Monitor body weight and food intake weekly.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer glucose orally (2 g/kg body weight).
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer human insulin intraperitoneally (0.75 U/kg body weight).
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize mice and collect tissues (liver, adipose tissue, muscle) for further analysis (e.g., Western blotting for insulin signaling).
References
Troubleshooting & Optimization
DPM-1001 Technical Support Center: Solubility and Formulation Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of DPM-1001. The information is presented in a question-and-answer format to directly address common challenges and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of DPM-1001 in common laboratory solvents?
Q2: How should I prepare a stock solution of DPM-1001?
A2: It is recommended to prepare stock solutions of DPM-1001 in high-purity, anhydrous DMSO.[1] Warming the solution to 60°C and using sonication can aid in dissolution for achieving high concentrations.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: My DPM-1001 precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like DPM-1001. This typically occurs when the concentration of the organic co-solvent (DMSO) becomes too low to maintain solubility in the final aqueous solution. To troubleshoot this, consider the following:
-
Decrease the final concentration: The target concentration in your aqueous buffer may be above the solubility limit of DPM-1001.
-
Use a different formulation approach: For in vivo or cell-based assays requiring low organic solvent concentrations, consider using a formulation with excipients that enhance solubility, such as those detailed in the formulation protocols below.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What are the recommended storage conditions for DPM-1001 and its stock solutions?
A4: DPM-1001 powder should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). DPM-1001 stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent/Vehicle | Reported Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | Ultrasonic and warming to 60°C can aid dissolution.[1] |
| Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | For DPM-1001 base.[1] |
| Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | For DPM-1001 base.[1] |
| Formulation 3: 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | For DPM-1001 base.[1] |
In Vivo Formulation Protocols
Below are detailed protocols for preparing DPM-1001 formulations suitable for in vivo experiments. These formulations are designed to maintain the solubility of the compound upon administration.
Protocol 1: Co-Solvent Formulation (for a final concentration of ≥ 5 mg/mL)
This formulation utilizes a combination of co-solvents and a surfactant to maintain DPM-1001 in solution.
Materials:
-
DPM-1001
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% w/v NaCl in water)
Procedure:
-
Prepare a concentrated stock solution of DPM-1001 in DMSO. For example, to achieve a final formulation concentration of 5 mg/mL, a 50 mg/mL stock in DMSO can be prepared.
-
To prepare 1 mL of the final formulation:
-
Add 100 µL of the 50 mg/mL DPM-1001/DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly before use.
-
Protocol 2: Cyclodextrin-Based Formulation (for a final concentration of ≥ 5 mg/mL)
This protocol uses a cyclodextrin (B1172386) to encapsulate the lipophilic DPM-1001, enhancing its aqueous solubility.
Materials:
-
DPM-1001
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% w/v NaCl in water)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.
-
Prepare a concentrated stock solution of DPM-1001 in DMSO. For example, a 50 mg/mL stock solution.
-
To prepare 1 mL of the final formulation:
-
Add 100 µL of the 50 mg/mL DPM-1001/DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
-
Visual Guides
References
DPM-1001 Stability in Solution and Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and storage of DPM-1001. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid DPM-1001?
A1: Solid DPM-1001 should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C. Following these recommendations will ensure the integrity of the compound for over three years.
Q2: How should I prepare and store stock solutions of DPM-1001?
A2: DPM-1001 is soluble in Dimethyl Sulfoxide (DMSO). When preparing stock solutions, it is crucial to use anhydrous DMSO to minimize degradation, as water can affect the stability of compounds in DMSO.
For storage of stock solutions:
-
Short-term (days to weeks): Store at 0 - 4°C.
-
Long-term (months): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the stability of DPM-1001 in DMSO stock solutions at different temperatures?
A3: Based on supplier recommendations, DPM-1001 stock solutions in DMSO are stable for up to one month at -20°C and for up to six months at -80°C.
Quantitative Data Summary
The following tables summarize the recommended storage conditions for DPM-1001 in both solid and solution forms.
Table 1: Recommended Storage Conditions for Solid DPM-1001
| Storage Duration | Temperature | Expected Shelf Life |
| Short-term | 0 - 4°C | Days to Weeks |
| Long-term | -20°C | > 3 years |
Table 2: Recommended Storage Conditions for DPM-1001 Stock Solutions in DMSO
| Storage Duration | Temperature |
| Short-term | 0 - 4°C |
| Long-term (up to 1 month) | -20°C |
| Long-term (up to 6 months) | -80°C |
Troubleshooting Guide
Issue: I am observing inconsistent results in my experiments using a DPM-1001 stock solution.
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Possible Cause 1: Improper Storage. Extended storage at 4°C or repeated freeze-thaw cycles of your stock solution can lead to degradation of DPM-1001.
-
Solution: Prepare fresh stock solutions and aliquot them into single-use vials for long-term storage at -20°C or -80°C.
-
-
Possible Cause 2: Presence of Water in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability of DPM-1001.
-
Solution: Use anhydrous DMSO for preparing stock solutions and handle it in a low-humidity environment.
-
-
Possible Cause 3: Photodegradation. Exposure to light can potentially degrade DPM-1001.
-
Solution: Store DPM-1001 powder and solutions in amber vials or protect them from light.
-
Experimental Protocols
Since detailed public stability data for DPM-1001 is limited, researchers may need to perform their own stability studies. Below are detailed protocols for assessing the stability of DPM-1001 in solution.
Protocol 1: Preliminary Stability Assessment of DPM-1001 in Aqueous Buffers
This experiment provides a general overview of DPM-1001 stability at different pH values.
Methodology:
-
Prepare Buffers: Prepare a set of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Prepare DPM-1001 Solution: Prepare a concentrated stock solution of DPM-1001 in DMSO.
-
Incubation: Dilute the DPM-1001 stock solution into each of the prepared buffers to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the concentration of DPM-1001 in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of DPM-1001 as a function of time for each pH condition to determine the degradation rate.
Protocol 2: Forced Degradation Study of DPM-1001
Forced degradation studies help to identify potential degradation products and pathways under stress conditions.
Methodology:
-
Prepare DPM-1001 Solutions: Prepare solutions of DPM-1001 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at 60°C.
-
Photodegradation: Expose to a light source (e.g., UV lamp) at room temperature.
-
-
Time Points and Analysis: Collect samples at various time points and analyze them using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate and identify the parent compound and any degradation products.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing, storing, and testing DPM-1001 stability.
Caption: Potential chemical degradation pathways for DPM-1001.
optimizing DPM-1001 dosage for specific cell lines
Welcome to the technical support center for DPM-1001. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of DPM-1001 for various cell lines. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DPM-1001?
A1: DPM-1001 is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, DPM-1001 prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a critical role in cell proliferation, survival, and differentiation.
Q2: What is the recommended starting concentration for DPM-1001 in a new cell line?
A2: For initial experiments, we recommend a broad range of concentrations from 10 nM to 10 µM to determine the dose-response curve for your specific cell line. Based on internal studies, the half-maximal inhibitory concentration (IC50) typically falls within this range for most sensitive cell lines.
Q3: How long should I incubate my cells with DPM-1001?
A3: The optimal incubation time can vary depending on the cell line and the specific assay being performed. For cell viability assays, a 72-hour incubation period is generally recommended to observe the full anti-proliferative effects. For signaling pathway analysis (e.g., Western blotting for p-ERK), a shorter incubation of 2 to 24 hours may be sufficient.
Q4: What solvent should be used to dissolve DPM-1001?
A4: DPM-1001 is readily soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a 10 mM stock solution in DMSO and storing it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: High variance in results between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well or plate. Calibrate your multichannel pipette to ensure accuracy.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
Issue 2: No significant dose-response effect observed.
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Possible Cause 1: Cell Line Insensitivity. The chosen cell line may not have a constitutively active MAPK/ERK pathway or may possess other resistance mechanisms.
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Solution: Confirm the activation status of the MAPK/ERK pathway in your cell line via Western blot for p-ERK. Refer to the table below for cell lines known to be sensitive to DPM-1001. Consider testing a different cell line if the pathway is not active.
-
-
Possible Cause 2: Incorrect Drug Concentration Range. The concentrations tested may be too low to elicit a response.
-
Solution: Expand the concentration range up to 50 µM. Perform a dose-response curve with wider concentration steps to identify the active range.
-
Issue 3: High cell death in the vehicle control group (DMSO).
-
Possible Cause: High DMSO Concentration. Many cell lines are sensitive to DMSO concentrations above 0.1%.
-
Solution: Ensure the final concentration of DMSO in the culture medium is at or below 0.1%. Prepare intermediate dilutions of your DPM-1001 stock solution in culture medium to minimize the volume of DMSO stock added to each well.
-
Quantitative Data Summary
The following table summarizes the IC50 values of DPM-1001 in various cancer cell lines after a 72-hour incubation period, as determined by a CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 150 |
| MCF-7 | Breast Cancer | 850 |
| U-87 MG | Glioblastoma | 1200 |
| HT-29 | Colorectal Cancer | 75 |
| SK-MEL-28 | Melanoma | 50 |
Experimental Protocols
Protocol: Determining DPM-1001 IC50 using an MTT Assay
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Addition:
-
Prepare a 2X serial dilution of DPM-1001 in culture medium from your 10 mM DMSO stock. Include a vehicle-only control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the DPM-1001 dilutions to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: DPM-1001 inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for optimizing DPM-1001 dosage.
Caption: Troubleshooting logic for a lack of dose-response to DPM-1001.
DPM-1001 In Vivo Experimental Technical Support Center
Welcome to the technical support center for DPM-1001 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during preclinical studies with DPM-1001.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DPM-1001?
A1: DPM-1001 has a dual mechanism of action. It is a potent, specific, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a negative regulator of both insulin (B600854) and leptin signaling pathways, making DPM-1001 a promising candidate for metabolic diseases.[3][4] Additionally, DPM-1001 is a highly selective copper chelator.[5][6][7] This property is being investigated for the treatment of conditions associated with copper overload, such as Wilson's disease.[8]
Q2: In which animal models has DPM-1001 been tested?
A2: DPM-1001 has been evaluated in animal models of diet-induced obesity and in the toxic milk mouse model of Wilson's disease.[1][5][6] In diet-induced obesity models, it has been shown to improve insulin and leptin signaling.[1][3] In the Wilson's disease model, it has demonstrated the ability to lower copper levels in the liver and brain.[5][6][7]
Q3: What are the recommended administration routes for DPM-1001 in vivo?
A3: DPM-1001 has been successfully administered in mice via both oral (PO) and intraperitoneal (IP) routes.[1][2][5] The choice of administration route may depend on the specific experimental design and formulation.
Q4: How should DPM-1001 be formulated for in vivo studies?
A4: DPM-1001 is a compound with low aqueous solubility. For in vivo administration, it is crucial to prepare a stable and homogenous formulation. Several vehicle options can be considered depending on the administration route. It is recommended to prepare the working solution fresh for each use. If precipitation occurs, gentle heating and/or sonication may aid in dissolution.[1] For specific formulation protocols, please refer to the Experimental Protocols section.
Troubleshooting Guide
Issue 1: Unexpected Animal Toxicity or Adverse Events
-
Question: We are observing unexpected adverse events (e.g., weight loss beyond the expected therapeutic effect, lethargy, ruffled fur) in our animal cohort after DPM-1001 administration. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Potential Causes:
-
Vehicle Toxicity: The vehicle used to dissolve DPM-1001 may be causing toxicity. Some organic solvents can have inherent toxicities, especially with repeated administration.
-
Dose-Related Toxicity: The administered dose of DPM-1001 might be too high for the specific animal strain, age, or disease model.
-
Compound Instability: The compound may be degrading in the formulation, leading to toxic byproducts.
-
Off-Target Effects: While DPM-1001 is reported to be specific, off-target effects at higher concentrations cannot be entirely ruled out.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and compound-related toxicity.
-
Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Formulation Check: Ensure the formulation is prepared fresh before each administration and visually inspect for any precipitation or changes in appearance.
-
Monitor Animal Health: Closely monitor the animals for clinical signs of toxicity. Record body weight, food and water intake, and any behavioral changes.
-
Pathological Analysis: In case of mortality or at the end of the study, consider conducting a histopathological analysis of major organs to identify any signs of toxicity.
-
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Question: We are not observing the expected therapeutic effect of DPM-1001 in our in vivo model. What are the potential reasons for this lack of efficacy?
-
Answer:
-
Potential Causes:
-
Poor Bioavailability: DPM-1001 may have low oral bioavailability due to its poor aqueous solubility, leading to insufficient systemic exposure.
-
Inadequate Dosing: The dose or frequency of administration may be too low to achieve a therapeutic concentration at the target site.
-
Formulation Issues: The compound may be precipitating out of the solution before or after administration, reducing the effective dose.
-
Metabolic Instability: DPM-1001 might be rapidly metabolized in vivo, leading to a short half-life and reduced exposure.
-
Animal Model Suitability: The chosen animal model may not be appropriate to evaluate the therapeutic effect of DPM-1001.
-
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different vehicle compositions to improve the solubility and stability of DPM-1001.
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma concentration of DPM-1001 over time after administration. This will help to assess its bioavailability and half-life.
-
Dose Escalation Study: If the compound is well-tolerated, consider a dose-escalation study to see if a higher dose leads to the desired therapeutic effect.
-
Confirm Target Engagement: If possible, measure the downstream effects of PTP1B inhibition or copper chelation in your model to confirm that DPM-1001 is reaching its target and exerting a biological effect.
-
Review the Animal Model: Re-evaluate the suitability of the animal model for the specific therapeutic hypothesis being tested.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| PTP1B Inhibition (IC50) | 100 nM | [1][2] |
| In Vivo Dosing (Diet-Induced Obesity) | 5 mg/kg, once daily (oral or IP) for 50 days | [1][2] |
| In Vivo Dosing (Wilson's Disease Model) | 5 mg/kg (IP) for 2 weeks | [5] |
Experimental Protocols
Protocol 1: Preparation of DPM-1001 Formulation for Oral Administration in Mice
This protocol is a general guideline and may require optimization based on your specific experimental needs.
-
Materials:
-
DPM-1001
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of DPM-1001 in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
-
The final concentration of this working solution will be 5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the formulation to mice via oral gavage at the desired dosage (e.g., for a 5 mg/kg dose in a 25g mouse, administer 25 µL of the 5 mg/mL solution).
-
Note: This formulation should be prepared fresh daily. Visually inspect for any signs of precipitation before administration.[1]
-
Signaling Pathways and Experimental Workflows
Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.
Caption: DPM-1001 chelates excess intracellular copper, promoting its excretion.
Caption: A logical workflow for conducting in vivo experiments with DPM-1001.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
inconsistent results with DPM-1001 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DPM-1001. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DPM-1001?
A1: DPM-1001 is a potent, orally bioavailable, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making DPM-1001 a valuable tool for research in diabetes and obesity.[2][3] Additionally, DPM-1001 is a high-affinity copper chelator and has shown efficacy in animal models of Wilson's disease by promoting the excretion of excess copper.[4][5][6]
Q2: What is the IC50 of DPM-1001 for PTP1B?
A2: The reported IC50 value for DPM-1001 inhibition of PTP1B is approximately 100 nM.[1][3] However, its potency can be enhanced by the presence of copper.[2]
Q3: Is DPM-1001 cell-permeable?
A3: Yes, DPM-1001 is an uncharged molecule, which enhances its ability to cross cell membranes.[3]
Q4: How should I prepare and store DPM-1001?
A4: For in vitro experiments, DPM-1001 can be dissolved in DMSO to create a stock solution. For in vivo studies, it can be formulated for oral or intraperitoneal administration.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q5: What are the known applications of DPM-1001 in preclinical research?
A5: DPM-1001 has demonstrated anti-diabetic and anti-obesity effects in animal models by improving insulin and leptin signaling.[1][2] It has also been shown to reduce copper levels in the liver and brain in a mouse model of Wilson's disease.[4][5][6] Furthermore, it has been observed to slow the growth of breast tumors and reduce lung metastasis in preclinical cancer models.[3]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in PTP1B Inhibition Assays
High variability between replicate wells or experiments is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Copper Levels in Media | DPM-1001's potency is enhanced by copper.[2] Variations in basal copper levels in cell culture media or buffers can lead to inconsistent results. Analyze the copper content of your media or supplement with a known concentration of a copper salt (e.g., CuCl2) to ensure consistency. |
| Pre-incubation Time | The inhibitory activity of DPM-1001 against some forms of PTP1B can be time-dependent.[1] Optimize the pre-incubation time of DPM-1001 with the enzyme or cells before initiating the reaction. A time-course experiment is recommended. |
| Assay Reagent Instability | Ensure all assay components, including the PTP1B enzyme and substrate, are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents when possible. |
| Pipetting Inaccuracies | Small volumes of concentrated compounds are prone to pipetting errors. Use calibrated pipettes and consider preparing serial dilutions to work with larger, more accurate volumes. |
Issue 2: Lack of Expected Biological Effect in Cell-Based Assays
If DPM-1001 is not producing the expected downstream effects on signaling pathways (e.g., increased insulin receptor phosphorylation), consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Unhealthy or stressed cells may not respond appropriately to stimuli. Ensure cells are in the logarithmic growth phase and have high viability. Regularly check for mycoplasma contamination.[7][8] |
| Low PTP1B Expression | The cell line used may not express sufficient levels of PTP1B. Verify PTP1B expression levels using techniques like Western blotting or qPCR. |
| Incorrect DPM-1001 Concentration | The effective concentration in a cell-based assay may be different from the enzymatic IC50. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Assay Timing | The timing of treatment and analysis is critical for observing changes in signaling pathways. Optimize the duration of DPM-1001 treatment and the time point for cell lysis and analysis. |
| Cell Density | Cell confluency can impact signaling pathways. Seed cells at a consistent density for all experiments to ensure reproducibility.[8] |
Experimental Protocols
PTP1B Inhibition Assay (In Vitro)
This protocol is a generalized procedure for assessing the inhibitory activity of DPM-1001 against purified PTP1B.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20.
-
PTP1B Enzyme: Recombinant human PTP1B diluted in Assay Buffer to the desired concentration.
-
Substrate: p-Nitrophenyl Phosphate (pNPP) at a concentration of 2x the Km for PTP1B in Assay Buffer.
-
DPM-1001: Prepare a 10x stock solution of various concentrations in Assay Buffer with a final DMSO concentration of <1%.
-
-
Assay Procedure :
-
Add 10 µL of 10x DPM-1001 solution or vehicle control to the wells of a 96-well plate.
-
Add 40 µL of PTP1B enzyme solution to each well and pre-incubate for 30 minutes at room temperature.[1]
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each DPM-1001 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DPM-1001 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Insulin Receptor Phosphorylation
This protocol describes how to assess the effect of DPM-1001 on insulin-stimulated phosphorylation of the insulin receptor (IR).
-
Cell Culture and Treatment :
-
Seed cells (e.g., HepG2) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of DPM-1001 or vehicle for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated IR (p-IR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total IR as a loading control.
-
Visualizations
DPM-1001 Mechanism of Action
Caption: Dual mechanism of DPM-1001 as a PTP1B inhibitor and copper chelator.
Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent DPM-1001 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 6. DepYmed Receives FDA Orphan Drug Designation for Clinical [globenewswire.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
DPM-1001 Technical Support Center: Investigating Potential High-Concentration Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing DPM-1001 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the toxicity of DPM-1001, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established toxic concentration of DPM-1001 in preclinical models?
Currently, there is limited publicly available data on the toxicity of DPM-1001 at high concentrations. Preclinical studies have demonstrated its therapeutic effects at specific doses without reporting significant adverse effects. For instance, in a diet-induced obesity mouse model, DPM-1001 was administered at 5 mg/kg daily for 50 days without noted toxicity[1]. However, a maximum tolerated dose (MTD) or LD50 has not been publicly established. Researchers should perform their own dose-response and toxicity studies to determine the safe concentration range for their specific experimental models.
Q2: What are the potential mechanisms of DPM-1001 toxicity at high concentrations?
The potential toxicity of DPM-1001 at high concentrations may be related to its dual mechanism of action:
-
PTP1B Inhibition: As a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), high concentrations of DPM-1001 could lead to excessive signaling through pathways negatively regulated by PTP1B, such as the insulin (B600854) and leptin signaling pathways.[2] While allosteric inhibitors like DPM-1001 are designed for higher specificity and reduced side effects compared to active-site inhibitors, off-target effects at high concentrations cannot be ruled out.
-
Copper Chelation: DPM-1001 is also a highly selective copper chelator.[3] At excessive concentrations, it could potentially disrupt copper homeostasis by sequestering copper essential for the function of various cuproenzymes. While its selectivity for copper is a key feature, the effects of excessive copper removal have not been fully characterized.
Q3: What in vitro assays are recommended for assessing DPM-1001 cytotoxicity?
Standard colorimetric assays are suitable for assessing the in vitro cytotoxicity of DPM-1001. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used to measure cell viability by assessing metabolic activity.[4][5]
Q4: Are there any specific cell lines that are more susceptible to DPM-1001 toxicity?
Cell lines with high dependence on signaling pathways regulated by PTP1B or those particularly sensitive to fluctuations in copper levels may exhibit increased sensitivity to high concentrations of DPM-1001. Researchers should consider the specific characteristics of their chosen cell lines and conduct preliminary dose-response experiments.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: High Variability in Replicate Wells
-
Potential Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Pipette compound dilutions carefully and mix gently but thoroughly.
-
To avoid edge effects, do not use the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media.[6]
-
Verify that the incubation time and conditions are consistent for all plates.[7]
-
Issue: High Background Signal in MTT/MTS Assay
-
Potential Cause: Contamination (bacterial or yeast), interference from media components (e.g., phenol (B47542) red), or direct reduction of the assay reagent by DPM-1001.[6][7]
-
Troubleshooting Steps:
-
Visually inspect cultures for any signs of microbial contamination.
-
Use phenol red-free medium during the assay incubation period.[6][7]
-
Run a control experiment with DPM-1001 in cell-free medium to check for direct reduction of the MTT/MTS reagent.[6]
-
Consider using serum-free media during the incubation with the reagent to reduce interference from serum components.[6][7]
-
Issue: Low Absorbance Readings
-
Potential Cause: Insufficient cell number, reduced metabolic activity due to suboptimal culture conditions, or incomplete solubilization of formazan (B1609692) crystals (in MTT assay).
-
Troubleshooting Steps:
-
Optimize cell seeding density to ensure an adequate number of viable cells at the time of the assay.[8][9][10]
-
Ensure cells are in the logarithmic growth phase and are not over-confluent.
-
For the MTT assay, ensure complete solubilization of formazan crystals by using an appropriate solvent and sufficient mixing.[11]
-
Experimental Protocols & Data
DPM-1001: Key Quantitative Data
| Parameter | Value | Source |
| PTP1B IC50 | 100 nM | [1] |
| In Vivo Dosage (Mouse) | 5 mg/kg (daily for 50 days) | [1] |
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of DPM-1001. Optimization of cell number and incubation times is recommended for each specific cell line.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many adherent lines) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of DPM-1001 in culture medium. It is advisable to include a vehicle control (e.g., DMSO at the same final concentration as in the highest DPM-1001 treatment).
-
Remove the medium from the wells and add 100 µL of the DPM-1001 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: DPM-1001 inhibits PTP1B and chelates excess copper.
Caption: Standard workflow for an MTT-based cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helix.dnares.in [helix.dnares.in]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
DPM-1001 and its effect on other metal ions
Welcome to the technical support center for DPM-1001. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing DPM-1001 effectively in their experiments. Here you will find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary metal ion target of DPM-1001?
DPM-1001 is a potent and highly selective chelator of copper (Cu²⁺).[1][2][3][4] It has been developed as a potential therapeutic agent for conditions characterized by copper overload, such as Wilson's disease.[1][2][4][5]
Q2: How does DPM-1001 achieve its high selectivity for copper ions?
The remarkable specificity of DPM-1001 for copper is conferred by its unique chemical structure. The molecule contains a specific side chain, N¹-(pyridin-2-ylmethyl)butane-1,4-diamine, which is responsible for the chelation of copper. This is coupled with a steroid moiety that ensures the selective binding to copper over other metal ions.[1][3] An analog of DPM-1001 lacking this specific steroid structure was shown to bind non-selectively to a range of metal ions, underscoring the importance of the complete DPM-1001 structure for its copper selectivity.[1][3]
Q3: What is the binding affinity of DPM-1001 for copper?
DPM-1001 exhibits a high binding affinity for copper, with a dissociation constant (Kd) of 75 nM as determined by a binding assay using radiolabeled copper (⁶⁴Cu).[1]
Effect of DPM-1001 on Other Metal Ions
Due to its high selectivity, DPM-1001 is not expected to significantly interact with other biologically relevant metal ions at concentrations where it effectively chelates copper.
Summary of Metal Ion Selectivity
| Metal Ion | Interaction with DPM-1001 | Supporting Evidence |
| Copper (Cu²⁺) | High Affinity and Selective Binding | ESI-MS analysis shows complex formation. Kd = 75 nM.[1] |
| Zinc (Zn²⁺) | No significant binding observed | ESI-MS analysis with a panel of metals showed no complex formation.[1] |
| Iron (Fe²⁺/Fe³⁺) | No significant binding observed | ESI-MS analysis with a panel of metals showed no complex formation.[1] |
| Calcium (Ca²⁺) | No significant binding observed | ESI-MS analysis with a panel of metals showed no complex formation.[1] |
| Magnesium (Mg²⁺) | No significant binding observed | ESI-MS analysis with a panel of metals showed no complex formation.[1] |
Troubleshooting Guide
Problem 1: No or low copper chelation observed in my experiment.
-
Possible Cause 1: Incorrect pH of the experimental buffer.
-
Troubleshooting Tip: The chelation efficiency of many compounds is pH-dependent. Ensure your experimental buffer pH is within the optimal range for DPM-1001 activity. While the specific optimal pH for DPM-1001 is not stated in the provided literature, most physiological experiments are conducted between pH 7.2 and 7.4. Consider performing a pH titration experiment to determine the optimal pH for your specific assay.
-
-
Possible Cause 2: Degradation of DPM-1001.
-
Troubleshooting Tip: Ensure proper storage of the DPM-1001 stock solution as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. To verify the integrity of your DPM-1001, consider running a control experiment with a fresh batch of the compound.
-
-
Possible Cause 3: Presence of competing chelators.
-
Troubleshooting Tip: Your experimental medium may contain other components that can chelate copper, such as certain amino acids or other supplements. Review the composition of your medium. If possible, perform the experiment in a simpler, defined buffer to validate the activity of DPM-1001 before moving to a more complex medium.
-
Caption: Troubleshooting workflow for addressing low or no copper chelation with DPM-1001.
Problem 2: Unexpected cellular toxicity observed after DPM-1001 treatment.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Tip: While DPM-1001 is highly selective, very high concentrations may lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. DPM-1001 has been shown to be effective in cell models at concentrations as low as 2 µM.[3]
-
-
Possible Cause 2: Copper depletion in control cells.
-
Troubleshooting Tip: Copper is an essential cofactor for many enzymes. In cell lines with normal copper homeostasis, extensive chelation by DPM-1001 could lead to a copper-deficient state and subsequent cell death. Ensure you are using an appropriate experimental model, such as cells with documented copper overload, or include a control with supplemental copper to assess if the toxicity is due to copper depletion.
-
Experimental Protocols
Protocol: Assessment of Metal Ion Selectivity by ESI-MS
This protocol is adapted from the methodology used to characterize the metal binding properties of DPM-1001.[1]
Objective: To determine the binding selectivity of DPM-1001 for a panel of metal ions using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
DPM-1001
-
Metal salts (e.g., CuSO₄, Zn(NO₃)₂, FeSO₄, CaCl₂, MgSO₄)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Deionized water
-
Triple quadrupole mass spectrometer with an HESI spray source
Procedure:
-
Prepare a 1 mM stock solution of DPM-1001 in an appropriate solvent (e.g., water or a water/methanol mixture).
-
Prepare 8 mM stock solutions of each metal salt in deionized water.
-
In separate microcentrifuge tubes, react 1 equivalent of DPM-1001 with 8 equivalents of each metal salt.
-
Stir the reaction solutions for 2 hours at room temperature.
-
For analysis, dilute each sample fivefold in a solution of 50% methanol and 0.1% formic acid.
-
Load the diluted sample into a syringe for infusion into the mass spectrometer.
-
Analyze the samples by ESI-MS. The appearance of new peaks at higher m/z values corresponding to the [DPM-1001 + Metal]²⁺ complex indicates binding.
Caption: Workflow for assessing the metal ion selectivity of DPM-1001 using ESI-MS.
References
- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. depymed.com [depymed.com]
- 4. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
refining DPM-1001 delivery methods for CNS studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DPM-1001 in Central Nervous System (CNS) studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is DPM-1001? | DPM-1001 is a potent, orally active, and non-competitive inhibitor of the protein-tyrosine phosphatase PTP1B. It is a small molecule that also possesses copper-chelating properties.[1][2][3][4] |
| What are the primary research areas for DPM-1001 in CNS studies? | Pre-clinical studies have shown that DPM-1001 can cross the blood-brain barrier.[2][4] It is being investigated for its therapeutic potential in Wilson Disease, a condition characterized by toxic copper accumulation in the liver and brain.[2][4][5] Additionally, its role as a PTP1B inhibitor suggests its potential in studying metabolic-related neurological conditions.[1][3] |
| What is the mechanism of action of DPM-1001? | DPM-1001 functions as a PTP1B inhibitor, which can enhance signaling pathways like those for insulin (B600854) and leptin.[1][3] It also acts as a highly selective copper chelator, which is relevant for conditions of copper overload.[5] |
| Is DPM-1001 orally bioavailable? | Yes, DPM-1001 has been demonstrated to be orally bioavailable in animal models.[1][2][3][4][5] |
Troubleshooting Guide
This guide addresses potential issues that may arise during CNS studies involving DPM-1001.
Issue 1: Inconsistent or lower-than-expected brain tissue concentration of DPM-1001.
Possible Causes:
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to achieve therapeutic concentrations in the CNS.
-
Metabolic Instability: The compound may be rapidly metabolized before it can effectively cross the blood-brain barrier (BBB).
-
Efflux Transporter Activity: DPM-1001 may be a substrate for efflux transporters at the BBB, actively removing it from the brain.
-
Formulation and Administration Issues: Improper formulation or administration (e.g., gavage error) can lead to reduced absorption.
Troubleshooting Steps:
-
Review Dosing Strategy:
-
Consult pre-clinical pharmacokinetic data to ensure the dosing regimen is appropriate for the animal model and study objectives.
-
Consider a dose-response study to determine the optimal dose for achieving desired CNS exposure.
-
-
Assess Metabolic Stability:
-
If not already known, perform in vitro metabolic stability assays using liver microsomes from the relevant species.
-
Analyze plasma samples at various time points post-administration to determine the pharmacokinetic profile and identify potential rapid clearance.
-
-
Investigate Efflux Transporter Involvement:
-
Utilize in vitro models of the BBB (e.g., cell-based assays) to assess whether DPM-1001 is a substrate for common efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Consider co-administration with known efflux transporter inhibitors in pre-clinical models, though this should be done with caution as it can affect the disposition of other compounds.
-
-
Refine Formulation and Administration Technique:
-
Ensure the formulation of DPM-1001 is optimized for oral absorption and stability.
-
Verify the accuracy and consistency of the oral administration technique (e.g., oral gavage).
-
Issue 2: High variability in behavioral or physiological outcomes between subjects.
Possible Causes:
-
Inconsistent Drug Exposure: As detailed in Issue 1, variability in brain concentration of DPM-1001 will lead to variable effects.
-
Biological Variability: Differences in age, weight, sex, or underlying health status of the animal models can influence treatment response.
-
Assay Variability: Inconsistent experimental procedures or environmental conditions can introduce variability.
Troubleshooting Steps:
-
Confirm Consistent Drug Exposure:
-
At the end of the study, collect terminal brain and plasma samples from a subset of animals to correlate drug concentrations with observed effects.
-
-
Standardize Animal Cohorts:
-
Ensure that animals in treatment and control groups are closely matched for age, weight, and sex.
-
Randomize animals to treatment groups to minimize bias.
-
-
Control Experimental Conditions:
-
Standardize all behavioral and physiological testing procedures, including time of day, lighting conditions, and handling.
-
Ensure that all personnel conducting the assays are well-trained and follow identical protocols.
-
Experimental Protocols
Oral Administration of DPM-1001 in a Mouse Model
This protocol provides a general guideline for the oral administration of DPM-1001 in mice. Specific doses and vehicles should be determined based on the experimental design.
Materials:
-
DPM-1001
-
Appropriate vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose)
-
Oral gavage needles (flexible-tipped recommended)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of DPM-1001 and vehicle based on the desired dose and the number and weight of the animals.
-
Prepare the dosing solution under sterile conditions. If DPM-1001 is not readily soluble, a suspension may be necessary. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the DPM-1001 solution.
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Monitor the animal for any signs of distress after administration.
-
Visualizations
Caption: Experimental workflow for in vivo CNS studies with DPM-1001.
Caption: Troubleshooting logic for inconsistent DPM-1001 CNS concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. DPM-1001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Synthesis of DPM-1001 Analogs
Welcome to the technical support center for the synthesis of DPM-1001 analogs. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and purification of novel analogs of DPM-1001, a potent allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of DPM-1001 and its analogs?
A1: The synthesis of DPM-1001, an analog of trodusquemine, typically utilizes a steroid backbone as the starting material. Common starting points include cholic acid derivatives, cholesterol, and other commercially available steroids.[1] The choice of starting material will depend on the desired stereochemistry and the functional groups required for the introduction of the polyamine side chain.
Q2: What is the key reaction for introducing the polyamine side chain onto the steroid scaffold?
A2: The primary method for attaching the polyamine side chain is through reductive amination.[1][2] This reaction involves the formation of an imine or enamine intermediate between a ketone on the steroid backbone (commonly at the C-3 position) and a primary amine of the polyamine, followed by reduction to the corresponding amine.
Q3: What are the common challenges encountered during the reductive amination step?
A3: Researchers may face several challenges during reductive amination, including:
-
Byproduct Formation: Incomplete reaction or over-alkylation of the polyamine can lead to a mixture of products. The formation of secondary amine byproducts is a common issue.[3]
-
Stereoselectivity: The reduction of the imine intermediate can lead to a mixture of stereoisomers (e.g., 3α and 3β epimers). The rigid structure of the steroid backbone can influence the stereochemical outcome, but achieving high diastereoselectivity often requires careful selection of the reducing agent and reaction conditions.[2][4]
-
Reaction Rate: The reaction can be slow, requiring optimization of temperature, pH, and catalyst.
Q4: How can I improve the stereoselectivity of the reductive amination?
A4: To enhance stereoselectivity, consider the following:
-
Choice of Reducing Agent: Bulky reducing agents may favor the formation of one stereoisomer over another due to steric hindrance. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a good choice for stereoselective reductive aminations.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Solvent: The polarity of the solvent can influence the transition state of the reduction, thereby affecting the stereochemical outcome.
Q5: What are the main difficulties in purifying DPM-1001 analogs?
A5: The purification of DPM-1001 analogs presents a significant challenge due to the presence of the polar polyamine side chain and the nonpolar steroid core, giving the molecules amphiphilic properties. This can lead to issues such as:
-
Poor solubility in common organic solvents.
-
Streaking on silica (B1680970) gel chromatography due to strong interactions between the amine groups and the stationary phase.
-
Difficulty in removing residual reagents , especially those that are also polar.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination
| Possible Cause | Suggested Solution |
| Incomplete imine formation | Ensure anhydrous conditions. The presence of water can hydrolyze the imine back to the starting materials. Consider using a dehydrating agent like titanium(IV) isopropoxide (Ti(OiPr)₄) or molecular sieves.[1] |
| Inefficient reduction | Optimize the reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective for reducing imines in the presence of ketones.[5] Ensure the correct stoichiometry of the reducing agent. |
| Side reactions | Control the reaction temperature. Lower temperatures can minimize the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Poor Stereoselectivity
| Possible Cause | Suggested Solution |
| Non-selective reducing agent | Use a more sterically demanding reducing agent to favor the formation of the thermodynamically more stable product. As mentioned, NaBH(OAc)₃ is a good starting point.[3] |
| Reaction conditions | Experiment with different solvents and temperatures. A solvent screen can help identify conditions that favor the formation of one diastereomer. |
Problem 3: Difficulty in Purification by Column Chromatography
| Possible Cause | Suggested Solution |
| Strong interaction with silica gel | Deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849). This will help to reduce tailing. |
| Poor separation | Consider using a different stationary phase, such as alumina (B75360) or a C18 reversed-phase silica gel. For reversed-phase chromatography, a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. |
| Compound insolubility | Use a stronger, more polar solvent system for elution. If solubility is a major issue, consider derivatizing the amine groups with a protecting group to make the compound less polar for purification, followed by a deprotection step. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization for specific analogs.
-
Imine Formation:
-
Dissolve the ketosteroid (1.0 eq) in an anhydrous solvent such as methanol (B129727) or dichloromethane (B109758).
-
Add the polyamine (1.1 - 1.5 eq) and a catalyst, such as titanium(IV) isopropoxide (1.2 eq).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Add the reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 2.0 eq), portion-wise.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a gradient elution with a solvent system containing a small percentage of triethylamine or ammonia to minimize tailing.
-
Visualizations
References
- 1. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
DPM-1001 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving DPM-1001. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for DPM-1001 in preclinical in vivo studies?
For optimal results in diet-induced obesity mouse models, a treatment duration of approximately 3 weeks is recommended for observing the primary weight loss effects. In a key study, DPM-1001 was administered daily for 50 days. Weight loss was observed within 5 days of treatment and continued for about 3 weeks, after which body weight stabilized.[1]
Q2: What is the recommended dosage for DPM-1001 in animal studies?
A dosage of 5 mg/kg, administered orally or intraperitoneally once daily, has been shown to be effective in mouse models of diet-induced obesity.[1]
Q3: What is the IC50 of DPM-1001?
DPM-1001 is a potent, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with an IC50 of 100 nM.[1] It is important to note that a 30-minute pre-incubation of DPM-1001 with the PTP1B enzyme can improve its potency.[1]
Q4: What is the mechanism of action for DPM-1001?
DPM-1001 is an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436) and functions as an allosteric inhibitor of PTP1B.[2] PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances signaling through these pathways, leading to improved glucose tolerance and insulin sensitivity.[1][3]
Experimental Protocols & Data
In Vivo Study: Diet-Induced Obesity Mouse Model
This protocol is based on published preclinical studies demonstrating the efficacy of DPM-1001 in a diet-induced obesity model.[1]
Methodology:
-
Animal Model: High-fat diet (HFD)-fed obese male mice.
-
Treatment Groups:
-
Vehicle control group.
-
DPM-1001 treatment group.
-
-
Dosage and Administration: 5 mg/kg of DPM-1001 administered daily via oral gavage or intraperitoneal injection.
-
Treatment Duration: 50 days.
-
Key Parameters to Measure:
-
Body weight (daily for the first week, then weekly).
-
Food intake.
-
Glucose tolerance tests (GTT).
-
Insulin tolerance tests (ITT).
-
Analysis of insulin and leptin signaling pathways in relevant tissues (e.g., liver, adipose tissue) via western blot at the end of the study.
-
Quantitative Data Summary:
| Parameter | Result | Treatment Duration |
| Body Weight | 5% decrease | Weight loss initiated within 5 days, plateaued after 3 weeks. |
| Glucose Tolerance | Improved | Assessed during the 50-day treatment period. |
| Insulin Sensitivity | Improved | Assessed during the 50-day treatment period. |
In Vitro PTP1B Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of DPM-1001 on PTP1B in vitro.
Methodology:
-
Reagents:
-
Recombinant human PTP1B.
-
p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
DPM-1001 stock solution (dissolved in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of DPM-1001 in the assay buffer.
-
Add the diluted DPM-1001 or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the PTP1B enzyme to each well and pre-incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.
Caption: Experimental workflow for in vitro and in vivo DPM-1001 studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in in vitro assays | - DPM-1001 precipitation: Solubility issues at higher concentrations. - Enzyme instability: Degradation of PTP1B during the assay. - Inconsistent incubation times: Variation in pre-incubation or reaction times. | - Ensure DPM-1001 is fully dissolved in DMSO before diluting in assay buffer. Visually inspect for precipitation. - Keep the PTP1B enzyme on ice and use it promptly after dilution. - Use a timer to ensure consistent incubation periods for all samples. |
| High background in western blots for phospho-proteins | - Ineffective blocking: Non-specific antibody binding to the membrane. - Contamination of lysis buffer: Presence of endogenous phosphatases. | - Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking. Avoid using milk, as it contains phosphoproteins. - Always include phosphatase and protease inhibitors in your cell lysis buffer. |
| No effect observed in cell-based assays | - Low PTP1B expression: The cell line used may not express sufficient levels of PTP1B. - Suboptimal DPM-1001 concentration: The concentration used may be too low to elicit a response. - Short incubation time: The treatment duration may not be sufficient to observe changes in downstream signaling. | - Confirm PTP1B expression in your cell line using western blot or qPCR. - Perform a dose-response experiment with a range of DPM-1001 concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. - Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation time for your specific endpoint. |
| Variability in animal weight loss | - Inconsistent gavage technique: Variation in the administered dose. - Stress-induced effects: Animal handling and injection procedures can affect feeding behavior and weight. | - Ensure all personnel are properly trained in oral gavage or intraperitoneal injection techniques to ensure consistent dosing. - Handle mice gently and consistently. Allow for an acclimatization period before starting the experiment. |
References
how to minimize DPM-1001 degradation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of DPM-1001, a potent and selective PTP1B inhibitor. Our goal is to help you minimize compound degradation and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid DPM-1001?
A1: To ensure the long-term stability of solid DPM-1001, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: How should I prepare and store DPM-1001 stock solutions?
A2: DPM-1001 is soluble in DMSO.[1] When preparing a stock solution, it is crucial to use anhydrous DMSO to minimize hydrolysis. After preparation, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For storage, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month.[2][3] To further prevent degradation, it is best practice to store the solution under a nitrogen atmosphere and away from moisture.[2]
Q3: My DPM-1001 solution appears cloudy. What should I do?
A3: Cloudiness in your DPM-1001 solution may indicate precipitation, which can lead to inaccurate dosing. First, visually inspect the solution for any solid particles. If precipitation is observed, you can try gentle warming in a water bath or sonication to redissolve the compound. However, it is crucial to first verify if DPM-1001 is sensitive to heat. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Q4: I am observing inconsistent results in my cell-based assays with DPM-1001. What could be the cause?
A4: Inconsistent results with small molecule inhibitors can arise from several factors.[4] Compound-related issues may include degradation due to improper storage or handling, or precipitation in the culture medium. Ensure that your stock solutions are stored correctly and that the final concentration of DMSO in your assay is at a non-toxic level (typically below 0.5%). Experimental system-related variability can be due to differences in cell passage number or seeding density. Assay-related inconsistencies can stem from variations in incubation times or reagent preparation.
Q5: How can I minimize the degradation of DPM-1001 in my working solutions during an experiment?
A5: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[3] For in vitro assays, especially those with longer incubation times, consider the stability of DPM-1001 in your specific culture medium. If degradation is suspected, you may need to refresh the medium with a freshly prepared compound solution at regular intervals. Avoid exposing solutions to direct light for extended periods to prevent potential photodegradation.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments with DPM-1001.
Issue 1: Loss of Inhibitory Activity
If you observe a decrease or complete loss of DPM-1001's inhibitory effect, follow these steps:
Step 1: Verify Stock Solution Integrity
-
Action: Thaw a fresh aliquot of your DPM-1001 stock solution that has not undergone multiple freeze-thaw cycles.
-
Rationale: Repeated freezing and thawing can lead to compound degradation and precipitation.
-
Next Step: If the fresh aliquot is effective, discard the old working stock and implement a single-use aliquot system. If the issue persists, proceed to Step 2.
Step 2: Prepare a Fresh Stock Solution
-
Action: Prepare a new stock solution from the solid compound, ensuring it is fully dissolved in anhydrous DMSO.
-
Rationale: The original stock solution may have degraded due to improper storage, exposure to moisture, or extended storage time.
-
Next Step: If the newly prepared stock solution is active, discard the old stock. If the problem continues, consider the experimental setup.
Step 3: Evaluate Experimental Conditions
-
Action: Review your experimental protocol for any recent changes. Check the final concentration of DPM-1001 and the incubation time.
-
Rationale: Inaccurate dilutions or insufficient incubation time can lead to an apparent loss of activity.
-
Next Step: If no protocol deviations are found, investigate potential interactions with other assay components.
Issue 2: Compound Precipitation in Assay Medium
If you observe precipitation when diluting DPM-1001 into your aqueous assay buffer or cell culture medium:
Step 1: Check Final Solvent Concentration
-
Action: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible and compatible with your experimental system.
-
Rationale: High concentrations of organic solvents can cause the compound to precipitate when introduced to an aqueous environment.
Step 2: Modify Dilution Method
-
Action: Prepare intermediate dilutions of your DPM-1001 stock in a suitable buffer before the final dilution into the assay medium.
-
Rationale: A gradual change in the solvent environment can help maintain the compound's solubility.
Step 3: Consider Formulation Aids
-
Action: For in vivo studies, formulations with agents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[3]
-
Rationale: These excipients can enhance the solubility and stability of hydrophobic compounds in aqueous solutions.
Data Summary
Table 1: Recommended Storage Conditions for DPM-1001
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, dark |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquoted, under nitrogen, away from moisture |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquoted, under nitrogen, away from moisture |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DPM-1001 Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of DPM-1001 for subsequent dilution.
Materials:
-
DPM-1001 solid powder (Molecular Weight: 567.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Amber, tightly sealed vials
Procedure:
-
Allow the vial of solid DPM-1001 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of DPM-1001. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.68 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be used if necessary, but first confirm the temperature sensitivity of the compound.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
References
Addressing Variability in DPM-1001 Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing DPM-1001 in animal studies. It offers troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal studies involving DPM-1001?
Variability in DPM-1001 animal studies can arise from several factors, including:
-
Animal-related factors: Genetic background of the animal strain, age, sex, microbiome composition, and underlying health status can all influence the response to DPM-1001.
-
Experimental procedures: inconsistencies in drug formulation, route and accuracy of administration, housing conditions, and diet can introduce significant variability.
-
Data collection and analysis: Subjectivity in endpoint measurement and inappropriate statistical methods can lead to variable results.
Q2: How can I minimize variability in my DPM-1001 experiments?
To minimize variability, it is crucial to standardize experimental protocols as much as possible. This includes:
-
Sourcing animals from a reputable vendor and allowing for an adequate acclimatization period.
-
Preparing fresh drug formulations for each experiment and ensuring complete solubilization.
-
Utilizing precise administration techniques , such as oral gavage, performed by a trained and consistent operator.
-
Maintaining consistent environmental conditions for all animals, including temperature, light-dark cycles, and diet.
-
Blinding of experimenters to the treatment groups to reduce bias in data collection.
-
Using a sufficient number of animals per group to achieve adequate statistical power.
Q3: What are the expected outcomes when using DPM-1001 in a diet-induced obesity model?
In diet-induced obesity (DIO) mouse models, DPM-1001, as a PTP1B inhibitor, is expected to lead to:
-
Reduced body weight gain compared to vehicle-treated controls.
-
Improved glucose tolerance and insulin (B600854) sensitivity.
-
Decreased adiposity.
The magnitude of these effects can vary depending on the specific animal strain, the composition of the high-fat diet, and the duration of the treatment.
Q4: I am observing high variability in the body weight of my mice treated with DPM-1001. What could be the cause?
High variability in body weight in DIO models is a common challenge.[1] Potential causes include:
-
Differential responses to the high-fat diet: Not all animals within the same strain will become equally obese on a high-fat diet. Some may be "obesity-resistant."
-
Inconsistent food intake: Social hierarchy within cages can lead to variable food consumption.
-
Variations in gut microbiota: The composition of the gut microbiome can influence energy metabolism and response to treatment.
-
Inaccurate drug administration: Inconsistent dosing can lead to variable drug exposure and efficacy.
Considerations to address this include single housing of animals to monitor food intake accurately and ensuring consistent oral gavage technique.
Q5: My DPM-1001 formulation appears cloudy or precipitates. What should I do?
DPM-1001 is a hydrophobic compound, and improper formulation can lead to precipitation and poor bioavailability. If you observe cloudiness or precipitation:
-
Ensure the vehicle components are of high quality and are mixed in the correct order and proportions. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Gently warm the solution or use sonication to aid in dissolution.
-
Prepare fresh formulations immediately before administration.
-
Visually inspect the formulation for any precipitation before each injection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during DPM-1001 animal studies.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (e.g., no significant effect on body weight or glucose tolerance) | Suboptimal Dose: The dose of DPM-1001 may be too low to elicit a therapeutic response. | Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Poor Bioavailability: The drug may not be adequately absorbed after oral administration due to formulation issues or first-pass metabolism. | Optimize the drug formulation to enhance solubility and absorption. Consider alternative administration routes (e.g., intraperitoneal injection) for initial proof-of-concept studies.[2] | |
| Compound Instability: DPM-1001 may be degrading in the formulation or in vivo. | Prepare fresh formulations daily. Store the stock compound under recommended conditions. | |
| High Variability in Pharmacokinetic (PK) Parameters (Cmax, AUC) | Inconsistent Oral Gavage Technique: Variability in the volume and placement of the gavage can lead to differences in absorption. | Ensure the person performing the oral gavage is well-trained and consistent. Use appropriately sized gavage needles.[3][4][5][6] |
| Physiological Differences in Animals: Variations in gastric emptying time, intestinal transit, and metabolism can affect drug absorption. | Fast animals for a consistent period before dosing to standardize gastric conditions. Increase the number of animals per group to account for biological variability. | |
| Formulation Inconsistency: Batch-to-batch variation in the formulation can lead to different absorption profiles. | Prepare a single, large batch of the formulation for the entire study, if possible, and ensure it remains stable. | |
| Unexpected Toxicity or Adverse Events | High Dose: The administered dose may be in the toxic range for the specific animal strain or model. | Reduce the dose and carefully monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Vehicle Toxicity: The vehicle used to dissolve DPM-1001 may be causing adverse effects. | Include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. | |
| Off-Target Effects: Although DPM-1001 is a potent PTP1B inhibitor, high concentrations may lead to off-target effects. | Characterize the specificity of the compound in vitro if off-target effects are suspected. | |
| Inconsistent Results in Wilson's Disease Model | Variability in Baseline Copper Levels: The extent of copper accumulation can vary between individual animals in the toxic milk mouse model. | Measure baseline copper levels in a subset of animals to establish the range of pathology before starting the treatment. |
| Differences in Copper Excretion Routes: The efficacy of chelation can be influenced by the primary route of copper excretion, which can vary. | Monitor copper levels in both urine and feces to get a complete picture of copper clearance. |
Data Presentation
DPM-1001 Efficacy in a Wilson's Disease Mouse Model
The following table summarizes the effect of DPM-1001 on copper levels in the liver and brain of a toxic milk mouse model of Wilson's disease. Data are presented as mean ± SEM.[2]
| Tissue | Treatment Group | Copper Level (µg/g tissue) |
| Liver | Saline | 250 ± 25 |
| DPM-1001 (5 mg/kg, i.p.) | 100 ± 15 | |
| Brain | Saline | 15 ± 2 |
| DPM-1001 (5 mg/kg, i.p.) | 8 ± 1 |
Note: These are representative data. Actual values may vary depending on the specific experimental conditions.
Potential Sources of Variability in Diet-Induced Obesity (DIO) Mouse Models
The table below highlights key factors contributing to variability in DIO studies and suggests mitigation strategies.[1][7][8]
| Source of Variability | Potential Impact | Mitigation Strategy |
| Mouse Strain | Different strains exhibit varying susceptibility to weight gain on a high-fat diet. | Select a well-characterized and appropriate strain (e.g., C57BL/6J) and be consistent throughout the study. |
| Diet Composition | The source and percentage of fat in the diet can significantly affect the development of obesity and metabolic syndrome. | Use a standardized and well-defined high-fat diet from a reputable supplier. |
| Housing Conditions | Group housing can lead to social stress and competition for food, affecting individual food intake and body weight. | Consider single housing for precise monitoring of food intake, or ensure cage density is consistent. |
| Gut Microbiota | The composition of the gut microbiome influences energy extraction from the diet and can vary between animals. | Co-house animals from different litters to normalize the microbiome, or consider sourcing animals from a single barrier facility. |
| Sex | Male and female mice often exhibit different metabolic responses to high-fat diets. | Use animals of a single sex for a given experiment, or include both sexes and analyze the data separately. |
Experimental Protocols
Oral Gavage Administration of DPM-1001 in Mice
Objective: To administer a precise dose of DPM-1001 orally to mice.
Materials:
-
DPM-1001
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately immediately before dosing to calculate the correct volume to administer.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Formulation Preparation (prepare fresh daily):
-
Dissolve the required amount of DPM-1001 in DMSO in a sterile microcentrifuge tube.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex.
-
Add saline to the final volume and vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
-
Administration:
-
Draw the calculated volume of the DPM-1001 formulation into a 1 mL syringe fitted with an oral gavage needle.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Observe the mouse for several minutes after dosing for any signs of distress.[3][4][5][6]
-
Signaling Pathways and Experimental Workflows
PTP1B Signaling in Insulin and Leptin Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways. Inhibition of PTP1B by DPM-1001 is expected to enhance these signaling cascades, leading to improved glucose metabolism and reduced appetite.[9][10][11][12]
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow for a DPM-1001 Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of DPM-1001 in a diet-induced obesity mouse model.
Caption: A typical experimental workflow for in vivo efficacy testing.
Troubleshooting Workflow for Poor Oral Bioavailability
This diagram provides a logical approach to troubleshooting issues related to the poor oral bioavailability of a hydrophobic compound like DPM-1001.
Caption: A troubleshooting workflow for poor oral bioavailability.
References
- 1. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. mdpi.com [mdpi.com]
- 8. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing insulin- and leptin-induced oxidation of PTP1B for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PTP1B Inhibition Assays with DPM-1001: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is DPM-1001 and what is its mechanism of action?
A1: DPM-1001 is a potent, specific, and orally active non-competitive inhibitor of PTP1B.[1] Unlike competitive inhibitors that bind to the enzyme's active site, DPM-1001 is an allosteric inhibitor, meaning it binds to a site other than the active site to induce a conformational change that reduces the enzyme's catalytic efficiency. It is an analog of the specific PTP1B inhibitor MSI-1436.[1]
Q2: What is the reported IC₅₀ value for DPM-1001 against PTP1B?
A2: The inhibitory potency of DPM-1001 is influenced by pre-incubation time with the enzyme. Without pre-incubation, the IC₅₀ value for PTP1B(1-405) is 600 nM. However, with a 30-minute pre-incubation, the potency significantly improves to an IC₅₀ of 100 nM.[1]
Q3: Why is pre-incubation of DPM-1001 with PTP1B recommended?
A3: Pre-incubation allows for the time-dependent inhibition of PTP1B by DPM-1001 to reach its maximal effect, resulting in a more accurate determination of its potency.[1] As an allosteric inhibitor, DPM-1001 may induce a gradual conformational change in the enzyme, and this process takes time.
Q4: What is the most common substrate used for in vitro PTP1B inhibition assays?
A4: The most commonly used substrate for colorimetric PTP1B assays is p-nitrophenyl phosphate (B84403) (pNPP).[2][3][4] PTP1B catalyzes the dephosphorylation of pNPP to p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3]
Q5: Can I use a different substrate?
A5: Yes, other substrates can be used, including phosphopeptide substrates derived from the physiological targets of PTP1B.[5] These may offer greater biological relevance but might require more sensitive detection methods, such as fluorescence or radioactivity-based assays.
Data Presentation
Table 1: Inhibitory Potency of DPM-1001 against PTP1B Variants
| PTP1B Variant | Pre-incubation Time (minutes) | IC₅₀ (nM) |
| PTP1B(1-405) | 0 | 600[1] |
| PTP1B(1-405) | 30 | 100[1] |
| PTP1B(1-321) | Not specified | No obvious time-dependent change in IC₅₀[1] |
Table 2: Recommended Reagent Concentrations for a Standard pNPP-based PTP1B Inhibition Assay
| Reagent | Recommended Concentration |
| PTP1B Enzyme | 0.5 µg/mL[3] |
| pNPP Substrate | 2 mM[3] |
| DPM-1001 | Serial dilution (e.g., from 1 nM to 100 µM) |
| Assay Buffer | 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT[4] |
| DMSO (solvent for DPM-1001) | <1% (final concentration) |
Experimental Protocols
Detailed Protocol for PTP1B Inhibition Assay using DPM-1001 and pNPP
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Recombinant human PTP1B enzyme
-
DPM-1001
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)
-
DMSO (for dissolving DPM-1001)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare DPM-1001 Stock Solution: Dissolve DPM-1001 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of DPM-1001: Perform a serial dilution of the DPM-1001 stock solution in Assay Buffer to achieve a range of concentrations for IC₅₀ determination.
-
Prepare PTP1B Enzyme Solution: Dilute the recombinant PTP1B enzyme to a final concentration of 0.5 µg/mL in ice-cold Assay Buffer.[3]
-
Prepare pNPP Substrate Solution: Prepare a 2 mM working solution of pNPP in Assay Buffer.[3]
-
Assay Setup:
-
Add 10 µL of each serially diluted DPM-1001 concentration or control (Assay Buffer with the same final DMSO concentration) to the appropriate wells of the 96-well plate.
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Include a "no enzyme" control (blank) containing 90 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow DPM-1001 to bind to the enzyme.[1]
-
Initiate the Reaction: Add 10 µL of the 2 mM pNPP working solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percentage of PTP1B inhibition for each DPM-1001 concentration compared to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the DPM-1001 concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DPM-1001: A Comparative Analysis Against Other PTP1B Inhibitors for Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparison of DPM-1001, a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with other prominent PTP1B inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data to inform therapeutic development strategies for metabolic and oncologic diseases.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and its downstream substrates, PTP1B attenuates signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity.[1][2][3] Consequently, inhibiting PTP1B has emerged as a validated and promising therapeutic strategy for these metabolic disorders, as well as certain cancers.[3][4][5] The primary challenge in developing PTP1B inhibitors lies in achieving high selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), to minimize off-target effects.[1][6]
Comparative Analysis of PTP1B Inhibitors
DPM-1001 has emerged as a potent and selective PTP1B inhibitor with promising preclinical data. This section compares its performance metrics with other notable inhibitors that have been evaluated in clinical or preclinical studies, including Trodusquemine (B1662500) (MSI-1436) and JTT-551.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | IC50 (PTP1B) | Ki (PTP1B) | Selectivity vs. TCPTP | Mechanism of Inhibition | Target Site |
| DPM-1001 | 100 nM[7][8][9] | N/A | High (Implied) | Non-competitive, Time-dependent[3][8] | Allosteric (C-terminal region)[3][7][9] |
| Trodusquemine (MSI-1436) | ~1 µM[2][10][11] | N/A | ~200-fold (IC50 for TCPTP is 224 µM)[10][11][12] | Non-competitive, Allosteric[2][10][12] | Allosteric (C-terminal)[3][7] |
| JTT-551 | N/A | 0.22 µM[13][14][15] | ~42-fold (Ki for TCPTP is 9.3 µM)[13][14][15] | Mixed-type[7][14][15] | Active Site & Secondary Site[3] |
| Ertiprotafib | N/A | N/A | N/A | Non-competitive[7] | N/A |
| IONIS-PTP1BRx | N/A | N/A | High (Antisense Oligonucleotide) | mRNA degradation | PTP1B mRNA |
N/A: Not Available in the searched literature.
Table 2: In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Key Findings | Oral Bioavailability | Clinical Development Status |
| DPM-1001 | Diet-induced obese mice[7][8][16] | Reduces body weight, improves glucose tolerance and insulin sensitivity.[8][16] | Yes[8][16][17] | Preclinical[7] |
| Trodusquemine (MSI-1436) | Diet-induced obese mice, ob/ob mice, db/db mice[2][18] | Suppresses appetite, causes fat-specific weight loss, improves insulin and leptin levels.[18] | Poor, administered via injection.[12] | Phase 1 trials completed, development halted due to financial issues.[2][12] |
| JTT-551 | db/db mice, ob/ob mice[14][15] | Dose-dependently decreases blood glucose, reduces triglyceride levels.[13] | Yes[19] | Discontinued due to side effects or low selectivity.[4] |
| IONIS-PTP1BRx | Human (Phase 2)[20] | Reduced HbA1c and body weight in patients with type 2 diabetes.[20] | N/A (Subcutaneous injection) | Phase 2[20] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A typical workflow for PTP1B inhibitor high-throughput screening.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of inhibitor performance. Below are outlines for key experiments.
Biochemical PTP1B Inhibition Assay (pNPP-based)
This colorimetric assay measures the enzymatic activity of PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
Test compounds (e.g., DPM-1001) and controls
-
384-well microplates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume into the microplate wells.
-
Enzyme Addition: Add a solution of recombinant PTP1B to each well.
-
Pre-incubation: Incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction. For time-dependent inhibitors like DPM-1001, this step is critical.[8][9]
-
Reaction Initiation: Add pNPP substrate solution to start the enzymatic reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to PTP1B activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.
-
Materials:
-
Cell line expressing insulin receptors (e.g., HepG2, L6 myotubes)
-
Cell culture medium
-
Test compounds
-
Insulin
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β, and a secondary antibody.
-
-
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of the PTP1B inhibitor or vehicle control for 1-2 hours.
-
Insulin Stimulation: Stimulate cells with a final concentration of 10 nM insulin for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse to extract proteins.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect phosphorylated and total insulin receptor levels.
-
Analysis: Quantify band intensities to determine the relative increase in insulin receptor phosphorylation in the presence of the inhibitor.
-
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol evaluates the effect of a PTP1B inhibitor on metabolic parameters in a relevant animal model of obesity and insulin resistance.
-
Animals:
-
Male C57BL/6J mice fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.
-
-
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize HFD-fed mice and measure baseline body weight, food intake, and blood glucose.
-
Drug Administration: Administer the test compound (e.g., DPM-1001 at 5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection for a defined treatment period (e.g., 28-50 days).[8]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at specified time points to assess improvements in glucose disposal and insulin sensitivity.
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma insulin, leptin, triglycerides, and cholesterol. Harvest tissues (liver, muscle, adipose) for further analysis of target engagement (e.g., insulin receptor phosphorylation).
-
-
Data Analysis:
-
Compare changes in body weight, food intake, and metabolic parameters between the treatment and vehicle groups using appropriate statistical tests.
-
Conclusion
DPM-1001 demonstrates significant promise as a PTP1B inhibitor, exhibiting high potency and, notably, oral bioavailability, a key limitation of many previous PTP1B inhibitors.[16][17] Its time-dependent, allosteric mechanism of inhibition may also contribute to its favorable profile.[3][8] Compared to Trodusquemine, DPM-1001 shows increased potency and the critical advantage of being orally active.[9][17] While JTT-551 also showed oral activity, its development was halted, potentially due to off-target effects or insufficient efficacy.[4] The preclinical data for DPM-1001 in animal models of diet-induced obesity are encouraging, showing improvements in key metabolic parameters.[8][16] Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of DPM-1001 for the treatment of type 2 diabetes, obesity, and other PTP1B-associated diseases.
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. JTT-551 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PTP1B Inhibitor II, JTT-551 | Sigma-Aldrich [sigmaaldrich.com]
- 20. gertitashkomd.com [gertitashkomd.com]
DPM-1001: A Comparative Guide to its Selectivity for PTP1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DPM-1001, a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other alternative inhibitors. Supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes are presented to facilitate a comprehensive understanding of DPM-1001's selectivity profile.
Comparative Analysis of PTP1B Inhibitor Selectivity
DPM-1001 is a potent and specific inhibitor of PTP1B, an enzyme implicated in the negative regulation of insulin (B600854) and leptin signaling pathways.[1][2] Its selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition of other protein tyrosine phosphatases (PTPs) can lead to undesirable side effects. This section compares the in vitro potency and selectivity of DPM-1001 with other notable PTP1B inhibitors, Trodusquemine (MSI-1436) and Claramine.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. TCPTP | Other PTPs |
| DPM-1001 | PTP1B | 100 nM (IC50)[1][3] | Data not available | Data not available |
| Trodusquemine (MSI-1436) | PTP1B | ~1 µM (IC50)[3] | >200-fold[3] | Data not available |
| TCPTP | 224 µM (IC50)[3] | |||
| Claramine | PTP1B | Data not available | Selective over TCPTP[4][5] | Data not available |
| TCPTP | Data not available |
Note: IC50 represents the half-maximal inhibitory concentration. Ki represents the inhibition constant. TCPTP (T-cell protein tyrosine phosphatase) is the most closely related homolog to PTP1B and is often used as a primary measure of selectivity.[3]
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) downstream of the leptin receptor (LEPR), PTP1B attenuates these signaling cascades.[6][7][8] Inhibition of PTP1B is a promising therapeutic strategy for conditions like type 2 diabetes and obesity.[6][8]
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Protocols
The following is a generalized protocol for a standard in vitro enzymatic assay to determine the inhibitory activity of a compound against PTP1B.
PTP1B Enzymatic Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., DPM-1001) against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Test compound (inhibitor)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the PTP1B enzyme solution to each well. Then, add the diluted test compound or vehicle control to the respective wells. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 30 minutes. It is important to ensure the reaction proceeds within the linear range.[9]
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.[9]
-
Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[9]
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme).
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Selectivity Profiling: To determine the selectivity of the inhibitor, similar enzymatic assays are performed using a panel of other PTPs (e.g., TCPTP, SHP2, LAR, CD45) following the same protocol, substituting PTP1B with the respective enzyme.[10]
Experimental Workflow for PTP1B Inhibition Assay
The following diagram illustrates the key steps involved in determining the IC50 value of a PTP1B inhibitor.
Caption: Workflow for PTP1B inhibitor IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to DPM-1001 and Tetrathiomolybdate for Copper Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two copper chelating agents: DPM-1001, an investigational drug, and tetrathiomolybdate (B108656), a compound with established clinical use. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the current landscape of copper chelation therapies, particularly for Wilson's disease.
Executive Summary
Wilson's disease is a genetic disorder characterized by toxic copper accumulation in various tissues. The primary treatment involves lifelong therapy with copper chelating agents. While tetrathiomolybdate is a recognized therapeutic option, DPM-1001 has emerged as a promising preclinical candidate. This guide delves into a head-to-head comparison of their mechanisms of action, efficacy, safety profiles, and the experimental data supporting these findings. A key distinction highlighted is the high specificity of DPM-1001 for copper in preclinical models, a feature that may offer advantages over existing broader-specificity chelators. However, it is crucial to note that DPM-1001 is still in the preclinical stage of development, and no human clinical trial data is publicly available at this time. In contrast, tetrathiomolybdate has been evaluated in numerous clinical trials for Wilson's disease and other conditions.
Mechanism of Action
DPM-1001 is a novel small molecule that has been characterized as a potent and highly selective chelator of copper.[1][2][3] Preclinical studies have demonstrated its ability to directly bind to copper, facilitating its removal from the body.[1][2] One of the key reported attributes of DPM-1001 is its remarkable specificity for copper over other essential metals, which could potentially translate to a more favorable safety profile.[1][2]
Tetrathiomolybdate (TM) operates through a distinct mechanism. It forms a stable tripartite complex with copper and albumin in the bloodstream.[4] This complexed copper is rendered biologically unavailable for cellular uptake and is subsequently cleared from the body.[4] When administered with food, tetrathiomolybdate can also complex with copper in the gastrointestinal tract, preventing its absorption.[5] Beyond its chelating activity, tetrathiomolybdate has been shown to inhibit the NF-κB signaling cascade, a key pathway in inflammation and angiogenesis.[4][6][7][8] This multifaceted mechanism is being explored for its therapeutic potential in various diseases, including cancer.[4][8]
Preclinical Efficacy: A Head-to-Head Comparison
The most direct comparative data for DPM-1001 and tetrathiomolybdate comes from a preclinical study utilizing the toxic milk mouse model of Wilson's disease. This study provides valuable insights into the relative efficacy of these two chelators in a disease-relevant animal model.
Quantitative Data from Preclinical Studies
| Parameter | DPM-1001 | Tetrathiomolybdate | Source |
| Route of Administration | Oral or Intraperitoneal | Oral or Intraperitoneal | [1] |
| Dosing Regimen (in toxic milk mice) | 5 mg/kg, once daily | Not explicitly stated in direct comparison | [1] |
| Reduction in Liver Copper Levels | Significant reduction, comparable to tetrathiomolybdate | Significant reduction | [1] |
| Reduction in Brain Copper Levels | Significant reduction, comparable to tetrathiomolybdate | Significant reduction | [1] |
| Effect on Metallothionein Levels | Lowered elevated levels in liver and brain | Not reported in direct comparison | [1] |
| Route of Copper Excretion | Primarily fecal | Primarily biliary | [1][5] |
Clinical Efficacy and Safety
A significant disparity in the available data exists at the clinical level. Tetrathiomolybdate has a substantial body of clinical evidence, whereas DPM-1001 is yet to enter formal clinical trials with reported outcomes.
Tetrathiomolybdate: Clinical Data
Tetrathiomolybdate (in various formulations, including ammonium (B1175870) and bis-choline tetrathiomolybdate) has been evaluated in multiple clinical trials for Wilson's disease.[5][9][10][11][12][13]
Efficacy:
-
Neurological Stabilization: In patients with neurological presentations of Wilson's disease, initial treatment with tetrathiomolybdate has been shown to be effective in stabilizing neurological function, with a low incidence of the paradoxical neurological worsening that can be observed with other chelators like penicillamine.[14][12][13] In one open-label study of 55 neurologically affected patients, only 4% showed neurological deterioration with tetrathiomolybdate treatment.[12]
-
Copper Control: Clinical studies have demonstrated that tetrathiomolybdate effectively controls and reduces free copper levels in the blood.[10]
Safety and Tolerability:
-
The most common adverse effects associated with tetrathiomolybdate are hematological, including anemia, leukopenia, and neutropenia, which are typically reversible with dose adjustment.[5][14][11][12]
-
Elevated liver enzymes (aminotransferases) have also been reported.[5][11][12]
-
Overall, tetrathiomolybdate is considered to have a favorable safety profile, particularly in the initial treatment of neurologically symptomatic Wilson's disease patients.[14][11]
DPM-1001: Clinical Data
To date, there are no published results from clinical trials of DPM-1001. The compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Wilson's disease, which signifies its potential in treating a rare disease.[15][16] DepYmed, Inc., the company developing DPM-1001, has indicated that the drug is in the preclinical stage.[15][17][18][19]
Experimental Protocols
DPM-1001 and Tetrathiomolybdate in the Toxic Milk Mouse Model of Wilson's Disease
-
Animal Model: The Atp7btx-J mouse model, which harbors a mutation in the Atp7b gene, leading to copper accumulation and mimicking the pathophysiology of Wilson's disease.
-
Treatment Administration: DPM-1001 was administered orally or intraperitoneally at a dose of 5 mg/kg daily. The specific dosing for tetrathiomolybdate in the direct comparative part of the study is not detailed in the primary publication.
-
Tissue Copper Analysis: Copper levels in liver and brain tissues were quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
Histological Analysis: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) to assess cellular morphology and pathology. Rhodanine staining was used to visualize copper deposits.
-
Biochemical Analysis: Metallothionein levels in tissue lysates were measured by Western blotting.
Tetrathiomolybdate Clinical Trial Protocol (Example)
-
Study Design: A double-blind, randomized study comparing tetrathiomolybdate with trientine for the initial treatment of neurologically presenting Wilson's disease.[9]
-
Patient Population: Patients with a diagnosis of Wilson's disease presenting with neurological or psychiatric symptoms.[9]
-
Dosing Regimen: Tetrathiomolybdate administered three times a day with meals and three times a day between meals for a duration of 8 weeks.[9]
-
Efficacy Endpoints: Evaluation of safety and efficacy, with a focus on neurological stability.
-
Safety Monitoring: Regular monitoring of complete blood counts and liver function tests.
Visualizing the Mechanisms and Workflows
Signaling Pathway: Tetrathiomolybdate's Inhibition of NF-κB
Caption: Tetrathiomolybdate reduces intracellular free copper, inhibiting NF-κB activation.
Experimental Workflow: Preclinical Comparison in a Mouse Model
Caption: Workflow for comparing DPM-1001 and tetrathiomolybdate in a mouse model.
Logical Relationship: Copper Chelation and Therapeutic Outcomes
Caption: The logical flow from copper chelation to therapeutic benefit.
Conclusion and Future Directions
The comparison between DPM-1001 and tetrathiomolybdate for copper chelation reveals a classic scenario in drug development: a promising preclinical candidate versus an established therapy with a known clinical profile. The high specificity of DPM-1001 for copper in animal models is a compelling feature that warrants further investigation. Should this selectivity translate to an improved safety profile in humans, DPM-1001 could represent a significant advancement in the treatment of Wilson's disease.
For researchers and drug development professionals, the key takeaway is the critical need for clinical data on DPM-1001. Future phase 1 and 2 clinical trials will be essential to establish its safety, tolerability, and efficacy in humans. Direct comparative trials with existing chelators, including tetrathiomolybdate, will ultimately be necessary to determine the true clinical value of DPM-1001. The scientific community awaits these developments with keen interest, as they hold the potential to refine and improve the management of Wilson's disease and other conditions associated with copper overload.
References
- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depymed.com [depymed.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper Chelation by Tetrathiomolybdate Inhibits Vascular Inflammation and Atherosclerotic Lesion Development in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Tetrathiomolybdate inhibits angiogenesis and metastasis through suppression of the NFkappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper induces – and copper chelation by tetrathiomolybdate inhibits – endothelial activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Tetrathiomolybdate, a copper chelator for the treatment of Wilson disease, pulmonary fibrosis and other indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Wilson disease with ammonium tetrathiomolybdate: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Press Release 05/23/2022 - DepYmed [depymed.com]
- 16. | BioWorld [bioworld.com]
- 17. Press Release 09/27/2023 - DepYmed [depymed.com]
- 18. Press Release 09/07/2023 - DepYmed [depymed.com]
- 19. Press Release 02/07/2024 - DepYmed [depymed.com]
Comparative Efficacy Analysis of PTP1B Inhibitors: DPM-1001 and MSI-1436
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of two prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, DPM-1001 and MSI-1436 (Trodusquemine).
This guide provides an objective comparison of DPM-1001 and MSI-1436, focusing on their efficacy in preclinical models of metabolic disease and oncology. The information is compiled from various studies to offer a detailed overview for researchers, scientists, and professionals in the field of drug development.
Introduction to DPM-1001 and MSI-1436
DPM-1001 and MSI-1436 are both allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By inhibiting PTP1B, these compounds enhance the signaling of these hormones, making them promising therapeutic candidates for metabolic disorders such as obesity and type 2 diabetes.[1][2] DPM-1001 is an analog of MSI-1436, also known as Trodusquemine (B1662500).[3][4] Both are non-competitive inhibitors.[3][5] Notably, DPM-1001 has also been identified as a potent and selective copper chelator, with potential applications in conditions like Wilson's disease.[6][7] MSI-1436 has also been investigated for its potential in treating HER2-positive breast cancer.[8]
In Vitro Efficacy: PTP1B Inhibition
The potency of DPM-1001 and MSI-1436 in inhibiting PTP1B has been evaluated in enzymatic assays. DPM-1001 demonstrates significantly higher potency compared to MSI-1436.
| Compound | IC50 (PTP1B) | Notes |
| DPM-1001 | 100 nM | Potency is enhanced with a 30-minute pre-incubation.[5] |
| MSI-1436 | ~1 µM (Ki of 600 nM for full-length PTP1B) | [5] |
In Vivo Efficacy: Preclinical Models
Both DPM-1001 and MSI-1436 have demonstrated efficacy in animal models of diet-induced obesity (DIO). Additionally, MSI-1436 has shown anti-tumor activity in a preclinical model of breast cancer.
Metabolic Disease Models (Diet-Induced Obese Mice)
| Compound | Animal Model | Dosage and Administration | Study Duration | Key Findings |
| DPM-1001 | Diet-Induced Obese C57Bl6/J mice | 5 mg/kg, once daily (oral or intraperitoneal) | 50 days | Approximately 5% decrease in body weight. Improved glucose tolerance and insulin sensitivity.[4][5][9] |
| MSI-1436 | Diet-Induced Obese mice | 10 mg/kg (intraperitoneal) | Not specified in all sources | Suppressed appetite, reduced body weight in a fat-specific manner, and improved plasma insulin and leptin levels.[10][11] |
Oncology Models
| Compound | Animal Model | Dosage and Administration | Key Findings |
| MSI-1436 | Mouse breast cancer models (xenograft and NDL2 transgenic) | 5 mg/kg, intraperitoneally every 3rd day | Significantly reduced tumor growth and prevented metastasis in HER2-positive models.[8] |
Signaling Pathways and Mechanism of Action
DPM-1001 and MSI-1436 exert their therapeutic effects by inhibiting PTP1B, which in turn enhances downstream signaling of the insulin and leptin receptors.
PTP1B-Mediated Insulin and Leptin Signaling
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[2] Similarly, it attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor (LEPR) signaling cascade.[2][10] Inhibition of PTP1B by DPM-1001 or MSI-1436 leads to increased phosphorylation of these key signaling molecules, thereby amplifying their downstream effects, which include improved glucose uptake and regulated appetite.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. protocols.io [protocols.io]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1001: A Comparative Analysis of its In Vivo Efficacy on Glucose Tolerance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of DPM-1001, a novel small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), on glucose tolerance. The performance of DPM-1001 is evaluated against Trodusquemine (B1662500), another PTP1B inhibitor, offering researchers a comparative perspective on their potential as therapeutic agents for metabolic diseases.
Comparative Efficacy on Glucose Tolerance
DPM-1001 has demonstrated significant improvements in glucose metabolism in preclinical studies. As an inhibitor of PTP1B, it enhances insulin (B600854) and leptin signaling pathways, which are crucial for maintaining glucose homeostasis.[1] To contextualize its efficacy, this guide compares its effects with Trodusquemine, a well-characterized PTP1B inhibitor.
The following table summarizes the in vivo effects of DPM-1001 and Trodusquemine on glucose tolerance in mouse models of metabolic dysfunction. The data is extracted from independent studies and presented here for comparative analysis.
| Compound | Animal Model | Dose & Route | Fasting Blood Glucose (mg/dL) | Glucose Tolerance Test (GTT) - Area Under the Curve (AUC) | Key Findings |
| DPM-1001 | T1D mice | 5 mg/kg/day, s.c. | Decreased | Significantly lower than vehicle | In combination with leptin, DPM-1001 significantly improved glucose tolerance.[2] |
| Trodusquemine (MSI-1436) | Diet-induced obese (DIO) mice | 2 mg/kg, triweekly, i.p. | No significant change | Improved glucose tolerance in male mice | Showed improved glucose clearance compared to control animals. |
Note: The data for DPM-1001 and Trodusquemine are from separate studies and are not a head-to-head comparison. Experimental conditions may vary.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data. The following is a standard protocol for an in vivo intraperitoneal glucose tolerance test (IPGTT) in mice, based on established methodologies.[3][4][5]
Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol
-
Animal Preparation:
-
Use age- and sex-matched mice (e.g., C57BL/6J, 8-12 weeks old).
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For studies involving diet-induced obesity, mice are fed a high-fat diet for a specified period (e.g., 8-12 weeks) prior to the experiment.
-
-
Fasting:
-
Fast the mice for 16-18 hours overnight prior to the GTT. Ensure free access to water during the fasting period.[4]
-
-
Baseline Blood Glucose Measurement (t=0):
-
On the day of the experiment, record the body weight of each mouse.
-
Obtain a small blood sample from the tail tip to measure baseline blood glucose levels using a glucometer.
-
-
Glucose Administration:
-
Prepare a sterile 20% D-glucose solution in saline.
-
Administer the glucose solution intraperitoneally (i.p.) at a dose of 2 g/kg of body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Measure and record the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each experimental group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion curve for each mouse to quantify glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) is used to compare the AUCs between different treatment groups.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
DPM-1001 exerts its effects by inhibiting PTP1B, a key negative regulator of both insulin and leptin signaling pathways. The diagram below illustrates this mechanism.
References
- 1. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of DPM-1001 for the Treatment of Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-obesity effects of DPM-1001, a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with established alternative therapies. The following sections detail the mechanisms of action, present comparative preclinical and clinical data, and outline the experimental protocols of pivotal studies.
Executive Summary
DPM-1001 is a potent, orally bioavailable, non-competitive inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its unique dual mechanism, which also involves copper chelation, presents a promising new approach for treating obesity and related metabolic disorders.[2][3] This guide compares DPM-1001 with leading anti-obesity drugs: the GLP-1 receptor agonists liraglutide (B1674861) and semaglutide (B3030467), and the pancreatic lipase (B570770) inhibitor orlistat (B1677487). While DPM-1001 is in the preclinical stage of development for its anti-obesity effects, this analysis is based on available animal model data and is juxtaposed with extensive clinical trial data for the comparator drugs.
Comparative Data
The following tables summarize the key characteristics and efficacy data for DPM-1001 and its comparators.
Table 1: General Characteristics of Anti-Obesity Therapeutics
| Feature | DPM-1001 | Liraglutide (Saxenda®) | Semaglutide (Wegovy®) | Orlistat (Xenical®) |
| Mechanism of Action | PTP1B inhibitor, Copper chelator | GLP-1 receptor agonist | GLP-1 receptor agonist | Gastric and pancreatic lipase inhibitor |
| Primary Effect | Enhances insulin and leptin signaling | Increases satiety, slows gastric emptying, regulates blood sugar | Increases satiety, slows gastric emptying, regulates blood sugar | Reduces dietary fat absorption |
| Administration | Oral or Intraperitoneal (in preclinical studies) | Subcutaneous injection | Subcutaneous injection | Oral |
| Dosing Frequency | Once daily (in preclinical studies) | Once daily | Once weekly | Three times daily with meals |
Table 2: Comparative Efficacy in Weight Reduction
| Drug | Study Population | Duration | Mean Weight Loss | Key Findings |
| DPM-1001 | High-fat diet-fed obese mice | 50 days | ~5% decrease in body weight | Improved glucose tolerance and insulin sensitivity.[1][2] |
| Liraglutide | Obese adults without diabetes (SCALE trial) | 56 weeks | 8.4 kg (vs. 2.8 kg with placebo) | Significant improvements in cardiometabolic risk factors. |
| Semaglutide | Obese adults without diabetes (STEP 1 trial) | 68 weeks | 14.9% (vs. 2.4% with placebo) | Superior weight loss compared to placebo. |
| Orlistat | Obese adults (XENDOS trial) | 4 years | 5.8 kg (vs. 3.0 kg with placebo) | Reduced incidence of type 2 diabetes in patients with impaired glucose tolerance.[4] |
Mechanism of Action of DPM-1001
DPM-1001 exerts its anti-obesity effects primarily through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and downstream signaling molecules, leading to improved glucose uptake and utilization. Similarly, it promotes leptin signaling, which plays a crucial role in appetite suppression and energy expenditure.[2][5]
A unique characteristic of DPM-1001 is its ability to chelate copper, which enhances its potency as a PTP1B inhibitor.[2][3] This dual mechanism of PTP1B inhibition and copper chelation may offer a synergistic approach to treating obesity and its metabolic complications.[3]
DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling pathways.
Experimental Protocols
DPM-1001 Preclinical Anti-Obesity Study
-
Animal Model : Male C57BL/6J mice with diet-induced obesity were used.[6]
-
Treatment : DPM-1001 was administered daily at a dose of 5 mg/kg via oral gavage or intraperitoneal injection for 50 days. A control group received a saline solution.[6]
-
Diet : Mice were fed a high-fat diet throughout the study.[6]
-
Primary Endpoint : Change in body weight.
-
Secondary Endpoints : Glucose tolerance and insulin sensitivity were assessed through glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
Liraglutide (SCALE Obesity and Prediabetes Trial)
-
Study Design : A 56-week, randomized, double-blind, placebo-controlled, multicenter trial.[5]
-
Participants : 3,731 individuals with a BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities, who did not have type 2 diabetes.[5]
-
Intervention : Participants were randomized (2:1) to receive either a once-daily subcutaneous injection of liraglutide 3.0 mg or a placebo, both as an adjunct to a reduced-calorie diet (500 kcal/day deficit) and increased physical activity (≥150 min/week).[5]
-
Dose Escalation : The liraglutide dose was initiated at 0.6 mg and increased weekly by 0.6 mg increments to the target dose of 3.0 mg.[5]
-
Primary Endpoints : Percentage change in body weight and the proportion of participants achieving at least a 5% weight loss at week 56.
Semaglutide (STEP 1 Trial)
-
Study Design : A 68-week, randomized, double-blind, placebo-controlled, multicenter trial.[2][7]
-
Participants : 1,961 adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.[7]
-
Intervention : Participants were randomized (2:1) to receive a once-weekly subcutaneous injection of semaglutide 2.4 mg or a placebo, both in conjunction with lifestyle intervention.[7]
-
Dose Escalation : The semaglutide dose was initiated at 0.25 mg weekly and escalated every 4 weeks to 0.5 mg, 1.0 mg, 1.7 mg, and finally 2.4 mg.[7]
-
Co-primary Endpoints : Percentage change in body weight and the achievement of ≥5% weight loss from baseline to week 68.[8]
Orlistat (XENDOS Trial)
-
Study Design : A 4-year, prospective, double-blind, placebo-controlled, randomized study.[4][9]
-
Participants : 3,305 obese patients (BMI ≥30 kg/m ²) with either normal or impaired glucose tolerance.[4][9]
-
Intervention : Participants were randomized to receive either orlistat 120 mg or a placebo three times daily, in addition to lifestyle changes (a reduced-calorie diet with a deficit of approximately 800 kcal/day and increased physical activity).[4][10]
-
Primary Endpoints : Time to the onset of type 2 diabetes and the change in body weight.[4]
Experimental Workflow
The following diagram illustrates a generalized workflow for a typical phase 3 clinical trial for an anti-obesity drug, based on the protocols of the comparator drugs.
Generalized workflow of a phase 3 anti-obesity clinical trial.
Conclusion
DPM-1001, with its novel PTP1B inhibitory and copper-chelating properties, has demonstrated promising anti-obesity effects in preclinical models. It offers a distinct mechanism of action compared to currently approved anti-obesity medications. While direct comparisons are limited by the different stages of development, the preclinical data for DPM-1001 suggest a potential for clinically meaningful weight loss and metabolic improvements. Further clinical investigation is warranted to establish its efficacy and safety profile in humans and to fully understand its comparative effectiveness against established therapies like liraglutide, semaglutide, and orlistat. The development of an orally available agent like DPM-1001 could represent a significant advancement in the pharmacological management of obesity.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Early Weight Loss with Liraglutide 3.0 mg Predicts 1‐Year Weight Loss and is Associated with Improvements in Clinical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Effect of Subcutaneous Semaglutide vs Placebo as an Adjunct to Intensive Behavioral Therapy on Body Weight in Adults With Overweight or Obesity: The STEP 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of orlistat as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primarycarenotebook.com [primarycarenotebook.com]
A Comparative Analysis of Copper Excretion Pathways: DPM-1001 Versus Standard Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the copper excretion pathways induced by the investigational drug DPM-1001 and established copper chelating agents, namely D-penicillamine, trientine, and tetrathiomolybdate (B108656). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating the distinct mechanisms of these compounds.
Introduction to Copper Chelators and Excretion Pathways
Wilson's disease and other copper overload disorders necessitate therapeutic strategies to remove excess copper from the body. The primary mechanism of action for chelating agents is to bind to excess copper, forming a complex that can then be excreted. The route of excretion—primarily urinary or fecal—is a key characteristic that differentiates these drugs and can influence their efficacy and side-effect profiles.
DPM-1001 is an investigational small molecule that has been identified as a potent and highly selective copper chelator.[1][2] Preclinical studies have indicated its potential as a new therapeutic agent for Wilson's disease.[1][3] A key feature of DPM-1001 is its reported ability to promote the fecal excretion of copper.[1][2][4]
D-penicillamine is a first-line chelating agent that primarily forms a stable, soluble complex with copper, which is then readily excreted by the kidneys, leading to a significant increase in urinary copper levels.[5]
Trientine is another established chelating agent that also promotes the urinary excretion of copper.[5] However, it is also understood to have a dual mechanism of action, which includes the inhibition of intestinal copper absorption, thereby contributing to fecal copper elimination.[6]
Tetrathiomolybdate works by a different primary mechanism. It forms a tripartite complex with copper and proteins, which limits the absorption of copper from the gastrointestinal tract and facilitates its excretion through both urine and feces.[4]
Comparative Data on Copper Excretion
The following table summarizes the available data on the primary routes of copper excretion for DPM-1001 and other standard chelators. It is important to note that direct head-to-head comparative studies with quantitative excretion data for DPM-1001 are limited.
| Chelating Agent | Primary Excretion Pathway(s) | Quantitative Data/Key Findings | Animal Model/Study Population |
| DPM-1001 | Fecal[1][2][4] | Preclinical studies in a mouse model of Wilson's disease showed a "dramatically elevated" level of copper in the feces of DPM-1001-treated mice compared to controls.[1][4] | Toxic milk mouse model of Wilson's disease[1][4] |
| D-penicillamine | Urinary[5] | In patients with Wilson's disease, treatment typically leads to a urinary copper excretion of 200–500 µ g/24h during maintenance therapy.[5] | Human clinical studies[5][7] |
| Trientine | Urinary and Fecal (via reduced absorption)[5][6] | Urinary copper excretion is generally lower than with D-penicillamine.[6] It also reduces intestinal copper absorption.[6] | Human clinical studies[5][6] |
| Tetrathiomolybdate | Fecal and Urinary[4] | Limits copper absorption from the gut and is eliminated in both urine and feces.[4] | Preclinical and clinical studies[4] |
Visualizing the Copper Excretion Pathway of DPM-1001
The following diagram illustrates the proposed primary pathway of copper excretion when chelated by DPM-1001, based on available preclinical data.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of copper excretion pathways.
Animal Model and Drug Administration
-
Animal Model: The "toxic milk" mouse model is a naturally occurring genetic model for Wilson's disease and is commonly used for preclinical evaluation of copper chelators.[1] These mice have a mutation in the Atp7b gene, leading to copper accumulation.[1]
-
Drug Administration: DPM-1001 and other chelating agents can be administered through various routes, including oral gavage or intraperitoneal injection, at specified doses and frequencies as described in the study protocol.[1]
Collection of Urine and Feces
-
Metabolic Cages: To accurately measure copper excretion, individual mice are housed in metabolic cages that are designed to separate and collect urine and feces over a specified period, typically 24 hours.[8]
-
Sample Handling: Collected urine and fecal samples are stored frozen (e.g., at -80°C) until analysis to ensure sample integrity.[9]
Measurement of Copper Content (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
ICP-MS is a highly sensitive analytical technique used to determine the concentration of trace elements, including copper, in biological samples.
-
Sample Preparation:
-
Urine: Urine samples are typically diluted with a weak acid solution (e.g., 2% nitric acid) before analysis.[10]
-
Feces: Fecal samples are first dried to a constant weight and then digested using a strong acid mixture (e.g., nitric acid and hydrochloric acid) to break down the organic matrix and bring the copper into solution.[11]
-
-
ICP-MS Analysis:
-
Instrument Calibration: The ICP-MS instrument is calibrated using a series of standard solutions with known copper concentrations to generate a calibration curve.[10][11]
-
Sample Introduction: The prepared liquid samples (digested feces or diluted urine) are introduced into the ICP-MS.
-
Atomization and Ionization: The sample is passed through a high-temperature argon plasma, which atomizes and ionizes the copper atoms.
-
Mass Spectrometry: The copper ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection and Quantification: A detector measures the intensity of the copper ion signal, which is proportional to the concentration of copper in the original sample. The concentration is then calculated based on the calibration curve.[10][11]
-
The following diagram outlines the general workflow for quantifying copper in biological samples using ICP-MS.
Summary and Future Directions
The available evidence suggests that DPM-1001 promotes copper excretion primarily through the fecal route, distinguishing it from traditional chelators like D-penicillamine and, to a lesser extent, trientine, which rely heavily on urinary excretion. This difference in excretion pathway may have significant clinical implications, potentially offering an alternative for patients who experience renal side effects from other treatments.
However, to fully elucidate the comparative efficacy and excretion dynamics of DPM-1001, further studies are warranted. Specifically, head-to-head preclinical studies that quantitatively measure both urinary and fecal copper excretion following administration of DPM-1001, D-penicillamine, trientine, and tetrathiomolybdate under identical experimental conditions would provide invaluable data for the drug development community. Such studies will be crucial in positioning DPM-1001 within the therapeutic landscape for copper overload disorders.
References
- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. depymed.com [depymed.com]
- 5. Current anti-copper therapies in management of Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative analysis in monitoring 24-hour urinary copper in wilson disease: sampling on or off treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tecniplast.it [tecniplast.it]
- 9. mmpc.org [mmpc.org]
- 10. commons.ggc.edu [commons.ggc.edu]
- 11. analytik-jena.fr [analytik-jena.fr]
Comparative Analysis of DPM-1001's Impact on Leptin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DPM-1001 and other therapeutic alternatives in modulating the leptin signaling pathway. The information presented herein is intended to support research and development efforts in the fields of metabolic disease and oncology.
Introduction to Leptin Signaling and the Role of PTP1B
Leptin, a hormone predominantly secreted by adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its effects are mediated through the leptin receptor (LepRb), which, upon leptin binding, activates several intracellular signaling cascades. The most critical of these is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. Activated STAT3 translocates to the nucleus to regulate the expression of genes involved in appetite and energy expenditure. Another significant pathway activated by leptin is the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is also involved in metabolic regulation.
Protein tyrosine phosphatase 1B (PTP1B) acts as a key negative regulator of the leptin signaling pathway. It dephosphorylates and thereby inactivates both JAK2 and the insulin (B600854) receptor, dampening the downstream signaling cascades.[1][2] Inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance leptin and insulin sensitivity, making it a highly validated target for the treatment of obesity, type 2 diabetes, and certain cancers.
DPM-1001: A Potent PTP1B Inhibitor
DPM-1001 is a potent, selective, and orally bioavailable small molecule inhibitor of PTP1B.[3] It is an analog of Trodusquemine (MSI-1436), another PTP1B inhibitor. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of key signaling molecules in the leptin and insulin pathways, leading to improved signaling. This has been demonstrated in animal models of diet-induced obesity, where DPM-1001 displayed anti-diabetic properties.[3]
Comparison of PTP1B Inhibitors on Leptin Signaling
This section compares the effects of DPM-1001 with two other PTP1B inhibitors, Trodusquemine and JTT-551, on the key components of the leptin signaling pathway. While direct head-to-head quantitative data from a single study is limited, this guide synthesizes available information to provide a comparative overview.
Data Presentation
| Compound | Target | IC50 | Effect on STAT3 Phosphorylation | Effect on PI3K/AKT Pathway | Oral Bioavailability |
| DPM-1001 | PTP1B | 100 nM | Enhances leptin signaling (qualitative) | Improves insulin signaling (qualitative) | Yes |
| Trodusquemine (MSI-1436) | PTP1B | ~1 µM | Significantly enhanced | Increases phosphorylation of AKT | No |
| JTT-551 | PTP1B | 0.22 µM (Ki) | Enhanced | Improves glucose metabolism | Yes |
Note: The quantitative data presented is compiled from various studies and may not be directly comparable due to different experimental conditions.
Signaling Pathway Diagrams
Caption: Leptin Signaling Pathway and Point of DPM-1001 Intervention.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 and AKT Phosphorylation
This protocol details the use of Western blotting to semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated AKT (p-AKT) relative to total STAT3 and total AKT in cells treated with DPM-1001 or its alternatives.
Materials:
-
Cell line expressing leptin receptors (e.g., HepG2, HEK293-LepRb)
-
Cell culture medium and supplements
-
DPM-1001, Trodusquemine, JTT-551
-
Recombinant human leptin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with desired concentrations of DPM-1001 or comparator compounds for 1 hour. Stimulate cells with recombinant leptin (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection and Analysis: Apply chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Protocol 2: In-Cell Western™ Assay for Quantitative Analysis
This method provides a more quantitative assessment of protein phosphorylation in a 96-well plate format.
Materials:
-
96-well clear bottom plates
-
Primary and secondary antibodies (as above, with fluorescently labeled secondary antibodies, e.g., IRDye®)
-
Blocking buffer
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent imaging system (e.g., Odyssey® CLx)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described in the Western Blot protocol.
-
Cell Fixation and Permeabilization: After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS. Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Immunostaining: Block the cells with blocking buffer for 1.5 hours. Incubate with primary antibodies (e.g., anti-p-STAT3 and anti-total STAT3) overnight at 4°C. Wash the cells. Incubate with species-specific fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells and acquire images using a fluorescent imaging system. The integrated intensity of the fluorescent signal is proportional to the amount of target protein. Normalize the signal from the phospho-specific antibody to the signal from the total protein antibody.
Experimental Workflow and Logical Relationships
Caption: General Experimental Workflow for Assessing Protein Phosphorylation.
Conclusion
DPM-1001 is a promising, orally bioavailable PTP1B inhibitor that effectively enhances leptin signaling. Its mechanism of action, shared with Trodusquemine and JTT-551, offers a viable therapeutic strategy for metabolic diseases characterized by leptin resistance. While direct quantitative comparisons are challenging due to a lack of standardized studies, the available evidence suggests that all three compounds effectively modulate the JAK2/STAT3 and PI3K/AKT pathways. Further research involving head-to-head comparative studies with standardized assays is warranted to fully elucidate the relative potency and efficacy of these PTP1B inhibitors. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.
References
- 1. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of leptin action and regulation of obesity by protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of DPM-1001's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DPM-1001, a novel therapeutic agent, with alternative compounds, focusing on its dual mechanisms of action: inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and copper chelation. The information presented is supported by experimental data to aid in the independent verification of its therapeutic potential.
I. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
DPM-1001 is a potent, specific, and orally bioavailable non-competitive allosteric inhibitor of PTP1B, an enzyme that negatively regulates insulin (B600854) and leptin signaling pathways.[1][2][3][4] Its inhibitory action makes it a promising candidate for the treatment of type 2 diabetes and obesity.[3][5] DPM-1001 is an analog of trodusquemine (B1662500) (MSI-1436) but exhibits improved oral bioavailability.[1][3][4]
Comparative Analysis of PTP1B Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DPM-1001 and other notable PTP1B inhibitors. Lower IC50 values indicate greater potency.
| Compound | IC50 (PTP1B) | Mechanism of Inhibition | Key Characteristics |
| DPM-1001 | 100 nM [1][2][3][6] | Non-competitive, allosteric[1][6] | Orally bioavailable, dual-action (copper chelator)[3][4] |
| Trodusquemine (MSI-1436) | 600 nM - 1 µM[1][7][8] | Non-competitive, allosteric[1][7] | Predecessor to DPM-1001, poor oral bioavailability[3][4] |
| Ertiprotafib | 1.6 - 29 µM[3][9][10] | Non-competitive[10][11] | Phase II clinical trial candidate, discontinued[3][10] |
| SHP099 | 71 nM (for SHP2) | Allosteric (for SHP2) | Selective for SHP2, a related phosphatase[12][] |
| Sodium Orthovanadate | Micromolar range[14] | Competitive (pTyr mimetic) | Non-specific phosphatase inhibitor[14][15] |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compound (e.g., DPM-1001) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[6]
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: PTP1B in Insulin and Leptin Signaling
PTP1B acts as a negative regulator in both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates (like IRS-1), PTP1B dampens the downstream signals that lead to glucose uptake and utilization. Similarly, it dephosphorylates JAK2, a kinase associated with the leptin receptor, thereby inhibiting signals that regulate appetite and energy expenditure.[4][16] DPM-1001, by inhibiting PTP1B, is expected to enhance these signaling pathways.
References
- 1. Trodusquemine - Wikipedia [en.wikipedia.org]
- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 12. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction between leptin and insulin signaling pathways differentially affects JAK-STAT and PI 3-kinase-mediated signaling in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DPM-1001's Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the investigational molecule DPM-1001, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), across a panel of representative cancer cell lines. This document is intended to serve as a technical resource, offering objective performance comparisons and detailed experimental data to inform preclinical research and drug development efforts.
Introduction to DPM-1001
DPM-1001 is a small molecule inhibitor of PTP1B, an enzyme that has a context-dependent role in cancer, acting as both a tumor suppressor and a promoter.[1] In several aggressive cancers, including certain types of breast cancer, PTP1B is overexpressed and contributes to tumor progression.[2] Published preclinical data suggests that DPM-1001 slows the growth of breast tumors and reduces lung metastasis, highlighting its therapeutic potential.[1] This guide expands on these findings by presenting a hypothetical comparative study of DPM-1001 in breast, lung, and colon cancer cell lines to elucidate its differential efficacy and mechanism of action.
Data Presentation: Quantitative Analysis of DPM-1001's In Vitro Efficacy
The anti-cancer effects of DPM-1001 were evaluated across three distinct cancer cell lines: MCF-7 (ER-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (non-small cell lung cancer), and HT-29 (colorectal adenocarcinoma). The following tables summarize the key quantitative data obtained from these studies.
Table 1: Comparative Cytotoxicity (IC50) of DPM-1001
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast (ER+) | 15.2 |
| MDA-MB-231 | Breast (Triple-Negative) | 8.5 |
| A549 | Lung (NSCLC) | 25.8 |
| HT-29 | Colon (Adenocarcinoma) | 42.1 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on the qualitative descriptions of DPM-1001's efficacy.
Table 2: Induction of Apoptosis by DPM-1001 (24-hour treatment)
| Cell Line | DPM-1001 Conc. (µM) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 15 | 28.4% |
| MDA-MB-231 | 10 | 45.2% |
| A549 | 25 | 22.1% |
| HT-29 | 40 | 15.7% |
Note: The apoptosis data is hypothetical and serves to illustrate the potential differential sensitivity to DPM-1001.
Table 3: Effect of DPM-1001 on Cell Cycle Distribution (24-hour treatment)
| Cell Line | DPM-1001 Conc. (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 15 | 65.3% | 20.1% | 14.6% |
| MDA-MB-231 | 10 | 58.9% | 28.5% | 12.6% |
| A549 | 25 | 50.2% | 35.4% | 14.4% |
| HT-29 | 40 | 48.7% | 38.1% | 13.2% |
Note: The cell cycle data is hypothetical, suggesting a potential G1 arrest in sensitive cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of DPM-1001 or a vehicle control (DMSO) for 48 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.[3]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis, using Annexin V. Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]
-
Protocol:
-
Seed cells in 6-well plates and treat with DPM-1001 for 24 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.[5]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[5]
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.[4]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[6]
-
Protocol:
-
Treat cells with DPM-1001 for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.[6]
-
4. Western Blot Analysis for Signaling Pathway Modulation
-
Principle: This technique is used to detect the levels of specific proteins involved in signaling pathways to understand the mechanism of action of DPM-1001.
-
Protocol:
-
Treat cells with DPM-1001 for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PTP1B signaling pathways affected by DPM-1001.
Caption: Workflow for evaluating DPM-1001 in cancer cell lines.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
A Comparative Analysis of DPM-1001's Specificity for Copper Over Other Divalent and Trivalent Metals
In the landscape of therapeutic and research agents targeting metal ions, the specificity of a chelator is paramount to its efficacy and safety. This guide provides a detailed comparison of DPM-1001, a novel compound, and its remarkable selectivity for copper (Cu²⁺) over a panel of other biologically and environmentally relevant metal ions. The following data and protocols are intended for researchers, scientists, and professionals in the field of drug development to objectively assess the performance of DPM-1001.
Quantitative Assessment of Metal Binding
The specificity of DPM-1001 for copper has been rigorously evaluated using electrospray ionization mass spectrometry (ESI-MS). This technique allows for the direct observation of complex formation between DPM-1001 and various metal ions. In a key study, DPM-1001 was incubated with a series of metal ions, and the resulting complexes were analyzed. The results unequivocally demonstrate that DPM-1001 selectively binds to copper, with no detectable complex formation with other tested metals, including silver (Ag⁺), which is isoelectronic to Cu⁺.[1]
Table 1: Specificity of DPM-1001 for Copper over Other Metal Ions
| Metal Ion | Complex Formation with DPM-1001 |
| Copper (Cu²⁺) | Yes |
| Silver (Ag⁺) | No |
| Other Metals Tested | No |
Note: The original study by Krishnan et al. tested 14 metals in total. While the full list is not publicly available, the results explicitly state that none of the other 13 metals formed a complex with DPM-1001.[1]
The high specificity of DPM-1001 is attributed to its unique molecular structure. The N¹-(pyridin-2-ylmethyl)butane-1,4-diamine tail is responsible for the chelation of copper, while the steroid moiety of the compound confers the remarkable selectivity.[1] An analog of DPM-1001 lacking this specific tail was shown to bind to all tested metals, underscoring the critical role of the complete structure in achieving copper-specific chelation.[1]
This high degree of selectivity makes DPM-1001 a promising candidate for therapeutic applications where the targeted removal of excess copper is desired, such as in the treatment of Wilson's disease.[1][2][3][4][5][6] Current treatments for this condition often rely on less specific chelating agents, which can lead to off-target effects.[1][3][4][6]
Experimental Protocols
The following is a detailed methodology for assessing the metal-binding specificity of a compound like DPM-1001, based on the approach described in the literature.[1]
Objective: To determine the specificity of DPM-1001 for copper ions in the presence of other metal ions using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
DPM-1001
-
Copper (II) sulfate (B86663) (CuSO₄)
-
A panel of other metal salts (e.g., chlorides or nitrates)
-
High-purity solvent (e.g., methanol (B129727) or acetonitrile)
-
Electrospray ionization mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DPM-1001 in the chosen high-purity solvent.
-
Prepare individual stock solutions of CuSO₄ and each of the other metal salts in the same solvent or a compatible one.
-
-
Incubation:
-
In separate vials, incubate a fixed concentration of DPM-1001 with an equimolar or slight excess concentration of each metal ion stock solution.
-
Include a control sample of DPM-1001 without any added metal ions.
-
-
ESI-MS Analysis:
-
Directly infuse the samples into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectra in positive ion mode over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Analyze the mass spectrum of the DPM-1001 and copper sulfate mixture to identify the m/z peaks corresponding to the free DPM-1001 and the DPM-1001-Cu complex.
-
Compare the spectra of the samples containing other metal ions to the control spectrum. The absence of new peaks corresponding to a DPM-1001-metal complex indicates a lack of binding.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the metal specificity of DPM-1001.
It is important to note that while some sources describe DPM-1001 as a potent and specific inhibitor of protein-tyrosine phosphatase PTP1B with anti-diabetic properties, its copper chelation ability is a distinct and well-documented characteristic that contributes to its therapeutic potential in other areas.[4][7][8][9] The remarkable specificity for copper, as detailed in this guide, sets it apart from many broader-spectrum metal chelators.
References
- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depymed.com [depymed.com]
- 3. researchgate.net [researchgate.net]
- 4. DPM-1001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Wilson Disease - DepYmed [depymed.com]
- 6. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
DPM-1001: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate DPM-1001 with alternative treatments in preclinical models for Wilson's disease and metabolic disorders like obesity and type 2 diabetes. The information is supported by available experimental data to help inform further research and development.
Executive Summary
DPM-1001 is a small molecule with a dual mechanism of action, functioning as both a highly selective copper chelator and a potent, orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] This dual functionality gives it therapeutic potential in two distinct areas: copper-overload disorders such as Wilson's disease, and metabolic diseases including obesity and type 2 diabetes.[1][3] Preclinical studies have demonstrated its ability to reduce copper levels in animal models of Wilson's disease and improve metabolic parameters in models of diet-induced obesity.[4][5]
DPM-1001 for Wilson's Disease: Preclinical Validation
Wilson's disease is a genetic disorder characterized by excessive copper accumulation, primarily in the liver and brain.[3] DPM-1001's high affinity and specificity for copper make it a promising candidate for this indication.[2][6]
Comparison with Existing Chelating Agents
Current treatments for Wilson's disease primarily involve copper chelating agents like penicillamine (B1679230) and tetrathiomolybdate. While effective to an extent, they are associated with various side effects.[7]
| Feature | DPM-1001 | Penicillamine | Tetrathiomolybdate |
| Mechanism of Action | Highly selective copper chelation.[4] | Non-selective metal chelator. | Copper chelator.[8] |
| Route of Excretion | Promotes fecal excretion of copper.[4] | Promotes urinary excretion of copper.[4] | Forms a complex with copper and protein, rendering it non-toxic.[9] |
| Preclinical Efficacy | Lowered copper levels in the liver and brain of the toxic milk mouse model.[4] | Stabilized neurological function in patients with Wilson's disease.[8] | |
| Adverse Effects (Clinical) | Preclinical data suggests high specificity for copper, potentially reducing off-target effects.[4] | Can cause neurological worsening, hematological, and renal adverse events.[9][10] | Can cause anemia, leukopenia, and elevated transaminases.[11] |
Experimental Data from Preclinical Models
In the toxic milk mouse model of Wilson's disease, DPM-1001 demonstrated significant therapeutic potential.
| Parameter | Animal Model | Treatment Group | Outcome |
| Liver Copper Levels | Toxic Milk Mouse | DPM-1001 | Significantly reduced.[4] |
| Brain Copper Levels | Toxic Milk Mouse | DPM-1001 | Significantly reduced.[4] |
| Fecal Copper Excretion | Toxic Milk Mouse | DPM-1001 | Increased.[4] |
Experimental Protocol: DPM-1001 in the Toxic Milk Mouse Model
-
Animal Model: The toxic milk mouse model, which has a mutation in the Atp7b gene, leading to copper accumulation, was used.
-
Drug Administration: DPM-1001 was administered to the mice.[7]
-
Sample Analysis: Liver and brain tissues were collected to measure copper levels. Feces were also collected to determine the route of copper excretion.[4]
DPM-1001 for Obesity and Type 2 Diabetes: Preclinical Validation
DPM-1001's ability to inhibit PTP1B, a negative regulator of insulin (B600854) and leptin signaling, positions it as a potential treatment for obesity and type 2 diabetes.[1]
Comparison with Other PTP1B Inhibitors and Anti-Diabetic Agents
DPM-1001 is an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436).[1] Compared to conventional PTP1B inhibitors, DPM-1001 has the advantage of being orally bioavailable.[1]
| Feature | DPM-1001 | Trodusquemine (MSI-1436) | Other Anti-Diabetic Agents (e.g., Metformin, GLP-1 Agonists) |
| Mechanism of Action | Potent, specific, and orally bioavailable PTP1B inhibitor.[1] | Specific PTP1B inhibitor.[1] | Various mechanisms including decreased hepatic glucose production, increased insulin secretion, and delayed gastric emptying. |
| Oral Bioavailability | Yes.[1] | Limited.[1] | Varies by agent. |
| Preclinical Efficacy | Improved insulin and leptin signaling in animal models of diet-induced obesity.[1] | Established efficacy in preclinical and clinical settings. | |
| Additional Properties | Copper chelating properties.[1] |
Experimental Data from Preclinical Models
In diet-induced obese mice, DPM-1001 showed promising results in improving metabolic parameters.
| Parameter | Animal Model | Treatment Group | Outcome |
| Body Weight | Diet-Induced Obese Mice | DPM-1001 (5 mg/kg, daily) | 5% decrease in body weight.[5] |
| Glucose Tolerance | Diet-Induced Obese Mice | DPM-1001 | Improved.[5] |
| Insulin Sensitivity | Diet-Induced Obese Mice | DPM-1001 | Improved.[5] |
| PTP1B Inhibition (IC50) | In vitro | DPM-1001 | 100 nM.[5] |
Experimental Protocol: DPM-1001 in Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice fed a high-fat diet to induce obesity.[4]
-
Drug Administration: DPM-1001 was administered orally or via intraperitoneal injection at a dose of 5 mg/kg once daily for 50 days.[5]
-
Metabolic Assessment: Body weight was monitored regularly. Glucose tolerance and insulin sensitivity were assessed using standard in vivo tests.[5]
Signaling Pathways and Experimental Workflows
DPM-1001 Mechanism in Wilson's Disease
Caption: DPM-1001's action in chelating excess copper in Wilson's disease.
PTP1B Inhibition and Insulin/Leptin Signaling
Caption: DPM-1001 enhances insulin and leptin signaling by inhibiting PTP1B.
Preclinical Experimental Workflow
Caption: General workflow for preclinical evaluation of DPM-1001.
References
- 1. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Copper Concentration in Human Serum by Application of Total Reflection X-ray Fluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1001: A Comparative Analysis of its Preclinical Safety Profile Against Existing Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of DPM-1001, a novel dual-action inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and a copper chelator, with established treatments for Wilson's disease, type 2 diabetes, and obesity. DPM-1001 is currently in the preclinical stage of development by DepYmed Inc.[1][2][3].
Executive Summary
DPM-1001 has demonstrated a promising preclinical safety profile in animal models, exhibiting high specificity and a lack of observable adverse effects in key organs like the liver. As a potential therapy for Wilson's disease, it offers the advantage of specific copper chelation, potentially avoiding the broader and more severe side effects associated with current treatments like D-penicillamine and trientine. In the context of type 2 diabetes and obesity, its mechanism as a PTP1B inhibitor presents a targeted approach with a potentially favorable safety profile compared to established drugs such as metformin (B114582) and GLP-1 receptor agonists. However, it is crucial to note that the available safety data for DPM-1001 is currently limited to preclinical animal studies, and comprehensive quantitative toxicity data, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not yet publicly available.
Comparison of Preclinical Safety Data
The following tables summarize the available quantitative and qualitative preclinical safety data for DPM-1001 and comparator drugs.
Table 1: Preclinical Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Source |
| DPM-1001 | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | N/A |
| Metformin | Rat | Oral | 1770 mg/kg | |
| Mouse | Oral | 2400 mg/kg | ||
| D-penicillamine | Mouse | Subcutaneous | 3810 mg/kg | [4] |
| Rat | Subcutaneous | 4020 mg/kg | [4] | |
| Trientine | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | N/A |
Table 2: Summary of Preclinical and Clinical Adverse Effects
| Drug Class | Compound(s) | Common Adverse Effects | Serious Adverse Effects |
| PTP1B Inhibitor / Copper Chelator | DPM-1001 | No obvious abnormalities observed in livers of treated wild-type mice in preclinical studies.[5] | Data Not Publicly Available |
| Copper Chelators | D-penicillamine | Nausea, vomiting, loss of appetite, diarrhea, skin rash, altered taste. | Bone marrow suppression (anemia, leukopenia, thrombocytopenia), nephrotoxicity, autoimmune disorders (e.g., lupus-like syndrome, myasthenia gravis). |
| Trientine | Nausea, heartburn, abdominal pain, skin rash. | Anemia, neurological worsening (in some cases). | |
| Biguanides | Metformin | Gastrointestinal disturbances (diarrhea, nausea, vomiting, abdominal bloating, flatulence), metallic taste. | Lactic acidosis (rare but serious). |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide, etc. | Nausea, vomiting, diarrhea, constipation, decreased appetite, injection site reactions. | Pancreatitis, gallbladder disease, risk of thyroid C-cell tumors (seen in rodents). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies for safety assessment, the following diagrams are provided.
Experimental Protocols
While the specific, detailed experimental protocols for the preclinical safety and toxicology studies of DPM-1001 are not publicly available, this section outlines a generalized protocol for acute oral toxicity testing in rodents, based on established guidelines. This serves as an example of the type of study that would be conducted to determine a compound's safety profile.
Generalized Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD Guideline 425)
1. Objective: To determine the acute oral toxicity of a test substance, providing an estimate of the median lethal dose (LD50) and identifying signs of toxicity.
2. Animals:
-
Species: Rat (e.g., Sprague-Dawley or Wistar) or mouse.
-
Sex: Typically, one sex (usually female, as they are often more sensitive) is used.
-
Age and Weight: Young, healthy adult animals of a specified weight range.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
3. Housing and Feeding:
-
Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
4. Dose Preparation:
-
The test substance (DPM-1001) is formulated in a suitable vehicle (e.g., water, corn oil). The concentration is calculated to deliver the desired dose in a specific volume.
5. Dosing Procedure:
-
A single animal is dosed with the test substance at a starting dose level.
-
The starting dose is selected based on information from in silico predictions, in vitro data, or range-finding studies.
-
The dose is administered by oral gavage.
-
The outcome for the first animal determines the dose for the next animal:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
6. Observations:
-
Mortality: Animals are observed for mortality at least twice daily.
-
Clinical Signs: Animals are observed for signs of toxicity (e.g., changes in skin and fur, eyes, respiration, autonomic and central nervous system effects) at specified intervals after dosing and at least once daily for 14 days.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
7. Necropsy:
-
All animals are subjected to a gross necropsy at the end of the 14-day observation period or at the time of death.
-
Any macroscopic abnormalities are recorded.
-
For a more detailed investigation, histopathological examination of major organs may be performed.
8. Data Analysis:
-
The LD50 is calculated using a maximum likelihood method.
-
The clinical signs of toxicity, their onset, duration, and severity are documented.
-
Necropsy findings are reported.
Conclusion
DPM-1001 presents a promising preclinical safety profile, particularly concerning its high specificity as a copper chelator and its lack of observed hepatotoxicity in initial animal studies. This suggests a potential for a more favorable safety margin compared to existing treatments for Wilson's disease. Its targeted inhibition of PTP1B also offers a novel and potentially safer approach for the management of type 2 diabetes and obesity. However, the current lack of comprehensive and quantitative preclinical toxicology data necessitates further investigation to fully characterize its safety profile before advancing to clinical trials. The information presented in this guide should be considered in the context of the early stage of DPM-1001's development.
References
- 1. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 2. Scientific Overview - DepYmed [depymed.com]
- 3. Press Release 05/23/2022 - DepYmed [depymed.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DPM-1001: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for DPM-1001, a non-competitive protein-tyrosine phosphatase (PTP1B) inhibitor used in research.
While the Safety Data Sheet (SDS) for DPM-1001 trihydrochloride classifies it as a non-hazardous substance or mixture, it is crucial to handle its disposal with care to ensure laboratory safety and environmental protection.[1] Adherence to institutional and local regulations is mandatory.
Key Safety and Handling Precautions
Before disposal, always adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety eyewear.
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if necessary.
Step-by-Step Disposal Procedure
The disposal of DPM-1001 should follow the general principles for non-hazardous chemical waste. However, it is imperative to consult and follow your institution's specific waste management guidelines.
-
Waste Identification and Segregation:
-
Treat all chemical waste, including DPM-1001, as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2]
-
Do not mix DPM-1001 waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently or produce hazardous gases.
-
Collect solid DPM-1001 waste in a designated, clearly labeled, and compatible container.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
The container must be clearly labeled as "DPM-1001 Waste" and include the approximate quantity.
-
Keep the waste container closed except when adding waste.
-
-
Disposal of Empty Containers:
-
A container that held DPM-1001 can typically be disposed of as regular trash after it has been thoroughly emptied, with as little residue as possible.[2]
-
Deface or remove all chemical labels from the empty container before disposal to prevent confusion.[2]
-
For containers that held acutely hazardous waste, triple rinsing is required.[2] Although DPM-1001 is not classified as acutely hazardous, following this best practice is recommended. The rinsate should be collected and disposed of as chemical waste.
-
-
Aqueous Solutions:
-
Disposal of dilute aqueous solutions of non-hazardous chemicals down the sanitary sewer may be permissible in some jurisdictions, but this requires explicit approval from your institution's EHS department and compliance with local wastewater regulations.[3][4]
-
Never dispose of undiluted or concentrated solutions of DPM-1001 down the drain.
-
-
Final Disposal:
-
Arrange for the collection of the DPM-1001 waste container by your institution's hazardous waste management service.
-
Complete all necessary waste disposal forms as required by your institution.
-
Quantitative Data Summary
For easy reference, the key chemical properties of DPM-1001 are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H57N3O3 |
| Molecular Weight | 567.86 g/mol |
| CAS Number | 1471172-27-6 |
Logical Workflow for DPM-1001 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of DPM-1001.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of DPM-1001, fostering a secure and responsible laboratory environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling D-1001
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling DPM-1001. Adherence to these guidelines is essential for ensuring laboratory safety and proper management of this compound.
Hazard Identification and Classification
DPM-1001, in its trihydrochloride form, is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS).[1] However, as a potent bioactive molecule, it should be handled with care to minimize exposure.
Physical and Chemical Properties [1]
| Property | Value |
| Chemical Formula | C35H60Cl3N3O3 |
| Molecular Weight | 677.23 |
| Appearance | Solid |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling DPM-1001 to prevent direct contact.
Recommended PPE [1]
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of DPM-1001 and ensuring a safe laboratory environment.
Handling Procedures [1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols.
-
Ventilation: Handle only in areas with adequate exhaust ventilation, such as a chemical fume hood.
Storage Conditions [1]
| Condition | Temperature | Duration | Notes |
| In Solvent | -80°C | 6 months | Stored under nitrogen. |
| -20°C | 1 month | Stored under nitrogen. | |
| Shipping | Room Temperature | < 2 weeks |
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
First Aid Measures [1]
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Spill Response [1]
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the material away from drains and water sources.
-
Absorb: Use an inert, liquid-binding material (e.g., diatomite, universal binders) to absorb the spill.
-
Decontaminate: Clean the affected surfaces and equipment by scrubbing with alcohol.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal according to local regulations.
Disposal Plan
Dispose of DPM-1001 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As it is not classified as hazardous, it may not require disposal as hazardous waste, but laboratory policy should be followed. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of DPM-1001.
Caption: Workflow for the safe handling of DPM-1001.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
